molecular formula C16H25NO6S B2361621 Tos-PEG2-NH-Boc

Tos-PEG2-NH-Boc

カタログ番号: B2361621
分子量: 359.4 g/mol
InChIキー: JVGNPGXHRHJTFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tos-PEG2-NH-Boc is a useful research compound. Its molecular formula is C16H25NO6S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGNPGXHRHJTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of Tos-PEG2-NH-Boc in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of chemical biology and drug discovery, the demand for precise and efficient molecular tools is paramount. Among these, bifunctional linkers play a crucial role in the construction of complex molecular architectures. Tos-PEG2-NH-Boc has emerged as a key player in this field, particularly as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in targeted protein degradation. We will delve into its chemical properties, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in research.

Core Properties and Applications of this compound

This compound is a heterobifunctional linker featuring three key components: a tosyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This unique combination of functional groups makes it an ideal reagent for multi-step organic syntheses.

  • Tosyl Group: The tosylate is an excellent leaving group, readily displaced by nucleophiles such as phenols, amines, and thiols. This reactivity allows for the straightforward conjugation of the linker to a molecule of interest.

  • PEG Spacer: The two-unit PEG chain imparts several beneficial properties. It increases the hydrophilicity of the resulting conjugate, which can improve solubility and cell permeability.[1] The flexibility and defined length of the PEG spacer are also critical for optimizing the spatial orientation of the conjugated moieties, a key factor in the efficacy of PROTACs.[2]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet easily removable, mask for the primary amine. This allows for the selective reaction of the tosyl group first, followed by deprotection under acidic conditions to reveal the amine for a subsequent conjugation step.

The primary application of this compound is in the synthesis of PROTACs.[3][4][5] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[6][7] They consist of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—joined by a linker.[2] this compound serves as a versatile component of this linker, enabling the systematic assembly of the final PROTAC molecule. Beyond PROTACs, its properties are also well-suited for applications in the development of antibody-drug conjugates (ADCs) and other bioconjugates where precise control over molecular assembly is required.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters associated with the use of this compound and related compounds in synthesis. These values are representative and may vary depending on the specific substrates and reaction conditions.

ParameterValueSource
Molecular Weight 359.44 g/mol [4]
Purity (Typical) ≥95%[8]
Solubility in DMSO ≥ 250 mg/mL[4]
Storage (Solid) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 6 months[4]

Table 1: Physicochemical Properties of this compound

Reaction StepReagentsTypical YieldPurification Method
Nucleophilic Displacement of Tosyl Group Phenolic ligand, K₂CO₃, DMF60-80%Flash Chromatography
Boc Deprotection Trifluoroacetic acid (TFA) in DCM>90%Evaporation of solvent
Amide Coupling to Deprotected Amine Carboxylic acid ligand, HATU, DIPEA, DMF50-70%Preparative HPLC

Table 2: Representative Reaction Parameters in PROTAC Synthesis

Experimental Protocols

The following are detailed, representative protocols for the key reactions involving this compound in the synthesis of a PROTAC.

Protocol 1: Conjugation of this compound to a Phenolic Ligand

This protocol describes the reaction of the tosyl group with a nucleophilic phenol (B47542) on a target protein ligand.

Materials:

  • Phenolic ligand (e.g., a derivative of a kinase inhibitor)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the phenolic ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and this compound (1.2 eq).

  • Stir the reaction mixture at 60°C under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Protocol 2: Boc Deprotection of the Intermediate

This protocol details the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 25-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.

Protocol 3: Amide Coupling with an E3 Ligase Ligand

This protocol describes the final step of coupling the deprotected amine with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Amine intermediate from Protocol 2

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC product directly from the reaction mixture by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Visualizing the Role of this compound

The following diagrams illustrate the key concepts and workflows described in this guide.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation PROTAC_Synthesis_Workflow Phenolic_Ligand Phenolic Ligand (Target Binder) Step1 Step 1: Nucleophilic Displacement Phenolic_Ligand->Step1 Tos_PEG2_NH_Boc This compound Tos_PEG2_NH_Boc->Step1 E3_Ligand_COOH E3 Ligase Ligand (with COOH) Step3 Step 3: Amide Coupling E3_Ligand_COOH->Step3 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate2 Amine Intermediate Step2->Intermediate2 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3

References

An In-depth Technical Guide to Tos-PEG2-NH-Boc: A Versatile Linker for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-PEG2-NH-Boc, a bifunctional linker molecule increasingly utilized in advanced biomedical research. This document is intended to serve as a valuable resource for researchers and professionals engaged in bioconjugation, drug delivery, and the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

This compound is a heterobifunctional linker featuring a tosyl (Tos) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine (NH-Boc). The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine provides a stable, yet readily deprotectable, functionality for subsequent conjugation.

It is crucial to note that the term "this compound" is most accurately associated with the chemical structure corresponding to CAS number 192132-77-7 . A common variant with a longer, three-unit PEG spacer is also available and is often referred to as Tos-PEG3-NH-Boc (CAS number 206265-94-3 ). This guide will primarily focus on the PEG2 variant, with comparative data for the PEG3 analog provided for completeness.

DOT Script for Chemical Structure of this compound (CAS 192132-77-7):

G Boc Boc-NH C1 CH2 Boc->C1 inv1 PEG1 O C3 CH2 PEG1->C3 PEG2 O Tos OTs PEG2->Tos C2 CH2 C1->C2 C2->PEG1 C4 CH2 C3->C4 C4->PEG2 inv2

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the molecule's behavior in different solvents and reaction conditions.

PropertyThis compoundTos-PEG3-NH-Boc
CAS Number 192132-77-7[1][2][3]206265-94-3[4][5][6]
Molecular Formula C16H25NO6S[1][2][3]C18H29NO7S[4][6]
Molecular Weight 359.44 g/mol [1][2]403.49 g/mol [4][6]
IUPAC Name 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate[1][2]2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-yl 4-methylbenzenesulfonate (B104242)
Appearance White to off-white solidColorless to light yellow liquid[6]
Purity Typically ≥95% or ≥98%Typically ≥95%
Solubility Soluble in DMSO, DMF, and other organic solvents.Soluble in DMSO.[6]
Storage Conditions Powder: -20°C for long-term storage. In solvent: -80°C.4°C, protect from light. In solvent: -80°C.[6]

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it a versatile tool in several areas of drug discovery and bioconjugation.

PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound offers several advantages in PROTAC design, including increased aqueous solubility and improved cell permeability.[7]

DOT Script for a General PROTAC Synthesis Workflow:

G A Target Protein Ligand with Nucleophilic Group C Ligand-Linker Intermediate A->C Nucleophilic Substitution B This compound B->C D Boc Deprotection C->D Acidic Conditions E Amine-Terminated Ligand-Linker D->E G Amide Bond Formation E->G F E3 Ligase Ligand with Carboxylic Acid F->G H Final PROTAC Molecule G->H

Caption: General workflow for PROTAC synthesis.

General Bioconjugation

The tosyl group of this compound is a highly reactive functional group that can readily undergo nucleophilic substitution with various nucleophiles.[8] This allows for the conjugation of the PEG linker to a wide range of biomolecules and surfaces.

  • Amine-containing molecules: The tosyl group reacts with primary and secondary amines to form stable secondary or tertiary amine linkages. This is useful for conjugating the linker to proteins, peptides, or small molecules with available amine groups.

  • Thiol-containing molecules: Thiols are excellent nucleophiles and react efficiently with the tosyl group to form thioether bonds. This is a common strategy for site-specific conjugation to cysteine residues in proteins.

  • Hydroxyl groups: While less reactive than amines or thiols, hydroxyl groups can also displace the tosyl group, particularly at elevated temperatures or with the use of a strong base.

The Boc-protected amine on the other end of the linker can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used for further conjugation reactions, such as amide bond formation with carboxylic acids or NHS esters.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step procedure for the synthesis of a PROTAC molecule. Note: This is a representative protocol and may require optimization based on the specific properties of the target protein and E3 ligase ligands.

Step 1: Coupling of the Target Protein Ligand to the Linker

  • Dissolve the target protein ligand (containing a nucleophilic group such as an amine or thiol, 1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ligand-linker intermediate by flash column chromatography on silica (B1680970) gel.

Step 2: Boc Deprotection and Coupling of the E3 Ligase Ligand

  • Dissolve the purified ligand-linker intermediate in a suitable solvent (e.g., dichloromethane (B109758) (DCM)).

  • Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane to remove the Boc protecting group.

  • Stir the reaction at room temperature for 1-2 hours, or until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The resulting amine is often used in the next step without further purification.

  • Dissolve the deprotected amine-terminated linker-ligand and the E3 ligase ligand (containing a carboxylic acid, 1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

  • Stir the reaction at room temperature until amide bond formation is complete (monitored by LC-MS).

  • Purify the final PROTAC molecule by preparative HPLC.

DOT Script for Experimental Workflow:

G cluster_0 Step 1: Ligand-Linker Coupling cluster_1 Step 2: PROTAC Assembly A Dissolve Reactants (Ligand & this compound) B Add Base (DIPEA) A->B C React & Monitor (LC-MS) B->C D Work-up & Purification C->D E Boc Deprotection (TFA) D->E F Couple E3 Ligand (HATU, DIPEA) E->F G React & Monitor (LC-MS) F->G H Purify Final PROTAC (HPLC) G->H

Caption: Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and biotechnology. Its well-defined structure, bifunctional nature, and the advantageous properties conferred by the PEG spacer make it an ideal linker for the construction of complex biomolecules, most notably PROTACs. The synthetic flexibility offered by its reactive tosyl and protected amine functionalities allows for a wide range of bioconjugation strategies. This guide provides the foundational knowledge required for the effective utilization of this compound in the laboratory.

References

The Tosyl Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of the tosyl group in polyethylene (B3416737) glycol (PEG) linkers, a cornerstone of modern bioconjugation and drug delivery systems. We will delve into the chemical properties, reaction mechanisms, and practical applications of tosyl-activated PEGs, providing detailed experimental protocols and quantitative data to empower researchers in their drug development endeavors.

Core Concepts: The Function of the Tosyl Group

The tosyl (or p-toluenesulfonyl) group is a derivative of p-toluenesulfonic acid. When attached to the terminus of a PEG chain, it transforms the otherwise inert hydroxyl group into a highly reactive site. The primary function of the tosyl group in PEG linkers is to serve as an excellent leaving group in nucleophilic substitution reactions.[1][2] This property is attributed to the stability of the resulting p-toluenesulfonate anion, which is well-stabilized by resonance.

This inherent reactivity makes tosyl-activated PEGs versatile reagents for covalently attaching the PEG moiety to various biomolecules, including proteins, peptides, and small molecule drugs. This process, known as PEGylation, can significantly enhance the therapeutic properties of these molecules by:

  • Increasing hydrodynamic size: This leads to reduced renal clearance and a longer circulation half-life in the body.[3]

  • Masking from the immune system: The PEG chain can shield antigenic epitopes, reducing immunogenicity.

  • Improving solubility and stability: PEGylation can enhance the solubility of hydrophobic drugs and protect proteins from enzymatic degradation.[3]

Tosyl-activated PEGs are particularly reactive towards nucleophiles such as primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins) and thiols (e.g., the sulfhydryl group of cysteine residues).[1] The reaction with amines is typically carried out under slightly alkaline conditions (pH 8.0-9.5) to ensure the deprotonation of the amine group, making it a more potent nucleophile.[4]

Quantitative Data: Reaction Parameters and Efficiency

The efficiency of bioconjugation with tosyl-activated PEGs is influenced by several factors, including pH, temperature, reaction time, and the concentration of reactants. While direct, side-by-side comparative studies under identical conditions are not extensively available in the literature, the following tables summarize typical reaction conditions and achievable outcomes based on available data.

Table 1: General Reaction Conditions for Tosyl-PEG Conjugation

ParameterRecommended RangeNotes
pH 8.0 - 9.5 (for amines)Higher pH deprotonates the amine, increasing its nucleophilicity. However, very high pH can lead to hydrolysis of the tosyl group.
7.0 - 8.5 (for thiols)Thiols are generally more reactive than amines and can react at a slightly lower pH.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the reaction and potentially improve selectivity, especially for sensitive proteins.
Reaction Time 2 to 24 hoursThe optimal time depends on the reactivity of the target molecule and the desired degree of PEGylation.
Solvent Aqueous buffers (e.g., phosphate, borate)Tosyl-PEGs are soluble in many common aqueous buffers.

Table 2: Reported Purity and Yield for Tosyl-Activated PEG Synthesis

PEG DerivativePurity (by HPLC)YieldReference
Octa(ethylene glycol) p-toluenesulfonate98.4%Not specified[5]
α-tosyl- ω-hydroxyl PEG~99% (functionalization)Not specified[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of tosyl-activated PEG and a general protocol for protein PEGylation.

Synthesis of Monofunctional Tosyl-Activated PEG (mPEG-Tos)

This protocol is adapted from a general method for the tosylation of PEG.

Materials:

  • Methoxy-poly(ethylene glycol) (mPEG-OH)

  • Tosyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (cold)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add pyridine to the solution while stirring.

  • In a separate container, dissolve tosyl chloride in a minimal amount of anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the mPEG solution over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent using a rotary evaporator.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding it dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting white powder (mPEG-Tos) under vacuum.

  • Characterize the product using ¹H NMR to confirm the presence of the tosyl group and determine the degree of functionalization.[6]

PEGylation of a Model Protein (Lysozyme) with Tosyl-PEG

This protocol provides a general framework for the conjugation of a tosyl-activated PEG to a protein. Optimization of the molar ratio of PEG to protein, reaction time, and purification method is recommended for each specific protein.

Materials:

  • Lysozyme (B549824)

  • mPEG-Tosylate (mPEG-Tos)

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) system

  • SDS-PAGE apparatus and reagents

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Protein Preparation: Dissolve lysozyme in 0.1 M borate buffer (pH 9.0) to a final concentration of 5-10 mg/mL.

  • PEGylation Reaction:

    • Calculate the required amount of mPEG-Tos to achieve the desired molar excess (e.g., 5-fold, 10-fold molar excess over the number of available lysine residues). Lysozyme has six accessible lysine residues.[7]

    • Dissolve the mPEG-Tos in a small volume of the reaction buffer.

    • Add the mPEG-Tos solution to the lysozyme solution and gently mix.

    • Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted mPEG-Tos.

  • Purification of PEGylated Lysozyme:

    • Separate the PEGylated lysozyme from unreacted lysozyme and excess PEG reagent using either SEC or IEX chromatography.

    • SEC: The PEGylated protein will have a larger hydrodynamic radius and will elute earlier than the unmodified protein.

    • IEX: PEGylation can alter the overall charge of the protein, allowing for separation based on charge differences.

    • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Characterization of PEGylated Lysozyme:

    • SDS-PAGE: Analyze the collected fractions by SDS-PAGE. PEGylated lysozyme will show a significant increase in apparent molecular weight compared to the native protein.[7]

    • Protein Concentration: Determine the protein concentration of the purified PEGylated lysozyme fractions using a standard protein assay.

    • Degree of PEGylation: The average number of PEG chains attached per protein molecule can be determined using techniques such as HPLC or ¹H NMR.[8][9][10][11]

Visualizations

Reaction Mechanism of Tosyl-PEG with a Primary Amine

Reaction_Mechanism Tos_PEG Tosyl-PEG R-O-SO₂-C₆H₄-CH₃ TS Nucleophilic Attack Tos_PEG->TS Amine Primary Amine R'-NH₂ Amine->TS Conjugate PEG-Amine Conjugate R-NH-R' TS->Conjugate Leaving_Group Tosyl Leaving Group ⁻O-SO₂-C₆H₄-CH₃ TS->Leaving_Group

Caption: Nucleophilic substitution reaction of Tosyl-PEG with a primary amine.

Experimental Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (e.g., Lysozyme in Buffer) Mix Mix Protein and Tosyl-PEG Protein_Prep->Mix PEG_Prep Prepare Tosyl-PEG Solution PEG_Prep->Mix Incubate Incubate (e.g., 4-6h at RT) Mix->Incubate Purify Purify PEGylated Protein (SEC or IEX) Incubate->Purify Analyze Characterize Conjugate (SDS-PAGE, HPLC, NMR) Purify->Analyze

References

The Role of the Boc Protecting Group in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development.[1][2][3][4] Its widespread use stems from its ease of introduction, stability under a range of reaction conditions, and facile removal under specific, mild acidic conditions.[2][4][5] This guide provides a comprehensive overview of the Boc group, detailing its mechanism of action, applications, and experimental protocols for its use.

The Chemistry of the Boc Protecting Group

The Boc group is primarily used to protect amines by converting them into less reactive carbamates.[4][6][7] This temporary modification prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.[3][4] The Boc group is valued for its stability towards most nucleophiles and bases, allowing for selective reactions at other parts of a molecule.[7][8]

Mechanism of Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride).[1][9][10] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[1][11][12]

The mechanism can proceed with or without a base. In the absence of a base, the tert-butyl carbonate leaving group can deprotonate the amine.[11] More commonly, a base such as triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium hydroxide (B78521) is used to neutralize the protonated amine, driving the reaction to completion.[1][7][13][14] The tert-butyl carbonate intermediate is unstable and decomposes to carbon dioxide and tert-butoxide.[1][11][14]

Boc_Protection_Mechanism cluster_reactants cluster_intermediate cluster_products Amine R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral_Intermediate Base Base plus1 + plus2 + Protected_Amine R-NH-Boc Tetrahedral_Intermediate->Protected_Amine Collapse Byproducts CO₂ + t-BuOH + HB⁺ Tetrahedral_Intermediate->Byproducts Decomposition plus3 + Boc_Deprotection_Mechanism cluster_reactants cluster_intermediate cluster_products Protected_Amine R-NH-Boc Protonated_Intermediate Protonated Intermediate Protected_Amine->Protonated_Intermediate Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Intermediate plus1 + Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Fragmentation Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine Decarboxylation Byproducts CO₂ + Isobutene Carbamic_Acid->Byproducts plus2 + Deprotection_Workflow Start Start: Boc-Protected Substrate Acid_Labile Is the substrate acid-labile? Start->Acid_Labile Standard_Acid Use standard acidic conditions (TFA/DCM or HCl/Dioxane) Acid_Labile->Standard_Acid No Mild_Acid Consider milder acidic conditions or alternative methods Acid_Labile->Mild_Acid Yes End End: Deprotected Amine Standard_Acid->End Lewis_Acid Lewis Acid-Mediated (e.g., ZnBr₂, TMSI) Mild_Acid->Lewis_Acid Thermal Thermal Deprotection (High Temperature) Mild_Acid->Thermal Green_Chem Green Chemistry Approach (e.g., Hot Water) Mild_Acid->Green_Chem Lewis_Acid->End Thermal->End Green_Chem->End

References

An In-Depth Technical Guide to Tos-PEG2-NH-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein binder (warhead) to the E3 ligase recruiter. The nature of this linker profoundly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

This technical guide provides a comprehensive overview of a widely used polyethylene (B3416737) glycol (PEG)-based linker, Tos-PEG2-NH-Boc. We will delve into its chemical properties, synthesis, and application in the development of novel therapeutics, providing detailed experimental protocols and workflow diagrams to aid researchers in their drug discovery efforts.

Core Molecular Data and Physicochemical Properties

A point of common confusion in the literature and commercial listings is the nomenclature surrounding PEG-based linkers. It is crucial to distinguish between two closely related compounds:

  • This compound : This molecule contains two ethylene (B1197577) glycol units.

  • Tos-PEG3-NH-Boc : Often referred to as Boc-NH-PEG2-Tos by some suppliers, this molecule contains three ethylene glycol units.

This guide will focus on the former, This compound .

PropertyDataSource(s)
Chemical Name tert-butyl (2-(2-tosyloxyethoxy)ethyl)carbamateN/A
CAS Number 192132-77-7[1]
Molecular Formula C₁₆H₂₅NO₆S[1]
Molecular Weight 359.44 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO, DMF, and chlorinated solvents[2]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of an amine, followed by tosylation of a hydroxyl group. While specific proprietary protocols may vary, a general and plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Intermediate 1)
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-aminoethoxy)ethanol (B1664899) (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Boc Protection : Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

  • Basification : Slowly add a mild base, such as sodium bicarbonate (NaHCO₃) (1.5 eq), to maintain a slightly alkaline pH.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up : Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (B1210297) (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure intermediate 1.

Experimental Protocol: Synthesis of tert-butyl (2-(2-tosyloxyethoxy)ethyl)carbamate (this compound)
  • Reaction Setup : Dissolve the intermediate 1 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (B128534) (TEA) (1.5 eq) or another suitable non-nucleophilic base.

  • Tosylation : Cool the solution to 0°C. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.

  • Reaction : Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by flash column chromatography or recrystallization.

Application in PROTAC Synthesis

This compound is a versatile bifunctional linker. The tosyl group serves as an excellent leaving group for nucleophilic substitution by an amine or thiol on a warhead or E3 ligase ligand. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on the other binding moiety via amide bond formation.

General Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation A Warhead-NH2 or E3 Ligase Ligand-NH2 C Warhead/Ligand-NH-PEG2-NH-Boc A->C Nucleophilic Substitution B This compound B->C D Warhead/Ligand-NH-PEG2-NH-Boc E Warhead/Ligand-NH-PEG2-NH2 D->E TFA or HCl in DCM F Warhead/Ligand-NH-PEG2-NH2 H Final PROTAC F->H Amide Coupling (e.g., HATU, DIPEA) G E3 Ligase Ligand-COOH or Warhead-COOH G->H

Caption: General workflow for synthesizing a PROTAC using this compound.

Experimental Protocol: Boc Deprotection
  • Reaction Setup : Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Acid Treatment : Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The resulting amine salt is often used directly in the next step.

Experimental Protocol: Amide Coupling
  • Activation : Dissolve the carboxylic acid-containing binding moiety (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Coupling : Add a solution of the deprotected amine-PEG intermediate (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction : Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification : Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the final PROTAC using preparative HPLC.

The Role of PEG Linkers in PROTAC-Mediated Protein Degradation

The PEG component of the linker is not merely a spacer; it plays a crucial role in the overall performance of the PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Key Advantages of PEG Linkers:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.[3]

  • Improved Permeability : The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield polar surface area, potentially improving cell permeability.[3]

  • Optimized Ternary Complex Formation : The length and flexibility of the linker are critical for enabling the optimal orientation of the POI and the E3 ligase, which is necessary for efficient ubiquitin transfer. The two ethylene glycol units in this compound provide a balance of rigidity and flexibility.[3]

Conclusion

This compound is a valuable and versatile chemical tool for researchers engaged in the design and synthesis of PROTACs. Its well-defined structure, coupled with the advantageous properties of the PEG spacer, allows for the systematic development of potent and selective protein degraders. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this linker in drug discovery programs. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will remain a cornerstone of innovation.

References

Navigating the Solubility Landscape of Tos-PEG2-NH-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Tos-PEG2-NH-Boc (tert-butyl (2-(2-(tosyloxy)ethoxy)ethyl)carbamate), a bifunctional linker critical in the fields of proteomics, drug delivery, and molecular probe development. Understanding the solubility of this reagent in various solvents is paramount for its effective handling, storage, and application in complex synthetic and biological systems. This document outlines its solubility profile, provides detailed experimental protocols for solubility determination, and illustrates relevant workflows.

Core Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure. This compound possesses distinct structural motifs that influence its behavior in different solvents: a lipophilic tosyl group, a flexible and hydrophilic diethylene glycol (PEG2) spacer, and a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group. This amphiphilic nature results in a varied solubility profile.

While comprehensive quantitative data for this compound is not extensively published, a combination of available data, information from suppliers, and analysis of structurally analogous compounds allows for a robust estimation of its solubility.

Quantitative Solubility Data Summary

The following table summarizes the known and inferred solubility of this compound in common laboratory solvents. It is important to note that some data is derived from structurally similar molecules and should be considered a strong estimation. For critical applications, independent verification is recommended.

SolventSolvent ClassificationKnown/Inferred SolubilityRemarks
Dimethyl Sulfoxide (DMSO)Polar Aprotic250 mg/mL[1]Ultrasonic assistance may be required for dissolution. The use of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility[1].
N,N-Dimethylformamide (DMF)Polar AproticSolubleExpected to be readily soluble based on its polarity and the solubility of analogous compounds[2].
Dichloromethane (DCM)ChlorinatedSolubleThe presence of nonpolar groups suggests good solubility in chlorinated solvents[2].
ChloroformChlorinatedSoluble[3]
EthanolPolar ProticSoluble[3]
MethanolPolar ProticSparingly SolubleLower solubility is anticipated compared to DMSO or DMF[2].
Tetrahydrofuran (THF)EtherSoluble
Diethyl EtherEtherSoluble[3]
WaterPolar ProticSlightly Soluble[3]The hydrophilic PEG chain imparts some aqueous solubility, but the tosyl and Boc groups limit it[4][5].

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results in your experiments, it is crucial to determine the solubility of this compound under your specific laboratory conditions. The following are standard protocols for qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility at a specific concentration.

Materials:

  • This compound

  • A selection of solvents of interest

  • Small, clear glass vials with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a predetermined amount of this compound (e.g., 1 mg) and place it into a clean, dry vial.

  • Add a specific volume of the chosen solvent to the vial to achieve the desired concentration (e.g., 100 µL for a 10 mg/mL solution).

  • Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

  • If solid material remains, the compound is considered sparingly soluble or insoluble at that concentration.

Protocol 2: Quantitative Solubility Determination (Saturated Solution Method)

This protocol determines the saturation solubility of the compound.

Materials:

  • This compound

  • Solvent of interest

  • Sealed vials

  • Thermostatic shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove all solid particles.

  • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical instrument.

  • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the precise concentration of the dissolved this compound. This concentration represents the saturation solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.

G A Preparation of a Supersaturated Solution (Excess this compound in Solvent) B Equilibration (e.g., 24h at 25°C with shaking) A->B C Separation of Solid and Liquid Phases (Centrifugation or Settling) B->C D Filtration of Supernatant (e.g., 0.22 µm filter) C->D E Dilution of Saturated Solution D->E F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G Determination of Saturation Solubility F->G G cluster_0 Synthesis of Ligand-Linker Conjugate cluster_1 PROTAC Assembly A Warhead Ligand (Binds to Target Protein) D Conjugation Reaction 1 A->D B This compound (Linker Precursor) C Deprotection of Boc Group (e.g., with TFA) B->C C->D E Warhead-Linker Conjugate D->E G Conjugation Reaction 2 E->G F E3 Ligase Ligand F->G H Final PROTAC Molecule G->H

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Polyethylene (B3416737) Glycol (PEG) linkers and their critical role in the field of bioconjugation. PEG linkers have become indispensable tools in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), by enhancing the pharmacokinetic and pharmacodynamic properties of biomolecules. This document will delve into the core principles of PEGylation, explore the diverse types of PEG linkers, present quantitative data on their impact, and provide detailed experimental protocols for their application.

Introduction to PEGylation and PEG Linkers

PEGylation is the process of covalently attaching polyethylene glycol chains to a molecule, typically a protein, peptide, or small drug.[1][2][3] This modification is a well-established strategy to improve the therapeutic potential of drugs by altering their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[3] The unique physicochemical properties of PEG—a hydrophilic, biocompatible, non-toxic, and non-immunogenic polymer—make it an ideal candidate for bioconjugation.[4][5][6]

PEG linkers, or PEGylation reagents, are the molecules that facilitate this process. They consist of a PEG chain of varying length and architecture, flanked by one or more reactive functional groups that can form stable covalent bonds with specific functional groups on the target biomolecule.[6] The choice of PEG linker is a critical determinant of the final bioconjugate's stability, efficacy, and safety profile.[7]

Properties and Advantages of PEGylation

The conjugation of PEG linkers to therapeutic molecules imparts several beneficial properties that address many of the challenges in drug development.

Key Advantages of PEGylation:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of hydrophobic drugs and biomolecules, which can prevent aggregation.[8][9]

  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of the conjugated molecule, which reduces its renal clearance rate and protects it from proteolytic degradation, thereby extending its time in systemic circulation.[10][11]

  • Reduced Immunogenicity: The flexible PEG chain creates a protective hydrophilic shield around the bioconjugate, masking its antigenic epitopes from the host's immune system.[8]

  • Improved Stability: PEGylation can enhance the stability of bioconjugates against enzymatic degradation and harsh physiological conditions.[8]

  • Controlled Release: Cleavable PEG linkers can be engineered to release the active drug payload in response to specific triggers within the target microenvironment, such as low pH or the presence of specific enzymes.[12]

Types of PEG Linkers

PEG linkers can be classified based on their structure, the number and type of their reactive end groups, and their cleavability.

Structural Classification
  • Linear PEG Linkers: These are the simplest form, consisting of a single, straight PEG chain with functional groups at one or both ends.

  • Branched PEG Linkers: These linkers have multiple PEG arms radiating from a central core. This structure provides a greater hydrodynamic volume and more effective shielding of the conjugated molecule.

  • Multi-arm PEG Linkers: These are a type of branched PEG with several reactive sites, allowing for the attachment of multiple molecules.

Functional Group Classification
  • Homobifunctional PEG Linkers: These linkers possess two identical reactive functional groups at their termini, making them suitable for crosslinking identical molecules or for polymerization.

  • Heterobifunctional PEG Linkers: These are highly versatile linkers with two different reactive functional groups.[13][14] This allows for the sequential and specific conjugation of two different molecules, a crucial feature in the design of complex bioconjugates like ADCs.[13][15]

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is a critical strategic decision in the design of bioconjugates, particularly for drug delivery applications.[7][16]

  • Non-Cleavable PEG Linkers: These form a stable, permanent bond between the biomolecule and the payload. The release of the payload relies on the complete degradation of the biomolecule, typically within the lysosome of the target cell.[16] This approach generally leads to higher plasma stability and a better safety profile.[17]

  • Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions.[12] This allows for the controlled release of the payload at the target site, which can be advantageous for maximizing efficacy and minimizing off-target toxicity.[12]

Common Cleavage Mechanisms:

  • pH-Sensitive Cleavage (e.g., Hydrazone Linkers): These linkers are stable at physiological pH (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[18][19]

  • Enzyme-Sensitive Cleavage (e.g., Peptide Linkers): These linkers incorporate a peptide sequence that is a substrate for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.[20]

  • Reductively Cleavable Linkers (e.g., Disulfide Linkers): These linkers contain a disulfide bond that is cleaved in the reducing environment inside cells, where the concentration of glutathione (B108866) is high.

Quantitative Data on the Impact of PEG Linkers

The length and structure of the PEG linker have a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Linker Length on the Pharmacokinetics of Antibody-Drug Conjugates [21]

Linker Length CategoryEffect on PharmacokineticsImplications for Efficacy
Short (e.g., PEG2-PEG4) Faster clearance, shorter half-life.May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance.
Intermediate (e.g., PEG8-PEG12) Slower clearance, longer half-life, often reaching a plateau of PK improvement.Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency. Represents a balanced approach.
Long (e.g., PEG24, 4kDa, 10kDa) Significantly prolonged half-life.Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.

Table 2: Quantitative Impact of PEGylation on Bioconjugate Half-Life [10]

BioconjugatePEG Linker Molecular WeightHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold)
ZHER2-PEG4K-MMAE4 kDa2.54.5
ZHER2-PEG10K-MMAE10 kDa11.222

Table 3: Physicochemical Properties of Common Heterobifunctional PEG Linkers

Linker NameMolecular Weight (Da)Spacer Arm Length (Å)Reactive Group 1Reactive Group 2
NHS-PEG4-Maleimide425.421.7NHS EsterMaleimide
Azido-PEG8-NHS Ester544.535.8AzideNHS Ester
DBCO-PEG12-Biotin1011.256.5DBCOBiotin
Alkyne-PEG4-Thiol266.321.7AlkyneThiol

Experimental Protocols

This section provides detailed methodologies for key PEGylation experiments.

Protocol for NHS-Ester PEGylation of an Antibody

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to the lysine (B10760008) residues of an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • NHS-PEGn-X linker (where X is the second functional group)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Preparation of Reagents:

    • Equilibrate the NHS-PEG linker vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the NHS-PEG linker in anhydrous DMSO or DMF. Do not store the stock solution.[22]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the PEG-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[22]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[22]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and other small molecules by SEC or dialysis.[22][]

  • Characterization:

    • Analyze the purified PEGylated antibody using SDS-PAGE to visualize the increase in molecular weight.

    • Determine the degree of PEGylation (average number of PEGs per antibody) using techniques such as MALDI-TOF mass spectrometry or UV/Vis spectroscopy.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG linker to a reduced cysteine residue on a protein.

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEGn-X linker

  • Reducing agent (e.g., TCEP or DTT)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC)

Procedure:

  • Reduction of Disulfide Bonds (if necessary):

    • If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide-PEG linker.

  • Preparation of Maleimide-PEG Linker:

    • Prepare a 10 mM stock solution of the Maleimide-PEG linker in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG linker stock solution to the reduced protein solution.[24]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the PEGylated protein using SEC to remove unreacted linker and reducing agent.[]

  • Characterization:

    • Characterize the purified conjugate using methods similar to those described in the NHS-ester protocol.

Analysis of PEGylation Sites by Mass Spectrometry

This protocol provides a general workflow for identifying the specific amino acid residues where PEG has been attached.

Materials:

  • Purified PEGylated protein

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature the PEGylated protein in the denaturing buffer.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Dilute the sample to reduce the urea (B33335) concentration and add trypsin to digest the protein into smaller peptides. Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide digest into the LC-MS/MS system. The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Analyze the resulting mass spectra to identify the peptides.

    • The presence of a PEGylated peptide will be indicated by a characteristic mass shift corresponding to the mass of the PEG linker plus any remaining fragments of the linker after fragmentation.

    • Software tools are used to map the identified PEGylated peptides back to the protein sequence to pinpoint the exact site of PEGylation.[1][25]

Visualizations of Key Concepts

The following diagrams, generated using Graphviz, illustrate fundamental concepts related to PEG linkers in bioconjugation.

PEGylation_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Reaction Bioconjugation Reaction Biomolecule->Reaction PEG_Linker PEG Linker with Reactive Groups PEG_Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Characterization (e.g., Mass Spec) Purification->Analysis Bioconjugate PEGylated Bioconjugate Purification->Bioconjugate

Caption: A generalized workflow for the creation and analysis of a PEGylated bioconjugate.

Linker_Types cluster_structure Structural Classification cluster_functional Functional Group Classification cluster_cleavability Cleavability Linear Linear PEG Branched Branched PEG Homobifunctional Homobifunctional (X-PEG-X) Heterobifunctional Heterobifunctional (X-PEG-Y) NonCleavable Non-Cleavable Cleavable Cleavable PEG_Linkers PEG Linker Types PEG_Linkers->Linear PEG_Linkers->Branched PEG_Linkers->Homobifunctional PEG_Linkers->Heterobifunctional PEG_Linkers->NonCleavable PEG_Linkers->Cleavable

Caption: Classification of PEG linkers based on their structure, functional groups, and cleavability.

ADC_Mechanism ADC Antibody-Drug Conjugate (with PEG Linker) Tumor_Cell Tumor Cell (Antigen Expressing) ADC->Tumor_Cell 1. Binding Internalization Internalization Tumor_Cell->Internalization 2. Internalization Lysosome Lysosome (Acidic/Enzymatic) Internalization->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxicity

Caption: The mechanism of action for an antibody-drug conjugate (ADC) utilizing a cleavable PEG linker.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation, enabling the development of safer and more effective therapeutics. By understanding the fundamental properties of PEG and the diverse array of available linker technologies, researchers can rationally design bioconjugates with optimized pharmacokinetic and pharmacodynamic profiles. The choice of PEG linker—its length, architecture, and cleavability—is a critical parameter that must be carefully considered to achieve the desired therapeutic outcome. This guide has provided a comprehensive overview of these considerations, along with practical experimental protocols and visualizations to aid researchers in this exciting and rapidly advancing field.

References

The Pivotal Role of the Linker in PROTAC Design: A Technical Guide to Optimizing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, offering a powerful strategy to eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key elements: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker that covalently connects the two. While the choice of ligands dictates target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its chemical nature, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and overall drug-like properties. This in-depth technical guide explores the core principles of PROTAC linker chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to empower the rational design of next-generation protein degraders.

Core Principles of PROTAC Linker Chemistry

The primary function of the linker is to position the POI and the E3 ligase in a productive orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][2] This ternary complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close proximity to the POI, leading to the transfer of ubiquitin to the target protein. A polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][4]

The linker's characteristics profoundly influence several key aspects of PROTAC function:

  • Ternary Complex Formation and Stability: The length and flexibility of the linker dictate the ability of the PROTAC to induce favorable protein-protein interactions between the POI and the E3 ligase.[2][5] An optimal linker can enhance the stability of the ternary complex, a phenomenon known as positive cooperativity.[6]

  • Efficacy and Potency (DC50 and Dmax): The efficiency of ternary complex formation directly translates to the PROTAC's degradation efficacy, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][8]

  • Selectivity: Subtle changes in linker composition and length can influence the preferential degradation of one protein over another, even among closely related proteins.[6]

  • Physicochemical and Pharmacokinetic (DMPK) Properties: The linker contributes significantly to the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[9][]

Types of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common types include:

  • Flexible Linkers:

    • Alkyl Chains: These are the simplest linkers, composed of repeating methylene (B1212753) units. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation.[6][11]

    • Polyethylene Glycol (PEG) Linkers: PEG linkers consist of repeating ethylene (B1197577) glycol units and are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[7][][12]

  • Rigid Linkers:

    • These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to restrict conformational flexibility.[5][11] A more rigid linker can pre-organize the PROTAC into a bioactive conformation, potentially leading to a lower entropic penalty upon binding and a more stable ternary complex.[5]

  • "Smart" or Functional Linkers:

    • This emerging class of linkers incorporates cleavable motifs or photoswitchable elements, allowing for controlled activation or release of the PROTAC in specific cellular environments or in response to external stimuli like light.

Data Presentation: Quantitative Impact of Linker Chemistry

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Impact of PEG Linker Length on BRD4 Degradation and Cell Permeability [12]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG355851.8
PEG420952.5
PEG5 15 >98 3.1
PEG630922.2

This data highlights an optimal PEG linker length (PEG5) for this particular BRD4-targeting PROTAC, balancing high degradation potency with favorable cell permeability.

Table 2: Comparison of Alkyl vs. PEG Linkers for TBK1 Degradation [6]

Linker Type (Number of Atoms)DC50 (nM)Dmax (%)
Alkyl/Ether (12 atoms)>1000<10
Alkyl/Ether (15 atoms)15085
Alkyl/Ether (21 atoms) 3 96
Alkyl/Ether (29 atoms)29276
PEG3 (9 atoms)>1000<20
PEG4 (12 atoms)50050

This table demonstrates the critical importance of linker length, with a 21-atom alkyl/ether linker showing significantly better performance than shorter or longer linkers, as well as PEG linkers of similar lengths in this specific context.

Table 3: Impact of Linker Rigidity on BTK Degradation [6]

Linker TypeDC50 (nM)Ternary Complex Cooperativity (α)
Flexible (Long PEG)1-40Low
Rigidified (Incorporating cyclic moieties)<1High

This conceptual table illustrates a general trend where increasing linker rigidity can lead to enhanced degradation potency, often correlated with higher ternary complex cooperativity.

Mandatory Visualization

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with alkyne) Click_Chemistry Click Chemistry (CuAAC) POI_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand (with azide) E3_Ligand->Click_Chemistry Purification Purification (HPLC) Click_Chemistry->Purification PROTAC_Molecule PROTAC Molecule Purification->PROTAC_Molecule Cell_Treatment Treat Cells with PROTAC PROTAC_Molecule->Cell_Treatment SPR Ternary Complex Formation (SPR) Cell_Treatment->SPR Western_Blot Protein Degradation (Western Blot) Cell_Treatment->Western_Blot HiBiT Real-time Degradation (HiBiT/NanoBRET) Cell_Treatment->HiBiT Data_Analysis Data Analysis (DC50, Dmax) SPR->Data_Analysis Western_Blot->Data_Analysis HiBiT->Data_Analysis

References

An In-depth Technical Guide to the Mechanism and Application of Tos-PEG2-NH-Boc as a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Tos-PEG2-NH-Boc, detailing its mechanism of action, experimental protocols, and applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool used in bioconjugation and drug discovery. It is classified as a heterobifunctional linker, meaning it possesses two different reactive groups at either end of a spacer molecule. This allows for the sequential and controlled conjugation of two different molecules.

The structure of this compound consists of three key components:

  • Tosyl (Tos) Group: A p-toluenesulfonyl group that serves as an excellent leaving group in nucleophilic substitution reactions. This end of the linker readily reacts with nucleophiles such as amines, phenols, and thiols.

  • Polyethylene Glycol (PEG) Spacer: A two-unit PEG chain (PEG2) that provides hydrophilicity to the linker and the resulting conjugate, which can improve solubility and cell permeability.[1][2] The defined length of the PEG spacer also allows for precise spatial control between the two conjugated molecules.

  • Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the reaction of the tosyl group but can be readily removed under acidic conditions to reveal a reactive primary amine. This amine can then be coupled to a second molecule, typically through amide bond formation.

The primary application of this compound is in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][5][6] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.[5][7]

Mechanism of Action

The utility of this compound lies in the orthogonal reactivity of its two functional ends. This allows for a two-step conjugation strategy.

Step 1: Nucleophilic Substitution of the Tosyl Group

The first conjugation step involves the reaction of a nucleophilic group on the first molecule of interest (e.g., a "warhead" that binds to the target protein) with the tosyl end of the linker. The tosylate is an excellent leaving group due to the resonance stabilization of the resulting anion. The reaction proceeds via a nucleophilic substitution mechanism (typically SN2).

Common nucleophiles for this reaction include:

  • Phenols (Ar-OH): The phenoxide, formed by deprotonation of the phenol (B47542) with a mild base, acts as the nucleophile.

  • Amines (R-NH2): Primary or secondary amines can directly act as nucleophiles.

  • Thiols (R-SH): Thiolates, formed by deprotonation of the thiol, are potent nucleophiles.

Step 2: Deprotection of the Boc Group and Second Conjugation

Once the first molecule is attached, the Boc protecting group on the other end of the linker is removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in an aprotic solvent like dichloromethane (B109758) (DCM). The deprotection reaction releases the free amine.

This newly exposed primary amine is then ready for the second conjugation reaction. Most commonly, it is reacted with a carboxylic acid on the second molecule of interest (e.g., an E3 ligase ligand) to form a stable amide bond. This reaction is typically facilitated by a coupling agent, such as HATU or HBTU.

Data Presentation

The following tables summarize the physicochemical properties of this compound and the typical reaction conditions for its use. Note that the reaction parameters are representative and require optimization for specific substrates.

Property Value Reference
Molecular Formula C16H25NO6S[3]
Molecular Weight 359.44 g/mol [3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3]
Parameter Condition Notes
Nucleophile Phenol, Primary/Secondary Amine, ThiolPhenols and thiols require deprotonation with a base.
Base K2CO3, Cs2CO3, DIPEAA non-nucleophilic base is preferred to avoid competing reactions.
Solvent DMF, Acetonitrile, THFAnhydrous conditions are recommended.
Temperature Room Temperature to 60°CReaction temperature depends on the nucleophilicity of the substrate.
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS.
Parameter Condition Notes
Acid Trifluoroacetic acid (TFA), HCl in DioxaneTFA is most common, typically used at 20-50% (v/v) in DCM.
Solvent Dichloromethane (DCM)Anhydrous solvent should be used.
Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and then warmed to room temperature.
Reaction Time 1 - 2 hoursProgress should be monitored by TLC or LC-MS.
Parameter Condition Notes
Coupling Agents HATU, HBTU, EDC/HOBtHATU and HBTU are generally more efficient.
Base DIPEA, TriethylamineA non-nucleophilic base is required.
Solvent DMF, DCMAnhydrous conditions are essential.
Temperature Room Temperature
Reaction Time 2 - 16 hoursProgress should be monitored by TLC or LC-MS.

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step conjugation process.

Protocol 1: Conjugation of a Phenolic Molecule to the Tosyl Group
  • Dissolution: Dissolve the phenolic compound (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K2CO3) (3.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at 60°C under a nitrogen atmosphere for 12-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Boc Deprotection of the Conjugated Intermediate
  • Dissolution: Dissolve the Boc-protected intermediate from Protocol 1 in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 25% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA. The resulting amine-TFA salt can often be used directly in the next step.

Protocol 3: Amide Coupling to the Deprotected Amine
  • Activation: In a separate flask, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the crude amine-TFA salt from Protocol 2 (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the final product by preparative HPLC.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation start1 This compound step1 Nucleophilic Substitution (Reaction with Tosyl Group) start1->step1 start2 Molecule 1 (e.g., Warhead with Nucleophile) start2->step1 start3 Molecule 2 (e.g., E3 Ligase Ligand with COOH) step3 Amide Coupling (e.g., HATU) start3->step3 pur1 Purification 1 (e.g., Column Chromatography) step1->pur1 int1 Intermediate 1 (Molecule1-PEG2-NH-Boc) pur1->int1 step2 Boc Deprotection (Acidic Conditions, e.g., TFA) int1->step2 int2 Intermediate 2 (Molecule1-PEG2-NH2) step2->int2 int2->step3 pur2 Purification 2 (e.g., Preparative HPLC) step3->pur2 final Final Conjugate (Molecule1-Linker-Molecule2) pur2->final

Caption: Experimental workflow for two-step conjugation using this compound.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Target Protein (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->E3 recruited to Proteasome 26S Proteasome PolyUb->Proteasome recognized by Proteasome->PROTAC released Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Generalized mechanism of action for a PROTAC.

Linker_Reactivity Linker This compound Tosyl Group Boc-Protected Amine Reaction1 Step 1: Nucleophilic Substitution (e.g., with R-OH, R-NH2, R-SH) Linker:tos->Reaction1 Intermediate1 R-PEG2-NH-Boc Conjugated Molecule 1 Boc-Protected Amine Reaction1->Intermediate1 Reaction2 Step 2: Boc Deprotection (Acid, e.g., TFA) Intermediate2 R-PEG2-NH2 Conjugated Molecule 1 Free Amine Reaction2->Intermediate2 Reaction3 Step 3: Amide Coupling (with R'-COOH) FinalProduct R-PEG2-NH-C(O)-R' Reaction3->FinalProduct Intermediate1:boc2->Reaction2 Intermediate2:nh2->Reaction3

Caption: Logical flow of reactions for the this compound linker.

References

Key features of heterobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are macromolecules that possess two different reactive terminal groups, allowing for the specific and sequential conjugation of two distinct molecular entities.[1][2] These linkers are foundational in modern bioconjugation, drug delivery, and diagnostics. The core of the linker is the PEG chain, a polymer of ethylene (B1197577) glycol, which imparts several highly desirable properties to the resulting conjugate. These include enhanced hydrophilicity, improved stability, and reduced immunogenicity, often referred to as the "stealth" effect.[2][3][4] The dual functionality enables the precise connection of molecules such as antibodies to drugs, peptides to imaging agents, or proteins to surfaces, making them indispensable tools in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5][6][7]

Core Features and Advantages

The utility of heterobifunctional PEG linkers stems from a unique combination of properties conferred by the PEG backbone and the terminal reactive groups.

  • Dual Reactivity : The presence of two distinct functional groups allows for controlled, stepwise conjugation, minimizing the formation of unwanted homodimers or polymers.[1][8] This ensures a precise and well-defined final bioconjugate.

  • Enhanced Solubility and Biocompatibility : The PEG chain is inherently hydrophilic, which can significantly increase the solubility of hydrophobic drugs or peptides in aqueous biological environments.[1][3] This improved solubility often mitigates aggregation issues.[]

  • Reduced Immunogenicity : The flexible PEG chain creates a hydrophilic cloud around the conjugated molecule, which can mask epitopes and reduce recognition by the immune system, thereby lowering the immunogenic response.[1][3]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life and improved pharmacokinetic profile.[3][][10]

  • Customizable Length and Flexibility : PEG linkers are available in a wide range of discrete lengths and molecular weights.[3][6] This allows researchers to precisely control the distance between the two conjugated molecules, which is critical for optimizing the biological activity in applications like ADCs and PROTACs.[5][7]

Logical Structure of a Heterobifunctional PEG Linker

The fundamental principle of a heterobifunctional PEG linker is to serve as a bridge between two different molecules, designated here as Molecule A and Molecule B. Each end of the PEG chain is capped with a specific functional group (X and Y) that reacts selectively with a corresponding chemical moiety on the target molecules.

G cluster_A Molecule A (e.g., Antibody, Protein) cluster_Linker Heterobifunctional PEG Linker cluster_B Molecule B (e.g., Drug, Fluorophore) mol_a Molecule A linker Functional Group X PEG Chain Functional Group Y mol_a->linker:f0 Conjugation Site 1 (e.g., -NH2, -SH) mol_b Molecule B linker:f2->mol_b Conjugation Site 2 (e.g., -COOH, Alkyne) G A 1. Antibody Preparation (e.g., partial reduction of disulfides) B 2. Linker Activation & Conjugation (e.g., NHS-PEG-Maleimide) A->B C 3. Drug Payload Attachment (Thiol-containing drug reacts with Maleimide) B->C D 4. Purification & Characterization (e.g., SEC, Mass Spectrometry) C->D E Final ADC Construct D->E G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->Ternary Ub Ubiquitination of POI Ternary->Ub Deg Proteasomal Degradation Ub->Deg

References

The Art and Science of PEGylation: A Technical Guide to Enhancing Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, has emerged as a cornerstone technology in drug discovery and development. This guide provides an in-depth technical overview of the core principles of PEGylation, its profound impact on drug pharmacokinetics and pharmacodynamics, and the strategic considerations for its application. Through a comprehensive review of current literature and data, this document details the benefits of PEGylation, including extended circulatory half-life, reduced immunogenicity, and enhanced solubility. It also addresses the associated challenges and presents detailed experimental protocols for the synthesis, purification, and characterization of PEGylated molecules. Quantitative data are summarized in comparative tables, and key concepts are illustrated through diagrams to provide a thorough resource for professionals in the field.

Introduction: The Purpose of PEGylation

PEGylation is a chemical modification process that involves the attachment of one or more PEG chains to a drug molecule, most commonly a protein, peptide, or small molecule.[1] This process is designed to improve the physicochemical and biological properties of the therapeutic agent, ultimately enhancing its safety and efficacy.[2] The hydrophilic and flexible nature of the PEG polymer creates a protective hydro-dynamic shield around the drug molecule.[] This shield imparts several significant pharmacological advantages.[1]

The primary goals of PEGylation are to:

  • Prolong Systemic Circulation: By increasing the hydrodynamic radius of the molecule, PEGylation reduces its renal clearance, thereby extending its half-life in the bloodstream.[]

  • Reduce Immunogenicity: The PEG shield can mask antigenic epitopes on the drug's surface, reducing its recognition by the immune system and minimizing the risk of an anti-drug antibody (ADA) response.[1]

  • Enhance Solubility and Stability: PEGylation can significantly increase the water solubility of hydrophobic drugs and protect them from enzymatic degradation.[5]

  • Improve Pharmacokinetic and Pharmacodynamic Profiles: The culmination of these effects leads to a more favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile, often allowing for reduced dosing frequency and improved patient compliance.[]

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation on a drug's properties can be quantified and are often dramatic. The following tables summarize the impact of PEGylation on several key parameters for a selection of approved therapeutic agents.

Table 1: Enhancement of Plasma Half-Life
DrugUnmodified Half-LifePEGylated Half-LifeFold IncreasePEG Size (kDa)Reference(s)
Interferon alfa-2a~2.3 hours~50 hours~2240 (branched)[6]
Interferon alfa-2b~2.3 hours~4.6 hours~212 (linear)[6]
Adenosine Deaminase~3-6 minutes~48-72 hours>4805[7]
UricaseShort~170 hoursSignificantMultiple 10[8]
Table 2: Reduction in Immunogenicity
DrugConditionIncidence of Anti-Drug Antibodies (Unmodified/Comparator)Incidence of Anti-Drug Antibodies (PEGylated)Reference(s)
Certolizumab pegolSpondyloarthritisEtanercept: 0%Certolizumab pegol: 50% (though often non-neutralizing)[9]
AdalimumabSpondyloarthritis21%N/A[9]
InfliximabVarious45.2%N/A[10]

Note: Direct comparison of immunogenicity is complex and can be influenced by many factors, including the patient population and assay methodology. The data for Certolizumab pegol highlights that while ADAs can still form against PEGylated drugs, their clinical impact may be different.

Table 3: Improvement in Solubility and Bioavailability
DrugProperty ImprovedObservationReference(s)
UricaseSolubilityPEGylation increases the solubility of uricase, which is poorly soluble at physiological pH.[5]
Naloxegol (B613840)Oral BioavailabilityPEGylation of naloxone (B1662785) increases its oral bioavailability and restricts its entry into the central nervous system.[11][12][13][14][15]

Key Methodologies in PEGylation

The successful PEGylation of a therapeutic agent requires a systematic approach encompassing synthesis, purification, and characterization.

Experimental Workflow for Protein PEGylation

The general workflow for producing a PEGylated protein involves several critical steps, from initial reaction to final product analysis.

PEGylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization cluster_4 Final Product Protein Therapeutic Protein Reaction PEGylation Reaction (e.g., NHS-ester chemistry) Protein->Reaction PEG Activated PEG Reagent PEG->Reaction Purification Purification (e.g., Ion-Exchange Chromatography) Reaction->Purification Crude Mixture Characterization Characterization (SDS-PAGE, Mass Spectrometry) Purification->Characterization Purified Fractions Final Purified PEGylated Protein Characterization->Final Verified Product PEG_Strategy_Decision_Tree Start Start: Drug Candidate Q1 Is Half-Life Extension a Primary Goal? Start->Q1 Q2 Is Immunogenicity a Major Concern? Q1->Q2 No Strategy1 Consider High MW PEG (e.g., 20-40 kDa) Q1->Strategy1 Yes Q3 Is Specific Activity Highly Sensitive to Modification? Q2->Q3 No Strategy2 Consider Branched PEG for Enhanced Shielding Q2->Strategy2 Yes Strategy3 Employ Site-Specific PEGylation Q3->Strategy3 Yes Strategy4 Random PEGylation with Lower MW PEG may suffice Q3->Strategy4 No Strategy1->Q2 Strategy2->Q3 End Optimized PEGylated Drug Strategy3->End Strategy4->End Interferon_Signaling cluster_cell Cell cluster_nucleus Inside Nucleus PEG_IFN PEGylated Interferon IFNAR IFNAR Receptor PEG_IFN->IFNAR Binds JAK_TYK JAK1 / TYK2 IFNAR->JAK_TYK Activates STAT STAT1 / STAT2 JAK_TYK->STAT Phosphorylates P_STAT Phosphorylated STAT1 / STAT2 STAT->P_STAT ISGF3 ISGF3 Complex P_STAT->ISGF3 Forms Nucleus Nucleus ISGF3->Nucleus ISRE ISRE (DNA) ISGF3->ISRE Binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Transcription Antiviral Antiviral & Immunomodulatory Effects ISG->Antiviral Leads to

References

Methodological & Application

Application Notes and Protocols for the Use of Tos-PEG2-NH-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by coopting the cell's own ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[1]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties.[2][3] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[4][5] Furthermore, the length and composition of the linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[6]

Tos-PEG2-NH-Boc: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional, PEG-based linker that offers a versatile platform for the synthesis of PROTACs.[7][8][9] Its structure comprises a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc (tert-butoxycarbonyl)-protected amine, which can be deprotected under acidic conditions to reveal a primary amine. This dual reactivity allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.

The general strategy for utilizing this compound in PROTAC synthesis involves a two-step process:

  • Nucleophilic Substitution: The tosyl group is displaced by a nucleophile (e.g., an amine or hydroxyl group) present on either the POI ligand or the E3 ligase ligand.

  • Boc Deprotection and Amide Coupling: The Boc protecting group is removed from the terminal amine, which is then coupled to a carboxylic acid moiety on the other ligand via amide bond formation.

This modular approach allows for the systematic variation of linker length and attachment points, facilitating the optimization of PROTAC potency and selectivity.

Representative Quantitative Data for a BRD4-Targeting PROTAC with a PEG Linker

ParameterValueDescription
DC50 10 - 100 nMThe half-maximal degradation concentration, representing the potency of the PROTAC in inducing the degradation of the target protein.
Dmax > 90%The maximum percentage of target protein degradation achieved by the PROTAC.
Binding Affinity (Kd) for BRD4 50 - 200 nMThe dissociation constant for the binding of the PROTAC to the target protein, indicating the strength of the interaction.
Binding Affinity (Kd) for E3 Ligase 100 - 500 nMThe dissociation constant for the binding of the PROTAC to the E3 ligase, indicating the strength of the interaction.

Signaling Pathway: BRD4 Degradation and Downregulation of c-MYC

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It is particularly important for the expression of oncogenes such as c-MYC. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.

BRD4_cMYC_pathway PROTAC PROTAC Ternary Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary Complex BRD4 BRD4 BRD4->Ternary Complex cMYC_Gene c-MYC Gene BRD4->cMYC_Gene promotes transcription E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC_Gene inhibits transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Tumor Cell Proliferation cMYC_Protein->Cell_Proliferation

Caption: PROTAC-mediated degradation of BRD4 leading to downregulation of c-MYC.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative BRD4-targeting PROTAC using this compound, the BRD4 ligand JQ1 (with a free phenol), and the E3 ligase ligand pomalidomide (B1683931) (with a carboxylic acid).

Experimental Workflow

PROTAC_synthesis_workflow cluster_step1 Step 1: Synthesis of JQ1-Linker Intermediate cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final PROTAC Synthesis JQ1_OH JQ1-OH Reaction1 Nucleophilic Substitution (K2CO3, DMF) JQ1_OH->Reaction1 Tos_PEG2_NH_Boc This compound Tos_PEG2_NH_Boc->Reaction1 JQ1_PEG2_NH_Boc JQ1-PEG2-NH-Boc Reaction1->JQ1_PEG2_NH_Boc Deprotection Acidic Deprotection (TFA, DCM) JQ1_PEG2_NH_Boc->Deprotection JQ1_PEG2_NH2 JQ1-PEG2-NH2 Deprotection->JQ1_PEG2_NH2 Reaction2 Amide Coupling (HATU, DIPEA, DMF) JQ1_PEG2_NH2->Reaction2 Pomalidomide_COOH Pomalidomide-COOH Pomalidomide_COOH->Reaction2 Final_PROTAC Final PROTAC Reaction2->Final_PROTAC

Caption: A representative three-step synthetic workflow for a BRD4-targeting PROTAC.

Protocol 1: Synthesis of JQ1-PEG2-NH-Boc Intermediate

This step involves the nucleophilic substitution of the tosyl group on this compound with the phenolic hydroxyl group of JQ1.

Materials:

  • JQ1-OH (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of JQ1-OH in anhydrous DMF, add K2CO3.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the JQ1-PEG2-NH-Boc intermediate.

Protocol 2: Boc Deprotection of JQ1-PEG2-NH-Boc

This step involves the removal of the Boc protecting group to yield the free amine.

Materials:

  • JQ1-PEG2-NH-Boc intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the JQ1-PEG2-NH-Boc intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting JQ1-PEG2-NH2 trifluoroacetate (B77799) salt is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC

This step involves the amide coupling of the deprotected JQ1-linker intermediate with the carboxylic acid of pomalidomide.

Materials:

  • JQ1-PEG2-NH2 trifluoroacetate salt (1.1 eq)

  • Pomalidomide-COOH (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Pomalidomide-COOH and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the crude JQ1-PEG2-NH2 trifluoroacetate salt in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.

Conclusion

This compound is a highly useful and versatile linker for the modular synthesis of PROTACs. Its distinct reactive ends allow for a controlled and sequential assembly of the final heterobifunctional molecule. The incorporation of a short PEG chain can confer beneficial physicochemical properties, such as improved solubility, which is a common challenge in PROTAC development. The provided protocols offer a robust framework for researchers to design and synthesize novel PROTACs, thereby advancing the field of targeted protein degradation.

References

Application Note: Protocol for Boc Deprotection of Tos-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2][3][4][5] This application note provides a detailed protocol for the deprotection of the Boc group from Tos-PEG2-NH-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[6] The resulting product, Tos-PEG2-NH2, features a free primary amine that can be used for subsequent conjugation to a target protein ligand or other molecules of interest. The tosyl (Tos) group remains intact under the acidic conditions required for Boc removal, allowing for orthogonal chemical modifications.

The most common and effective method for Boc deprotection involves the use of a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM).[4][7][8][9] The mechanism involves protonation of the carbamate (B1207046) oxygen by the acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][3][10]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc deprotection of amines using trifluoroacetic acid. While specific quantitative data for this compound is not extensively published, these parameters provide a robust starting point for this substrate.

ParameterValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid that enables efficient and rapid Boc removal.[7][9]
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended to prevent unwanted side reactions.[4][11]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations generally lead to faster deprotection.[11] A 1:1 mixture of TFA and DCM is also commonly used.[8]
Reaction Temperature 0 °C to Room Temperature (20-25 °C)The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[11]
Reaction Time 30 minutes - 2 hoursReaction progress should be monitored by an appropriate analytical method such as TLC or LC-MS.[2][8]
Equivalents of TFA 5 - 10 equivalents (or used as a solvent mixture)Using TFA as a co-solvent is a common and effective approach.[2]

Experimental Protocol

This protocol describes a standard procedure for the Boc deprotection of this compound using TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM.[8]

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[2][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[8]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8][12]

  • Work-up:

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product, Tos-PEG2-NH₂. The product may be obtained as a TFA salt if the basic wash is omitted.[10][12] Further purification by chromatography may be necessary if impurities are present.

Visualizations

Boc Deprotection Reaction Pathway

cluster_0 Boc Deprotection Mechanism Tos_PEG_NHBoc This compound Protonated Protonated Intermediate Tos_PEG_NHBoc->Protonated Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Product Tos-PEG2-NH3+ Carbamic_Acid->Product Final_Product Tos-PEG2-NH2 Product->Final_Product reagent1 + H+ (from TFA) reagent2 - Isobutylene - CO2 reagent3 Base Workup

Caption: Acid-catalyzed deprotection of Boc-protected amine.

Experimental Workflow

start Start: Dissolve this compound in DCM add_tfa Add TFA at 0°C start->add_tfa react Stir at Room Temperature (0.5-2h) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete evaporate Remove Solvent and Excess TFA monitor->evaporate Complete workup Aqueous Workup (NaHCO3, Brine) evaporate->workup dry Dry Organic Layer (Na2SO4) workup->dry isolate Isolate Product (Tos-PEG2-NH2) dry->isolate end End isolate->end

Caption: Workflow for Boc deprotection of this compound.

References

Tos-PEG2-NH-Boc conjugation to primary amines

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the application and detailed protocols for the conjugation of Tos-PEG2-NH-Boc to primary amines, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterobifunctional linker that incorporates a tosyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc (tert-butyloxycarbonyl) protected amine. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines.[1][2] This reactivity allows for the covalent attachment of the PEG linker to proteins, peptides, and other amine-containing molecules.

The inclusion of a short PEG spacer can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[3][4][5] Furthermore, the Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions for subsequent, orthogonal conjugation steps.[6][7] These characteristics make this compound a versatile tool in various applications, including the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and for the general PEGylation of biomolecules.[1][8][9]

Reaction Mechanism

The conjugation of this compound to a primary amine proceeds via a nucleophilic substitution reaction. The primary amine on the target molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl group. This attack leads to the displacement of the p-toluenesulfonate (tosylate) as a leaving group and the formation of a stable sulfonamide bond between the target molecule and the PEG linker. The reaction is typically performed in a buffer with a slightly basic pH (8.0-9.0) to ensure the primary amine is deprotonated and thus more nucleophilic.[][11]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R_NH2 Target Molecule (R-NH₂) Conjugate Conjugated Product (R-NH-PEG2-NH-Boc) R_NH2->Conjugate + Tos_PEG This compound Tos_PEG->Conjugate Nucleophilic Substitution Tosylate p-Toluenesulfonate (Leaving Group) Conjugate->Tosylate +

Caption: Nucleophilic substitution of a tosyl group by a primary amine.

Applications

The unique properties of the this compound linker make it suitable for a variety of bioconjugation applications:

  • PROTAC Synthesis: this compound is used as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce selective protein degradation.[9]

  • PEGylation: The process of attaching PEG chains to molecules, known as PEGylation, can improve the therapeutic properties of proteins and peptides by increasing their solubility, extending their plasma half-life, and reducing immunogenicity.[5][12]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[1]

  • Surface Modification: Functionalization of surfaces like nanoparticles and beads for research and diagnostic purposes.[5]

  • Drug Delivery and Nanotechnology: This linker is applied in drug release systems and the development of new materials.[8][13][14]

Experimental Protocols

This protocol provides a general guideline for conjugating this compound to a primary amine-containing protein. Optimal conditions, such as the molar ratio of linker to protein, may need to be determined empirically.

Materials and Reagents
  • Protein or molecule with primary amine(s) (e.g., lysine (B10760008) residues)

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0. Amine-free buffers are critical to prevent competition with the target molecule.[5][11]

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5[11]

  • Purification column (e.g., size-exclusion chromatography/desalting column)

  • Analytical instruments (e.g., HPLC, Mass Spectrometry)

Procedure
  • Prepare the Target Molecule:

    • Dissolve the amine-containing protein/molecule in the Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Prepare the Linker Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mg/mL stock solution.[9][]

  • Conjugation Reaction:

    • While gently stirring the target molecule solution, add a 5 to 20-fold molar excess of the dissolved this compound linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with continuous, gentle stirring.[11]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and hydrolyze any unreacted linker, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature.[11]

  • Purify the Conjugate:

    • Remove excess linker and reaction byproducts by passing the solution through a desalting or size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterize the Conjugate:

    • Confirm successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).

    • Assess the purity of the final conjugate using HPLC or SDS-PAGE.

Experimental_Workflow Prep_Target 1. Prepare Target Molecule (1-10 mg/mL in pH 8.5-9.0 Buffer) React 3. Conjugation Reaction (Add 5-20x molar excess of linker) Incubate 1-2h at RT or overnight at 4°C Prep_Target->React Prep_Linker 2. Prepare Linker Stock (10-20 mg/mL in DMSO/DMF) Prep_Linker->React Quench 4. Quench Reaction (Add Tris or Hydroxylamine) React->Quench Purify 5. Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Characterize 6. Characterize Product (Mass Spec, HPLC) Purify->Characterize

Caption: Experimental workflow for amine conjugation.

Data Presentation: Key Reaction Parameters

The success of the conjugation is dependent on several experimental variables. The table below summarizes key parameters and their impact on the reaction.

ParameterRecommended RangeRationale & Notes
pH 8.0 - 9.0Ensures the primary amine is deprotonated and nucleophilic. Buffers must be amine-free (e.g., bicarbonate, borate).[][11]
Molar Excess of Linker 5 to 20-foldA higher excess drives the reaction to completion but may increase the risk of multiple conjugations per molecule. Requires empirical optimization.
Reaction Temperature 4°C to Room Temp.Room temperature allows for shorter reaction times, while 4°C can minimize protein degradation and side reactions during longer incubations.
Reaction Time 1-2 hours (RT) or 4-16 hours (4°C)Longer incubation times can increase conjugation efficiency but must be balanced against the stability of the target molecule.
Solvent Concentration <10% (v/v)The concentration of organic solvent (DMSO/DMF) from the linker stock should be kept low to avoid denaturation of proteins.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Suboptimal pH: Amine is protonated and not nucleophilic.Confirm the pH of the conjugation buffer is between 8.0 and 9.0.
Inactive Linker: The tosyl group has hydrolyzed due to moisture.Prepare the linker stock solution in anhydrous solvent immediately before use. Store the solid reagent at -20°C in a dry environment.[9]
Competing Amines: Buffer contains primary amines (e.g., Tris, Glycine).Use an amine-free buffer such as bicarbonate, borate, or HEPES for the conjugation step.[5]
Low Yield of Conjugate Insufficient Molar Excess: Not enough linker to drive the reaction.Increase the molar excess of the this compound linker in increments.
Steric Hindrance: The primary amine on the target is not accessible.Consider mild denaturation if the protein structure allows, or use a linker with a longer PEG chain to overcome steric hindrance.[3]
Precipitation Observed Low Solubility: The target molecule or the final conjugate precipitates.Decrease the concentration of the target molecule. A small amount of co-solvent might be tolerated, but should be tested.
Non-specific/Multiple Conjugations High Molar Excess: Too much linker is reacting with multiple available amines.Reduce the molar excess of the linker and/or shorten the reaction time.
Reaction pH is too high: Increases reactivity of other nucleophilic groups.Lower the reaction pH to the lower end of the optimal range (e.g., pH 8.0).

References

Revolutionizing ADC Development: A Step-by-Step Guide to Utilizing Tos-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Comprehensive Application Notes and Protocols for the Effective Use of the Tos-PEG2-NH-Boc Linker in Antibody-Drug Conjugate (ADC) Development.

The heterobifunctional linker, this compound, offers a strategic advantage in the sophisticated process of creating Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a tosyl (Tos) group for selective reactions, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, allows for a controlled and stepwise approach to conjugating cytotoxic payloads to monoclonal antibodies (mAbs). This guide provides detailed protocols, data presentation tables, and workflow visualizations to empower researchers in harnessing the full potential of this versatile linker.

Understanding the Components and Their Roles

The efficacy of this compound lies in the distinct functionalities of its constituent parts:

  • Tosyl (Tos) Group: The p-toluenesulfonyl group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2] This allows for the efficient and specific attachment of the linker to a nucleophile on either the antibody or the cytotoxic payload. The tosyl group's reactivity is a cornerstone of modern organic synthesis in drug development.[1]

  • PEG2 Spacer: The short, two-unit polyethylene glycol chain imparts hydrophilicity to the linker.[3][4] This is crucial for improving the solubility and stability of the resulting ADC, particularly when dealing with hydrophobic payloads.[5] PEG linkers can also reduce aggregation and immunogenicity, while prolonging the circulation half-life of the ADC.[4][6][7]

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine.[8][9] This allows for a sequential conjugation strategy. The tosyl end of the linker can be reacted first, and then the Boc group can be removed under acidic conditions to expose the amine for the subsequent conjugation step.[10][11] This controlled approach is vital for synthesizing well-defined and homogenous ADCs.

Core Experimental Workflow

The development of an ADC using this compound typically follows a structured, multi-step process. The following diagram illustrates the logical progression from initial conjugation to the final, purified ADC.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_purification_analysis Purification & Analysis A Step 1: Initial Conjugation (this compound + Antibody/Payload) B Step 2: Purification of Intermediate A->B Isolate conjugate C Step 3: Boc Deprotection B->C Remove protecting group D Step 4: Secondary Conjugation (Deprotected Intermediate + Payload/Antibody) C->D Form final conjugate E Step 5: Purification of ADC D->E Remove impurities F Step 6: Characterization of ADC E->F Assess quality

Caption: Overall workflow for ADC development using this compound.

Application Notes and Protocols

This section provides detailed methodologies for the key experiments involved in utilizing this compound for ADC development.

Protocol 1: Initial Conjugation of this compound

This protocol outlines the reaction of the tosyl group with a nucleophilic functional group on either the antibody (e.g., a genetically engineered thiol group on a cysteine residue) or the payload. The choice of which component to react first depends on the overall synthetic strategy and the stability of the molecules involved.

Materials:

  • This compound linker

  • Monoclonal antibody (mAb) or cytotoxic payload with a suitable nucleophilic group (e.g., thiol, amine)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent moisture contamination.

  • Dissolution:

    • Dissolve the antibody or payload in the chosen anhydrous solvent.

    • In a separate vial, dissolve the this compound linker (typically 1.5-5 molar equivalents relative to the antibody/payload) in the same solvent.

  • Reaction Initiation:

    • To the antibody/payload solution, add the base (typically 2-3 molar equivalents).

    • Slowly add the dissolved linker solution to the antibody/payload solution while stirring.

  • Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) for 2-24 hours. The optimal time and temperature should be determined empirically.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the desired conjugate.

Protocol 2: Purification of the Intermediate Conjugate

Purification is crucial to remove unreacted linker and other impurities before proceeding to the next step.

Methods:

  • Size Exclusion Chromatography (SEC): This is a common method for separating the larger antibody-linker conjugate from the smaller, unreacted linker molecules.[12]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for purifying payload-linker conjugates.

Example SEC Protocol for Antibody-Linker Intermediate:

  • Column Equilibration: Equilibrate an appropriate SEC column with a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Sample Loading: Load the reaction mixture onto the equilibrated column.

  • Elution: Elute the column with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the eluate at 280 nm to detect the protein.

  • Pooling: Pool the fractions containing the purified antibody-linker conjugate.

Protocol 3: Boc Deprotection

This step removes the Boc protecting group to expose the primary amine for the second conjugation reaction. The most common method for Boc deprotection is treatment with a strong acid.[9][10]

Materials:

  • Purified intermediate conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the purified intermediate conjugate in anhydrous DCM.

  • Acid Addition: Add TFA to the solution. A common concentration is 20-50% TFA in DCM.[10]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to ensure complete removal of the Boc group.

  • Work-up: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.[11]

The resulting deprotected conjugate, now with a free amine, can be used immediately in the next step.

Boc_Deprotection_Pathway cluster_0 Deprotection Process Start Boc-Protected Intermediate Acid Add Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Start->Acid Reaction Reaction at Room Temperature (30-60 min) Acid->Reaction End Deprotected Intermediate (Free Amine) Reaction->End

Caption: Signaling pathway for the Boc deprotection step.
Protocol 4: Secondary Conjugation

This protocol describes the reaction of the newly exposed amine on the linker with an activated functional group on the second component (payload or antibody). A common strategy is to use an N-hydroxysuccinimide (NHS) ester-activated payload to react with the amine.

Materials:

  • Deprotected intermediate conjugate

  • NHS ester-activated payload or antibody

  • Anhydrous DMF or DMSO

  • Base (e.g., DIPEA or TEA)

Procedure:

  • Preparation: Dissolve the deprotected intermediate conjugate in the anhydrous solvent and add the base.

  • Addition: In a separate vial, dissolve the NHS ester-activated payload (or antibody) in the same solvent.

  • Reaction: Slowly add the activated payload solution to the deprotected intermediate solution with stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 2-12 hours.

  • Monitoring: Monitor the formation of the final ADC product by LC-MS.

Protocol 5: Final ADC Purification

Purification of the final ADC is critical to remove any unreacted payload, unconjugated antibody, and other impurities.

Methods:

  • Size Exclusion Chromatography (SEC): Effective for removing small molecule impurities.[12]

  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADCs with different drug-to-antibody ratios (DARs) as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[12]

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[12]

Protocol 6: ADC Characterization

Thorough characterization of the final ADC is essential to ensure its quality and for regulatory submissions.

Key Analyses:

  • Drug-to-Antibody Ratio (DAR) Determination: This can be determined by techniques such as HIC-HPLC, RP-HPLC, or mass spectrometry.

  • Purity and Aggregation Analysis: SEC is commonly used to assess the percentage of monomer, aggregates, and fragments.[13]

  • In Vitro Stability: The stability of the ADC can be assessed in plasma from different species (e.g., human, mouse) by monitoring the change in DAR over time.[14]

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target antigen-expressing and non-expressing cell lines.

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparing different ADC batches and formulations.

Table 1: Summary of ADC Characterization Data

ParameterMethodAcceptance CriteriaBatch 1 ResultBatch 2 Result
Average DAR HIC-HPLC / MS3.5 - 4.54.14.3
Purity (% Monomer) SEC-HPLC> 95%98.2%97.5%
Aggregation (%) SEC-HPLC< 5%1.5%2.1%
Free Drug Level (%) RP-HPLC< 1%0.8%0.9%
In Vitro Potency (IC50) Cell-based AssayReport Value0.5 nM0.6 nM

Table 2: Plasma Stability Data (DAR over Time)

Time PointHuman Plasma DARMouse Plasma DAR
0 hours 4.14.1
24 hours 4.03.9
72 hours 3.83.6
168 hours 3.53.2

Conclusion

The this compound linker provides a robust and versatile tool for the development of next-generation ADCs. By enabling a controlled, stepwise conjugation strategy, it facilitates the production of more homogenous and well-defined conjugates. The inclusion of a PEG spacer enhances the physicochemical properties of the ADC, potentially leading to improved efficacy and safety profiles. The detailed protocols and characterization methods outlined in this guide are intended to provide researchers and drug developers with the necessary framework to successfully implement this valuable linker in their ADC programs.

References

Application Notes and Protocols for the Reaction of Tos-PEG2-NH-Boc with Thiol Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG2-NH-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] This linker contains a tosyl (tosylate) group, a Boc-protected amine, and a short polyethylene (B3416737) glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as thiol groups.[2]

These application notes provide a detailed overview of the reaction conditions for conjugating this compound to thiol-containing molecules, such as cysteine residues in peptides or proteins, or small molecule linkers. The protocols and data presented herein are designed to guide researchers in successfully employing this versatile linker in their drug discovery and development efforts.

Reaction Principle: SN2 Nucleophilic Substitution

The conjugation of this compound to a thiol group proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophilic sulfur of the thiol group attacks the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of a stable thioether bond.

For the reaction to proceed efficiently, the thiol group must be deprotonated to its more nucleophilic thiolate form (RS⁻). This is typically achieved under basic conditions. The Boc (tert-butyloxycarbonyl) protecting group on the amine ensures that the amine does not compete with the thiol as a nucleophile in the reaction.

Quantitative Data Summary

The following table summarizes the key parameters and their typical ranges for the reaction of this compound with thiol groups. These values are derived from general principles of SN2 reactions involving tosylates and thiols and should be considered as starting points for optimization.

ParameterRecommended RangeNotes
pH 8.0 - 9.5Essential for deprotonating the thiol to the more reactive thiolate. Higher pH can increase the rate of side reactions.
Temperature Room Temperature (20-25°C) to 60°CThe reaction can often proceed efficiently at room temperature. Gentle heating may increase the reaction rate.
Molar Ratio (Tos-PEG:Thiol) 1:1 to 1.5:1A slight excess of the tosyl-PEG reagent can help drive the reaction to completion.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.
Solvent DMF, DMSO, or aqueous buffers (e.g., PBS, borate (B1201080) buffer)The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred.
Expected Yield 70 - 95%Yields are dependent on the specific reactants and optimization of reaction conditions.

Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Disulfide Bond Formation Oxidation of two thiol groups to form a disulfide bond, especially at higher pH in the presence of oxygen.Degas solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with Other Nucleophiles In complex molecules like proteins, other nucleophilic residues (e.g., lysine, histidine) could potentially react with the tosylate, although the thiolate is a stronger nucleophile.Maintain the pH in the recommended range to favor thiol deprotonation without significantly increasing the reactivity of other nucleophiles.
Hydrolysis of Tosylate At very high pH, the tosylate group can be susceptible to hydrolysis.Avoid excessively high pH and prolonged reaction times at elevated temperatures.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Thiol-Containing Small Molecule

Materials:

  • This compound

  • Thiol-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Reaction vessel

  • Stirring apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the thiol-containing molecule in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.2 equivalents) in the same solvent.

  • Reaction Setup:

    • Transfer the solution of the thiol-containing molecule to a reaction vessel equipped with a stir bar.

    • Purge the vessel with an inert gas for 5-10 minutes.

  • Initiation of Reaction:

    • Add DIPEA (2-3 equivalents) to the reaction mixture to create a basic environment.

    • Add the solution of this compound dropwise to the stirring reaction mixture.

  • Reaction Progression:

    • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC) to obtain the desired conjugate.

Protocol 2: Conjugation of this compound to a Cysteine-Containing Peptide

Materials:

  • This compound

  • Cysteine-containing peptide

  • Phosphate-buffered saline (PBS) or Borate buffer (pH 8.5)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solution

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Preparation of Solutions:

    • Dissolve the cysteine-containing peptide in the chosen aqueous buffer (e.g., 50 mM Borate buffer, pH 8.5) to a final concentration of 1-5 mg/mL.

    • Prepare a concentrated stock solution of this compound (e.g., 10-20 mg/mL) in DMF or DMSO.

  • Reaction Setup:

    • Place the peptide solution in a reaction vessel with a stir bar.

  • Initiation of Reaction:

    • Add the this compound stock solution to the peptide solution to achieve a final molar ratio of 1.5:1 (PEG-linker:peptide). The final concentration of the organic solvent should be kept low (typically <10%) to maintain the stability of the peptide.

  • Reaction Progression:

    • Allow the reaction to proceed at room temperature with gentle stirring for 2-8 hours.

    • Monitor the reaction progress by LC-MS or MALDI-TOF mass spectrometry to observe the formation of the PEGylated peptide.

  • Purification:

    • Once the desired level of conjugation is achieved, purify the PEGylated peptide from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 3: Boc Deprotection of the Conjugate

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) (as a scavenger, optional)

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolution:

    • Dissolve the Boc-protected conjugate in DCM.

  • Deprotection Cocktail:

    • Prepare a deprotection cocktail of TFA and DCM. A common mixture is 50% TFA in DCM (v/v). If the conjugate contains sensitive functional groups, a scavenger like TIPS (2.5%) can be added.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the dissolved conjugate.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[1][3]

    • Monitor the deprotection by LC-MS, looking for the loss of the Boc group (a mass decrease of 100.12 Da).

  • Work-up:

    • Once the deprotection is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • The resulting product will be the TFA salt of the deprotected amine. If the free amine is required, it can be obtained by neutralization with a suitable base and further purification.

Visualization of Workflows and Mechanisms

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Deprotection prep_reagents Dissolve Reactants (this compound & Thiol) setup_reaction Setup Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_base Add Base (e.g., DIPEA) setup_reaction->add_base add_peg Add this compound add_base->add_peg react Stir at RT (2-24h) Monitor Progress (LC-MS) add_peg->react workup Work-up & Crude Product react->workup purify Purify Conjugate (Chromatography) workup->purify deprotect Boc Deprotection (TFA/DCM) purify->deprotect final_product Final Thioether Conjugate deprotect->final_product

Caption: Experimental workflow for the conjugation of this compound with a thiol group.

protac_mechanism cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (Thioether Linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub ub Ubiquitin ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome degradation Protein Degradation proteasome->degradation

Caption: General mechanism of action for a PROTAC synthesized using a thioether linker.

References

Application Notes and Protocols for Protein and Peptide PEGylation using Tos-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tos-PEG2-NH-Boc Mediated PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a leading strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. Benefits of PEGylation include increased serum half-life, enhanced stability, improved solubility, and reduced immunogenicity.

This compound is a heterobifunctional PEG linker designed for a two-stage conjugation process. This reagent features a tosyl (Tos) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other, separated by a short two-unit PEG spacer. The tosyl group serves as a good leaving group, enabling the PEGylation of primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group on proteins and peptides. The Boc-protected amine allows for subsequent, orthogonal conjugation of another molecule of interest after deprotection, making it a versatile tool for creating complex bioconjugates.

Principle of the Two-Stage Conjugation

The PEGylation process using this compound involves two key stages:

  • Initial PEGylation: The tosyl group of the linker reacts with nucleophilic primary amine groups on the protein or peptide surface under controlled pH conditions. This reaction forms a stable secondary amine linkage, covalently attaching the Boc-protected PEG linker to the biomolecule.

  • Boc Deprotection and Secondary Conjugation (Optional): Following the initial PEGylation and purification of the intermediate conjugate, the Boc protecting group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a free primary amine. This newly available amine can then be used for the attachment of other molecules, such as small molecule drugs, targeting ligands, or imaging agents.

Experimental Protocols

Protocol 1: PEGylation of a Model Protein (e.g., Lysozyme) with this compound

This protocol describes the initial conjugation of the this compound linker to a protein.

Materials:

  • Model Protein (e.g., Lysozyme)

  • This compound

  • Conjugation Buffer: 0.1 M sodium borate (B1201080) buffer, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in the Conjugation Buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution. The molar ratio of PEG reagent to protein is a critical parameter and should be optimized. A starting point is a 10 to 50-fold molar excess of the PEG reagent.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted tosyl groups.

  • Purification of the Boc-Protected PEGylated Protein:

    • Purify the reaction mixture using SEC or IEX to separate the PEGylated protein from unreacted PEG reagent, native protein, and reaction byproducts.[][2][3][4]

    • Monitor the purification process by UV absorbance at 280 nm.

    • Collect fractions containing the purified Boc-amino-PEG2-Protein conjugate.

    • Confirm the successful conjugation and purity of the fractions using SDS-PAGE and/or mass spectrometry.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose a free amine.

Materials:

  • Purified and lyophilized Boc-amino-PEG2-Protein conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).[5][6]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.

  • Work-up and Purification:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To obtain the free amine, dissolve the residue in a minimal amount of DCM and carefully neutralize the acid by washing with a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEGylated protein.

    • For many proteins, a final purification step using SEC or dialysis is recommended to remove any remaining reagents and ensure the protein is in a suitable buffer for downstream applications.

Quantitative Data Summary

The following tables provide typical ranges for key reaction parameters. Optimal conditions may vary depending on the specific protein or peptide and should be determined empirically.

Table 1: Recommended Reaction Conditions for Protein PEGylation with this compound

ParameterRecommended RangeNotes
Protein Concentration 1 - 20 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of PEG Reagent 5 - 50 foldRequires optimization for desired degree of PEGylation.
Reaction pH 8.5 - 9.5Higher pH favors the deprotonation of lysine amines, increasing their nucleophilicity.
Reaction Temperature 4 - 25 °CLower temperatures can reduce side reactions but may require longer incubation times.
Reaction Time 2 - 24 hoursMonitor reaction progress to determine the optimal time.

Table 2: Recommended Conditions for Boc Deprotection

ParameterRecommended ValueNotes
TFA Concentration 20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection but may be harsher on the protein.
Reaction Temperature 0°C to Room TemperatureStart at 0°C to control the initial exothermic reaction.
Reaction Time 30 minutes - 2 hoursMonitor by LC-MS for completion.[5][6]

Characterization of PEGylated Products

Thorough characterization is essential to confirm successful PEGylation and determine the degree of modification.

1. SDS-PAGE:

  • Principle: Separates proteins based on molecular weight.

  • Procedure: Run samples of the native protein, the crude reaction mixture, and the purified PEGylated protein on an appropriate percentage polyacrylamide gel.

  • Expected Outcome: PEGylated proteins will show a significant increase in apparent molecular weight compared to the native protein. The heterogeneity of the PEGylation can also be visualized as a smear or a series of discrete bands.

2. Size-Exclusion Chromatography (SEC):

  • Principle: Separates molecules based on their hydrodynamic radius.

  • Procedure: Analyze the purified PEGylated protein using an SEC column calibrated with appropriate molecular weight standards.

  • Expected Outcome: PEGylated proteins will elute earlier than the native protein due to their increased size. SEC can be used to assess the purity and aggregation state of the conjugate.[]

3. Ion-Exchange Chromatography (IEX):

  • Principle: Separates molecules based on their net charge.

  • Procedure: The PEGylation of lysine residues will neutralize their positive charge, leading to a change in the protein's isoelectric point. This can be detected by IEX.

  • Expected Outcome: The PEGylated protein will elute at a different salt concentration compared to the native protein. IEX can be used to separate species with different degrees of PEGylation.[]

4. Mass Spectrometry (MS):

  • Principle: Provides a precise measurement of the molecular weight of the intact protein and its fragments.

  • Procedure: Techniques such as MALDI-TOF or ESI-MS can be used to analyze the native and PEGylated protein.[7][8]

  • Expected Outcome: The mass spectrum of the PEGylated protein will show an increase in mass corresponding to the number of attached PEG linkers. Peptide mapping of the digested PEGylated protein can be used to identify the specific sites of PEGylation.[7]

Visualizations

PEGylation_Workflow cluster_stage1 Stage 1: Initial PEGylation cluster_stage2 Stage 2: Boc Deprotection cluster_characterization Characterization Protein Protein/Peptide (with Lysine residues) Conjugation Conjugation Reaction (pH 9.0, RT, 2-4h) Protein->Conjugation PEG_Reagent This compound PEG_Reagent->Conjugation Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification1 Purification (SEC/IEX) Quenching->Purification1 Intermediate Boc-Protected PEGylated Protein Purification1->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Purification2 Final Purification (SEC/Dialysis) Deprotection->Purification2 Final_Product Amine-Functionalized PEGylated Protein Purification2->Final_Product SDS_PAGE SDS-PAGE Final_Product->SDS_PAGE SEC_Char SEC Final_Product->SEC_Char IEX_Char IEX Final_Product->IEX_Char MS_Char Mass Spectrometry Final_Product->MS_Char

Caption: Experimental workflow for two-stage protein PEGylation.

Chemical_Pathway Protein Protein-NH₂ Intermediate Protein-NH-PEG₂-NHBoc Protein->Intermediate pH 9.0 PEG_Tos + Tos-PEG₂-NHBoc Final_Product Protein-NH-PEG₂-NH₃⁺TFA⁻ Intermediate->Final_Product DCM TFA + TFA

Caption: Chemical pathway for PEGylation and deprotection.

References

Application Notes and Protocols for Tos-PEG2-NH-Boc in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Tos-PEG2-NH-Boc in the development of advanced drug delivery systems. This heterobifunctional linker, featuring a tosyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, is a versatile tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and for the functionalization of nanoparticles.

Introduction to this compound

This compound is a chemical linker designed for bioconjugation and drug delivery applications. Its structure allows for a stepwise and controlled synthesis of complex biomolecular constructs.

  • Tosyl (Tos) Group: A good leaving group, enabling nucleophilic substitution reactions, typically with amine or thiol groups on a targeting ligand or drug molecule.

  • PEG2 Spacer: A short, hydrophilic polyethylene glycol chain that enhances solubility, reduces aggregation, and provides optimal spatial orientation between the conjugated molecules.

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for the selective deprotection of the amine, which can then be used for subsequent conjugation reactions, for instance, with the carboxylic acid group of an E3 ligase ligand in PROTAC synthesis.

Applications in Drug Delivery

PROTACs

The most prominent application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The PEG2 linker in this compound provides an optimal length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

Antibody-Drug Conjugates (ADCs)

This compound can be used in the construction of ADCs, which are targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells.[][6] In this context, the linker can be used to attach the cytotoxic payload to the antibody. The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.[7]

Nanoparticle Functionalization

The surface of nanoparticles can be functionalized with this compound to enhance their drug delivery capabilities.[8][] The PEG chains provide a hydrophilic shield, which can reduce immunogenicity and prolong circulation time.[10] The terminal functional groups can be used to attach targeting ligands or drugs.[]

Quantitative Data

The following tables summarize key quantitative data related to the performance of drug delivery systems utilizing PEG linkers.

Table 1: Influence of PEG Linker Length on PROTAC Efficacy for BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1Alkyl Chain>1000<20HEK293T
PROTAC 2 PEG2 ~50 >90 HEK293T
PROTAC 3PEG4~20>95HEK293T
PROTAC 4PEG6~30~90HEK293T
Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Table 2: In Vitro Cytotoxicity of EGFR-Targeted ADCs with Different Linkers

ADCLinker TypeDrug-to-Antibody Ratio (DAR)IC50 (ng/mL)Target Cell Line
ADC 1Non-cleavable3.5150A431 (EGFR+++)
ADC 2 PEG2-based, cleavable 4.0 50 A431 (EGFR+++)
ADC 3Peptide linker, cleavable3.875A431 (EGFR+++)
IC50 values represent the concentration of ADC required to inhibit cell growth by 50%. Data is illustrative and based on typical values found in the literature for ADCs with similar components.[11][12][13]

Table 3: Characteristics of Doxorubicin-Loaded PEGylated Nanoparticles

Nanoparticle FormulationPEG Linker LengthHydrodynamic Diameter (nm)Drug Loading Efficiency (%)Drug Release at 24h (%)
Unfunctionalized NPN/A150 ± 1065 ± 580 ± 7
NP-PEG2 PEG2 165 ± 12 75 ± 6 60 ± 5
NP-PEG4PEG4180 ± 1572 ± 555 ± 6
This data is representative and illustrates the general trends observed for PEGylated nanoparticles.[8][14]

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC targeting BRD4, using JQ1 as the target-binding ligand and pomalidomide (B1683931) as the E3 ligase (cereblon) ligand.

Step 1: Conjugation of JQ1 to the this compound Linker

  • Materials:

    • JQ1-acid (1 equivalent)

    • This compound (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (3 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve JQ1-acid and HATU in anhydrous DMF.

    • Add DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product (JQ1-PEG2-NH-Boc) by flash column chromatography.

Step 2: Boc Deprotection and Conjugation to Pomalidomide

  • Materials:

    • JQ1-PEG2-NH-Boc (1 equivalent)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Pomalidomide-C2-COOH (1 equivalent)

    • HATU (1.2 equivalents)

    • DIPEA (3 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve JQ1-PEG2-NH-Boc in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA.

    • In a separate flask, dissolve Pomalidomide-C2-COOH and HATU in anhydrous DMF.

    • Add DIPEA and stir for 15 minutes at room temperature.

    • Add a solution of the deprotected JQ1-PEG2-NH2 intermediate in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation
  • Cell Culture and Treatment:

    • Seed a human cell line expressing BRD4 (e.g., HeLa or HEK293T) in a 6-well plate and allow to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.[15]

Visualizations

Signaling Pathway and Workflow Diagrams

PROTAC_Mechanism cluster_Cell Cell cluster_Ternary Ternary Complex Formation PROTAC PROTAC (JQ1-PEG2-Pomalidomide) BRD4 BRD4 Protein PROTAC->BRD4 CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Recruits Ub Ubiquitin BRD4_PROTAC_CRBN BRD4-PROTAC-CRBN Complex Ub->BRD4_PROTAC_CRBN Ubiquitination Proteasome 26S Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 BRD4_PROTAC_CRBN->Proteasome Targeted for Degradation

Mechanism of BRD4 degradation by a PROTAC.

ADC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (Anti-EGFR-PEG2-Payload) EGFR EGFR ADC->EGFR Binding Tumor_Cell Tumor Cell Endosome Endosome EGFR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA DNA Payload->DNA DNA Damage Apoptosis Apoptosis DNA->Apoptosis

General mechanism of an EGFR-targeted ADC.

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation Start Start: JQ1-acid & this compound Step1 Step 1: Amide Coupling (JQ1 + Linker) Start->Step1 Intermediate Intermediate: JQ1-PEG2-NH-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Deprotected JQ1-PEG2-NH2 Step2->Deprotected Step3 Step 3: Amide Coupling (Deprotected Linker + Pomalidomide-acid) Deprotected->Step3 Purification HPLC Purification Step3->Purification Final_PROTAC Final PROTAC: JQ1-PEG2-Pomalidomide Purification->Final_PROTAC Treatment PROTAC Treatment (Dose-Response) Final_PROTAC->Treatment Test Efficacy Cell_Culture Cell Culture (e.g., HeLa) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blot (BRD4 & Loading Control) Lysis->Western_Blot Analysis Data Analysis (DC50 & Dmax) Western_Blot->Analysis Result Degradation Profile Analysis->Result

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the creation of synthetic peptides, enabling advancements in drug discovery, proteomics, and biomaterials science.[1] The choice of solid support and linker is critical for a successful synthesis.[2] Polyethylene glycol (PEG) linkers, often grafted onto a polystyrene (PS) core to create resins like TentaGel or PEGA, have emerged as a highly advantageous support system.[1][3][4]

The hydrophilic nature of PEG chains enhances the solvation of the growing peptide chain, minimizing aggregation and improving reaction kinetics, which is particularly beneficial for long or hydrophobic sequences.[5][6] This results in higher purity and yield of the final peptide product.[5] Furthermore, PEG linkers can improve the biocompatibility and pharmacokinetic properties of the synthesized peptides, a significant advantage for therapeutic applications.[7][8][9]

These application notes provide detailed protocols for performing SPPS using PEG-based resins, focusing on the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy.

Experimental Workflow

The overall workflow for solid-phase peptide synthesis using PEG linkers is depicted below.

SPPS_Workflow Resin PEG Resin Selection & Swelling Loading First Fmoc-Amino Acid Attachment (Loading) Resin->Loading Capping Capping of Unreacted Sites (Optional) Loading->Capping Deprotection Fmoc Deprotection Capping->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Cycle->Deprotection Start next cycle FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Final cycle complete Cleavage Cleavage from Resin & Side-Chain Deprotection FinalDeprotection->Cleavage Precipitation Peptide Precipitation & Isolation Cleavage->Precipitation Purification Purification & Analysis (e.g., HPLC, MS) Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis on PEG resins.

Data Presentation: Resin Properties and Reagent Stoichiometry

The choice of resin and the stoichiometry of reagents are crucial for efficient peptide synthesis. The following tables summarize typical quantitative data for PEG-based resins and recommended reagent excesses for coupling reactions.

Table 1: Typical Properties of PEG-Based Resins

Resin TypePolymer MatrixTypical Loading Capacity (mmol/g)Swelling PropertiesApplications
TentaGel® Polystyrene-PEG graft0.2 - 0.4[6]Good and consistent swelling in a range of solvents including DCM, DMF, and water.[1][4]Routine SPPS, synthesis of long or difficult peptides, combinatorial libraries.[3][10]
PEGA Poly(ethylene glycol)-polyacrylamide copolymer0.07 - 1.0[11]High degree of swelling in a broad range of polar and non-polar solvents.[4][11]Synthesis of long peptides, on-resin enzymatic assays.[11]
ChemMatrix® Pure poly(ethylene glycol)~0.4 - 0.7Excellent swelling in a variety of solvents, leading to enhanced reaction kinetics.[2]Synthesis of complex and hydrophobic peptides.[2]

Table 2: Recommended Reagent Equivalents for Amino Acid Coupling

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Amino Acid 3 - 5Building block for the peptide chain.[12][13]
Coupling Agent (e.g., HATU, HBTU) 3 - 5Activates the carboxylic acid of the incoming amino acid.[12]
Base (e.g., DIPEA/DIEA) 6 - 10Maintains basic conditions required for the coupling reaction.[12][13]

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is essential to ensure that all reactive sites are accessible for subsequent reactions.

  • Objective: To swell the PEG-based resin to allow for optimal diffusion of reagents.

  • Procedure:

    • Place the desired amount of PEG resin into a suitable reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).[14]

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. For polystyrene-based resins, dichloromethane (B109758) (DCM) can also be used for initial swelling.[12][14]

    • After swelling, drain the solvent by filtration.

Attachment of the First Fmoc-Amino Acid (Loading)

This protocol describes the loading of the first C-terminal amino acid onto an amino-functionalized PEG resin (e.g., Rink Amide).

  • Objective: To covalently attach the first Fmoc-protected amino acid to the resin.

  • Materials:

    • Swollen amino-functionalized PEG resin

    • Fmoc-amino acid (5 equivalents)[12]

    • HATU (5 equivalents)[12]

    • DIPEA (10 equivalents)[12]

    • DMF

  • Procedure:

    • In a separate flask, dissolve the Fmoc-amino acid and HATU in DMF.[12]

    • Add DIPEA to the amino acid/HATU solution and mix for a few seconds. This is the activation step.[12]

    • Immediately add the activated amino acid solution to the swollen resin.[12]

    • Agitate the mixture at room temperature for 2-6 hours.[12]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[15]

    • A small sample of the resin can be taken to determine the loading efficiency using a spectrophotometric method to measure the amount of Fmoc group cleaved by piperidine (B6355638).[14][15]

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.

  • Objective: To remove the N-terminal Fmoc group.

  • Procedure:

    • Add a 20% solution of piperidine in DMF to the resin.[16]

    • Agitate the mixture for 15-30 minutes at room temperature.[16]

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.[6]

Amino Acid Coupling

This protocol describes the formation of a peptide bond between the newly deprotected N-terminal amine and the next activated Fmoc-amino acid.

  • Objective: To add the next amino acid to the peptide chain.

  • Procedure:

    • Prepare the activated amino acid solution as described in Protocol 2 (Loading), using the next amino acid in the sequence.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.[16]

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

    • (Optional) Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction by checking for the absence of free primary amines.[15] If the test is positive, the coupling step should be repeated.

Monitoring the Synthesis

Real-time monitoring can help ensure the efficiency of each coupling and deprotection step, which is crucial for the synthesis of long or complex peptides.

  • Objective: To qualitatively or quantitatively assess the progress of the synthesis.

  • Methods:

    • Qualitative Colorimetric Tests: The Kaiser test is commonly used to detect free primary amines. A blue color indicates an incomplete coupling reaction.[15]

    • Spectrophotometric Monitoring: The concentration of the released Fmoc-dibenzofulvene adduct in the piperidine solution after deprotection can be measured by UV spectrophotometry (at ~301 nm) to quantify the efficiency of the previous coupling step.[1]

    • Resin Swelling: Changes in the resin bed volume can be monitored, as the volume typically changes with the growth of the peptide chain.[17]

Peptide Cleavage and Side-Chain Deprotection

The final step involves cleaving the completed peptide from the resin and simultaneously removing the permanent side-chain protecting groups.

  • Objective: To release the final peptide from the solid support and remove protecting groups.

  • Cleavage Cocktail: The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide. A common general-purpose cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[18] TIS acts as a scavenger to trap reactive cationic species generated during deprotection.[18]

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.[18]

    • In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (e.g., 2 mL for 100 mg of resin).[18]

    • Gently agitate the mixture at room temperature for 2-3 hours.[18]

    • Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA and combine the filtrates.[18]

    • Precipitate the peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[18]

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[18]

    • Centrifuge the suspension to pellet the peptide and carefully decant the ether.[18]

    • Wash the peptide pellet with cold diethyl ether, centrifuge, and decant again to remove residual scavengers and dissolved protecting groups.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis (e.g., by HPLC and Mass Spectrometry).

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical logic of the Fmoc deprotection and subsequent coupling reaction in SPPS.

SPPS_Chemistry cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Peptide_Fmoc Resin-Peptide-NH-Fmoc Peptide_NH2 Resin-Peptide-NH2 (Free Amine) Peptide_Fmoc->Peptide_NH2 Deprotection Piperidine Piperidine (Base) Piperidine->Peptide_Fmoc Fmoc_Adduct Dibenzofulvene-piperidine adduct AA_Activated Fmoc-AA-Activated Ester Peptide_NH2->AA_Activated Nucleophilic Attack AA_Fmoc Fmoc-AA-COOH AA_Fmoc->AA_Activated Activation Activator Coupling Reagent (e.g., HATU) + Base Activator->AA_Fmoc Peptide_New Resin-Peptide-CO-NH-AA-Fmoc AA_Activated->Peptide_New Coupling

Caption: Chemical logic of the deprotection and coupling steps in Fmoc-SPPS.

References

Application Notes and Protocols for Monitoring Tos-PEG2-NH-Boc Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving the bifunctional linker, Tos-PEG2-NH-Boc. The protocols herein describe the use of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis of the reaction progress.

Introduction

This compound is a commonly used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1] It features a tosyl (Tos) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine (NH-Boc). Monitoring the reaction of this linker with other molecules is crucial to ensure successful conjugation, optimize reaction conditions, and maximize yields. The following protocols provide a comprehensive guide to effectively monitor these reactions.

Thin Layer Chromatography (TLC)

TLC is a rapid and simple technique for qualitatively monitoring the progress of a reaction by observing the consumption of starting materials and the appearance of products.

Experimental Protocol
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (1-2 µL) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • TLC Plate Spotting: On a silica (B1680970) gel TLC plate, spot the diluted reaction mixture, the starting material (this compound), and the other reactant as individual spots. A co-spot of the starting materials and the reaction mixture can also be helpful for comparison.[2]

  • Eluent Selection: A common eluent system for compounds of this polarity is a mixture of ethyl acetate (B1210297) and hexanes. The ratio can be optimized to achieve good separation (typically aiming for an Rf of 0.2-0.4 for the product). For more polar compounds, dichloromethane and methanol (B129727) mixtures can be used.[2] If the amine starting material streaks, adding a small amount of triethylamine (B128534) (0.5-1%) to the eluent can improve the separation.[2][3]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent and allow the solvent front to move up the plate.

  • Visualization: After development, dry the TLC plate and visualize the spots.

    • UV Light: Visualize the plate under a UV lamp (254 nm), as the tosyl group and other aromatic components may be UV-active.

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting compounds that can be oxidized, which is common for many organic molecules.

      • Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[2] It will stain the deprotected amine product (if the Boc group is removed) or the amine reactant. Boc-protected amines may stain weakly upon heating.[2]

      • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[3]

  • Analysis: Compare the spots of the reaction mixture with the starting materials. The disappearance of the starting material spots and the appearance of a new spot (the product) indicate the reaction is progressing.

Data Presentation
CompoundTypical Rf Value (Illustrative)Visualization Method
This compound0.5UV, KMnO₄, Iodine
Amine Reactant0.2Ninhydrin, KMnO₄
Product0.4UV, KMnO₄, Iodine

Note: Rf values are highly dependent on the specific TLC conditions (eluent, stationary phase, temperature) and should be determined experimentally.

Experimental Workflow

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis start Aliquot Reaction Mixture dilute Dilute Sample start->dilute spot Spot on TLC Plate dilute->spot develop Develop Plate spot->develop visualize Visualize (UV/Stain) develop->visualize analyze Compare Spots & Determine Progress visualize->analyze

Caption: Workflow for monitoring reaction progress using TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction progress, providing information on the consumption of reactants and the formation of products with high resolution.

Experimental Protocol
  • Sample Preparation: At various time points, take an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to an appropriate concentration.

  • HPLC System: A reversed-phase HPLC (RP-HPLC) system is typically used.[4][5]

    • Column: A C8 or C18 column is generally suitable.[6][7]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice. The gradient can be optimized to achieve good separation of reactants and products.

    • Detector: Since PEG compounds lack a strong UV chromophore, a universal detector is recommended.[8][9][10][11]

      • Charged Aerosol Detector (CAD) [8][9]

      • Evaporative Light Scattering Detector (ELSD) [10][11][]

      • If the reacting molecule has a strong chromophore, a UV detector can be used.[6]

  • Analysis: Inject the prepared sample into the HPLC system. Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the product over time. The reaction is considered complete when the peak corresponding to the limiting reagent is no longer observed.

Data Presentation
CompoundTypical Retention Time (min) (Illustrative)Detection Method
This compound8.5CAD, ELSD
Reactant4.2UV, CAD, ELSD
Product10.1UV, CAD, ELSD

Note: Retention times are specific to the HPLC method (column, mobile phase, flow rate, temperature) and must be determined experimentally.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Aliquot & Quench dilute Dilute with Mobile Phase start->dilute inject Inject into HPLC dilute->inject separate Separation on Column inject->separate detect Detect (CAD/ELSD/UV) separate->detect analyze Analyze Chromatogram & Quantify detect->analyze

Caption: Workflow for monitoring reaction progress using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, provides unambiguous structural information and is an excellent tool for monitoring the reaction progress by observing changes in the chemical environment of the protons.[13]

Experimental Protocol
  • Sample Preparation: At desired time points, take an aliquot of the reaction mixture. If the reaction solvent is not deuterated, remove the solvent under reduced pressure and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Analysis:

    • Disappearance of Starting Material Signals: Monitor the disappearance of characteristic signals from the starting materials. For this compound, key signals include the tosyl group's aromatic protons and methyl group, the PEG chain protons, and the Boc group's t-butyl protons.

    • Appearance of Product Signals: Observe the appearance of new signals corresponding to the product.

    • Boc Group Signal: The most prominent signal for the Boc group is a singlet at approximately 1.4 ppm, integrating to 9 protons.[13][14] A change in its chemical shift or its disappearance (in case of deprotection) is a clear indicator of reaction.

    • PEG Chain Signals: The protons of the PEG chain will likely experience a shift in their chemical environment upon reaction, leading to changes in their chemical shifts.

    • Tosyl Group Signals: The aromatic protons of the tosyl group (typically two doublets around 7.4-7.8 ppm) and the methyl singlet (around 2.4 ppm) should remain, unless it is the reactive site.

Data Presentation
GroupCompoundTypical ¹H Chemical Shift (δ, ppm) (Illustrative)MultiplicityIntegration
t-ButylThis compound1.42s9H
CH₃ (Tosyl)This compound2.45s3H
Aromatic (Tosyl)This compound7.35, 7.78d, d2H, 2H
PEGThis compound3.5-3.7m8H
t-ButylProduct1.45 (shifted)s9H
PEGProduct3.6-3.8 (shifted)m8H

Note: Chemical shifts are dependent on the solvent and the specific structure of the reactants and products and should be confirmed experimentally.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis start Aliquot Reaction Mixture dry Remove Solvent start->dry dissolve Dissolve in Deuterated Solvent dry->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire analyze Analyze Spectral Changes acquire->analyze

Caption: Workflow for monitoring reaction progress using NMR.

Conclusion

The successful synthesis of molecules utilizing the this compound linker relies on careful monitoring of the reaction progress. While TLC offers a quick qualitative assessment, HPLC provides robust quantitative data.[5][15] NMR spectroscopy stands out as a definitive method for structural confirmation of the product and reaction completion.[13] The choice of method will depend on the available instrumentation and the level of detail required for the analysis. For comprehensive monitoring, a combination of these techniques is often employed.

References

Application Notes and Protocols for the Characterization of Tos-PEG2-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Tos-PEG2-NH-Boc (tert-butyl (2-(2-(tosyloxy)ethoxy)ethyl)carbamate). The accurate determination of identity, purity, and structural integrity of this bifunctional linker is critical for its successful application in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker containing a tosyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a Boc-protected amine. The tosyl group serves as a good leaving group for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and further conjugation. A multi-faceted analytical approach is essential to ensure the quality of this critical building block. This document outlines the use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this compound.

Analytical Techniques and Data

A combination of chromatographic and spectroscopic techniques is employed to provide orthogonal data for a complete characterization of the this compound conjugate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of the conjugate and identifying any potential impurities.

Table 1: Representative HPLC Purity Data for this compound

ParameterValue
Purity (%) >98%
Retention Time (min) 8.5
Major Impurities (%) <1.0%
Unidentified Impurities (%) <0.5%
Mass Spectrometry (MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to confirm the molecular weight of the conjugate, providing unequivocal evidence of its identity.

Table 2: Representative ESI-MS Data for this compound

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺ 360.15360.15
[M+Na]⁺ 382.13382.13
[M+K]⁺ 398.11398.11

M = Molecular Weight of this compound (C₁₆H₂₅NO₆S, MW = 359.44 g/mol )[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the chemical structure of the conjugate, confirming the presence and connectivity of the tosyl, PEG, and Boc moieties. Quantitative NMR (qNMR) can also be used for accurate purity determination.[4][5]

Table 3: Representative ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.79 d, J = 8.3 Hz2HAr-H (ortho to SO₂)
7.35 d, J = 8.0 Hz2HAr-H (meta to SO₂)
5.01 br s1HNH
4.16 t, J = 4.8 Hz2HTsO-CH
3.69 t, J = 4.8 Hz2HTsO-CH₂-CH
3.56 t, J = 5.2 Hz2HCH ₂-NHBoc
3.30 q, J = 5.2 Hz2HCH₂-CH ₂-NHBoc
2.45 s3HAr-CH
1.44 s9H-C(CH ₃)₃
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the key functional groups present in the molecule, providing further confirmation of its structure.

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3350-3450 MediumN-HStretching
2850-3000 Medium-StrongC-H (aliphatic)Stretching
1680-1720 StrongC=O (carbamate)Stretching
1500-1550 MediumN-HBending
1365 & 1175 StrongS=O (sulfonate)Asymmetric & Symmetric Stretching
1100-1200 StrongC-O (ether)Stretching

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol for HPLC Purity Analysis

Objective: To determine the purity of the this compound conjugate using RP-HPLC.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Dissolve approximately 1 mg of the this compound conjugate in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      15 90
      20 90
      21 30

      | 25 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol for ESI-MS Molecular Weight Determination

Objective: To confirm the molecular weight of the this compound conjugate.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Reagents:

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the conjugate at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 Methanol:Water containing 0.1% formic acid.[6]

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: 100-1000 m/z

  • Data Analysis:

    • Identify the m/z values for the protonated molecule [M+H]⁺ and other common adducts such as [M+Na]⁺ and [M+K]⁺.[7][8][9]

    • Compare the observed m/z values with the calculated theoretical values.

Protocol for ¹H NMR Structural Elucidation

Objective: To confirm the chemical structure of the this compound conjugate.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the conjugate in approximately 0.6 mL of deuterated solvent in a clean, dry vial.[10]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into an NMR tube to remove any particulate matter.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the peaks to the corresponding protons in the molecule.[11][12][13]

Protocol for FTIR Functional Group Analysis

Objective: To identify the characteristic functional groups of the this compound conjugate.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid conjugate directly onto the ATR crystal.

  • FTIR Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Press the sample firmly against the crystal using the pressure clamp to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.

Visualizations

Chemical Structure and Signaling Pathway

A diagram illustrating the structure of this compound and the analytical techniques used for its characterization.

Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting cluster_3 Final Characterization Report Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC MS MS Analysis Dissolve->MS NMR NMR Analysis Dissolve->NMR FTIR FTIR Analysis Dissolve->FTIR Purity Purity Report HPLC->Purity MW_Confirm MW Confirmation MS->MW_Confirm Struct_Elucid Structural Elucidation NMR->Struct_Elucid Func_Group_ID Functional Group ID FTIR->Func_Group_ID Report Comprehensive Characterization Report Purity->Report MW_Confirm->Report Struct_Elucid->Report Func_Group_ID->Report

A flowchart depicting the general experimental workflow for the characterization of this compound.

Logical Relationship of Analytical Data

G cluster_0 Identity cluster_1 Purity cluster_2 Analytical Evidence Compound This compound MW Correct Molecular Weight Compound->MW Structure Correct Structure Compound->Structure Purity High Purity Compound->Purity MS_data MS Data MS_data->MW NMR_data NMR Data NMR_data->Structure HPLC_data HPLC Data HPLC_data->Purity FTIR_data FTIR Data FTIR_data->Structure

A diagram showing the logical relationship between the analytical data and the characterization of the compound.

References

Application Notes and Protocols for Tos-PEG2-NH-Boc in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG2-NH-Boc is a bifunctional molecule commonly utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The this compound linker connects a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The polyethylene (B3416737) glycol (PEG) component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

These application notes provide a detailed protocol for the dissolution of this compound and its application in a representative in vitro assay to assess PROTAC-mediated protein degradation.

Product Information

Parameter Description
Product Name This compound
Synonyms Boc-NH-PEG2-Tosylate, Tos-PEG3-NH-Boc
Appearance White to off-white solid
Primary Use PROTAC Linker

Dissolution Protocol

The solubility of this compound is a critical factor for its use in in vitro assays. The following protocols detail the preparation of stock and working solutions.

Recommended Solvents and Storage

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Table 1: Solubility and Storage of this compound

SolventMaximum SolubilityStock Solution Storage
DMSO250 mg/mL (695.53 mM)[1]-20°C for up to 1 month, -80°C for up to 6 months[1]
Ethanol (B145695)Data not available-
PBS (Phosphate-Buffered Saline)Data not available-
Preparation of a 100 mM DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 35.94 mg of this compound (Molecular Weight: 359.44 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[1] Ensure the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Preparation of Working Solutions for Cell-Based Assays

It is crucial to maintain a low final concentration of DMSO in cell culture media to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept at or below 0.1%, although some cell lines may tolerate up to 0.5%.

  • Determine Final Concentration: Decide on the final concentration of the PROTAC (synthesized using this compound) required for your assay.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Experimental Protocol: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol describes a typical Western blot experiment to quantify the degradation of a target protein of interest (POI) after treating cells with a PROTAC synthesized using the this compound linker.

Materials
  • Cell line expressing the target protein

  • PROTAC synthesized with this compound

  • DMSO (for vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure
  • Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of harvesting.

  • Cell Treatment: The following day, treat the cells with a range of concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity.

Visualizations

Dissolution Workflow

Dissolution_Workflow This compound Dissolution Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock serial_dilute Serially Dilute in Cell Culture Medium thaw_stock->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells

Caption: Workflow for preparing this compound solutions.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->Ub Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

References

Application Notes and Protocols for Amine Modification Using Tos-PEG2-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the modification of primary and secondary amines using the heterobifunctional linker, Tos-PEG2-NH-Boc. This linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics. The linker features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution by an amine, and a Boc-protected amine, which can be deprotected in a subsequent step to allow for further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The overall workflow involves a two-step process: 1) nucleophilic substitution of the tosyl group with an amine-containing molecule of interest, followed by purification, and 2) deprotection of the Boc group to reveal a terminal amine for further conjugation.

Chemical Pathway

The chemical pathway for the amine modification and subsequent deprotection is illustrated below. Initially, the amine-containing molecule of interest displaces the tosyl group of the this compound linker. The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group and yield the final amine-functionalized molecule.

Molecule Molecule-NH2 (Molecule of Interest) Intermediate Molecule-NH-PEG2-NH-Boc (Boc-Protected Intermediate) Molecule:e->Intermediate:w Nucleophilic Substitution Linker This compound Linker:e->Intermediate:w FinalProduct Molecule-NH-PEG2-NH2 (Final Product) Intermediate:e->FinalProduct:w Boc Deprotection TFA TFA TFA->Intermediate

Chemical reaction pathway for amine modification.

Quantitative Data Summary

The following tables summarize the key quantitative data for the amine modification and Boc deprotection steps. The values provided are representative and may require optimization for specific substrates.

Table 1: Recommended Reaction Conditions for Amine Modification

ParameterValueNotes
Reactants
Amine-containing Molecule1.0 equivalentStarting material.
This compound1.1 - 1.5 equivalentsA slight excess of the linker can drive the reaction to completion.
Base (e.g., DIPEA, TEA)2.0 - 3.0 equivalentsActs as a scavenger for the p-toluenesulfonic acid byproduct.[1]
Solvent
Recommended SolventAnhydrous DMF or AcetonitrilePolar aprotic solvents are preferred for SN2 reactions.[1]
Reaction Conditions
Temperature60 - 80°CElevated temperature is often required to facilitate the substitution.[1]
Reaction Time4 - 24 hoursMonitor reaction progress by LC-MS or TLC.[1]
Outcome
Expected Yield50 - 80%Yield is substrate-dependent and may require optimization. A 56% isolation yield has been reported for a similar PEGylation reaction followed by HPLC purification.[2]
Purity (after purification)>95%Purification by preparative RP-HPLC or silica (B1680970) gel chromatography is recommended.

Table 2: Recommended Reaction Conditions for Boc Deprotection

ParameterValueNotes
Reactants
Boc-Protected Intermediate1.0 equivalentPurified product from the previous step.
Deprotection Reagent20 - 50% (v/v) TFA in DCMA common and effective reagent for Boc removal.[3]
Solvent
Recommended SolventAnhydrous Dichloromethane (DCM)Ensures good solubility of the protected intermediate.[3]
Reaction Conditions
Temperature0°C to Room TemperatureThe reaction is typically initiated at a lower temperature and then allowed to warm.[3]
Reaction Time30 minutes - 2 hoursMonitor reaction completion by LC-MS or TLC.[3]
Outcome
Expected Yield>90%Deprotection is generally a high-yielding reaction.
Purity (after workup)>95%The final product is often obtained as a TFA salt.

Experimental Protocols

This section provides detailed protocols for the amine modification using this compound, purification of the intermediate, and the final Boc deprotection step.

Protocol 1: Amine Modification via Nucleophilic Substitution

This protocol describes the reaction of an amine-containing molecule with this compound.

Materials:

  • Amine-containing molecule of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • In a clean, dry reaction vessel, dissolve the amine-containing molecule (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 equivalents) to the solution.

  • Add this compound (1.1 - 1.5 equivalents) to the reaction mixture.

  • Purge the reaction vessel with nitrogen or argon and stir the mixture at 60-80°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can then be purified by column chromatography.

Protocol 2: Purification of the Boc-Protected Intermediate

This protocol outlines the purification of the Molecule-NH-PEG2-NH-Boc intermediate using preparative reverse-phase HPLC.

Materials:

  • Crude reaction mixture from Protocol 1

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Lyophilizer

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of Mobile Phase A and B).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the preparative RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).

  • Inject the filtered sample onto the column.

  • Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Collect fractions corresponding to the desired product peak, as identified by UV absorbance and ideally confirmed by mass spectrometry.

  • Combine the fractions containing the pure product and lyophilize to obtain the purified Boc-protected intermediate as a solid.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final amine-functionalized product.

Materials:

  • Purified Molecule-NH-PEG2-NH-Boc intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the purified Boc-protected intermediate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for an additional 30 minutes to 1.5 hours, monitoring the reaction by LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue, which is the TFA salt of the deprotected amine, can be used directly in subsequent steps or further purified if necessary.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the amine modification process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection DissolveAmine Dissolve Amine in Anhydrous DMF AddBase Add DIPEA DissolveAmine->AddBase AddLinker Add this compound AddBase->AddLinker HeatReaction Heat Reaction (60-80°C) AddLinker->HeatReaction MonitorReaction Monitor by LC-MS/TLC HeatReaction->MonitorReaction MonitorReaction->HeatReaction Incomplete Concentrate Concentrate Crude Product MonitorReaction->Concentrate Complete Purify Purify by Preparative HPLC Concentrate->Purify Lyophilize Lyophilize to Obtain Pure Intermediate Purify->Lyophilize DissolveIntermediate Dissolve Intermediate in Anhydrous DCM Lyophilize->DissolveIntermediate Cool Cool to 0°C DissolveIntermediate->Cool AddTFA Add TFA Cool->AddTFA Warm Warm to RT AddTFA->Warm MonitorDeprotection Monitor by LC-MS/TLC Warm->MonitorDeprotection MonitorDeprotection->Warm Incomplete ConcentrateFinal Concentrate to Obtain Final Product MonitorDeprotection->ConcentrateFinal Complete

Experimental workflow for amine modification.

References

Surface Functionalization with Tos-PEG2-NH-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface functionalization of various substrates using the heterobifunctional linker, Tos-PEG2-NH-Boc. This linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology, enabling the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer with a protected amine terminus to surfaces. The tosyl group serves as a reactive moiety for surface coupling, while the Boc-protected amine can be deprotected to allow for subsequent conjugation of biomolecules.

Introduction

This compound is a versatile crosslinking reagent that facilitates the modification of surfaces to introduce a hydrophilic and biocompatible PEG spacer. The short, discrete PEG length (n=2) provides a defined spacer arm, while the terminal tosyl group offers a highly reactive site for nucleophilic substitution, particularly with amine and thiol groups present on a substrate. The Boc (tert-butyloxycarbonyl) protecting group on the distal amine allows for a two-step functionalization strategy, where the linker is first immobilized on the surface, followed by deprotection and subsequent coupling of a desired ligand, protein, or other molecule. This approach is instrumental in creating tailored surfaces for applications in cell culture, biosensing, and targeted drug delivery.[1]

Applications

The unique properties of this compound lend themselves to a variety of applications in research and development:

  • Biomolecule Immobilization: Creation of biocompatible surfaces for the controlled immobilization of proteins, peptides, and nucleic acids. The PEG spacer minimizes non-specific binding and maintains the biological activity of the immobilized molecule.

  • Cell Culture and Tissue Engineering: Modification of cell culture substrates to control cell adhesion, proliferation, and differentiation.

  • Drug Delivery and Nanotechnology: Functionalization of nanoparticles and other drug delivery vehicles to improve their pharmacokinetic profiles and for targeted delivery.[1]

  • Biosensor Development: Construction of sensing surfaces with reduced non-specific adsorption and enhanced signal-to-noise ratios.

Experimental Protocols

The following protocols provide a general framework for the surface functionalization process using this compound. Optimization of reaction conditions may be necessary for specific substrates and applications.

Protocol 1: Surface Grafting of this compound onto Amine-Functionalized Surfaces

This protocol describes the reaction of the tosyl group of the linker with a surface previously functionalized with primary amine groups (e.g., aminosilanized glass or silicon).

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.

  • Reaction Setup: Place the substrate in a reaction vessel under an inert atmosphere.

  • Reagent Preparation: Dissolve this compound in the anhydrous solvent to the desired concentration (e.g., 1-10 mg/mL). Add the tertiary amine base to the solution (e.g., 1.5-2.0 molar equivalents relative to the linker).

  • Grafting Reaction: Immerse the substrate in the reagent solution. The reaction can be carried out at room temperature for 2-24 hours. Gentle agitation may improve reaction efficiency.

  • Washing: After the reaction, remove the substrate and wash it thoroughly with the reaction solvent, followed by a series of washes with a suitable solvent (e.g., ethanol, deionized water) to remove unreacted reagents.

  • Drying: Dry the functionalized substrate under a stream of inert gas or in a vacuum oven.

G cluster_0 Surface Preparation cluster_1 Grafting Reaction cluster_2 Post-Reaction Processing cluster_3 Final Product AmineSurface Amine-Functionalized Surface Reaction Incubation (RT, 2-24h) AmineSurface->Reaction TosPEG This compound + Base in Solvent TosPEG->Reaction Washing Washing Reaction->Washing Drying Drying Washing->Drying BocPEGSurface Boc-Protected PEGylated Surface Drying->BocPEGSurface

Caption: Workflow for grafting this compound onto an amine-functionalized surface.

Protocol 2: Boc Deprotection of the PEGylated Surface

This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.

Materials:

  • Boc-protected PEGylated substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralizing solution (e.g., 5% DIPEA in DCM or saturated sodium bicarbonate solution)

  • Reaction vessel

Procedure:

  • Deprotection Solution: Prepare a solution of 20-50% TFA in DCM.

  • Deprotection Reaction: Immerse the Boc-protected substrate in the TFA/DCM solution. The reaction is typically carried out at room temperature for 30 minutes to 2 hours.

  • Washing: Remove the substrate and wash it thoroughly with DCM to remove TFA.

  • Neutralization: Immerse the substrate in the neutralizing solution for 5-10 minutes to neutralize any residual acid.

  • Final Washing: Wash the substrate extensively with DCM and then with a suitable solvent for the next step (e.g., ethanol, deionized water).

  • Drying: Dry the amine-terminated PEGylated substrate under a stream of inert gas. The surface is now ready for subsequent conjugation reactions.

G cluster_0 Starting Material cluster_1 Deprotection cluster_2 Workup cluster_3 Final Product BocPEGSurface Boc-Protected PEGylated Surface Deprotection Incubation (RT, 0.5-2h) BocPEGSurface->Deprotection TFA_DCM TFA/DCM Solution TFA_DCM->Deprotection Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization Washing1->Neutralization Washing2 Final Wash Neutralization->Washing2 Drying Drying Washing2->Drying AminePEGSurface Amine-Terminated PEGylated Surface Drying->AminePEGSurface

Caption: Workflow for the Boc deprotection of a PEGylated surface.

Data Presentation

The following tables summarize key quantitative parameters for the surface functionalization process. Note that these values are representative and should be experimentally determined for each specific system.

Table 1: Reaction Parameters for Surface Grafting

ParameterRecommended RangeNotes
Linker Concentration1 - 10 mg/mLHigher concentrations may increase grafting density but can also lead to multilayer formation.
Base Concentration1.5 - 2.0 molar eq.Relative to the linker concentration.
Reaction Time2 - 24 hoursOptimization is required to achieve desired surface coverage.
Reaction TemperatureRoom TemperatureHigher temperatures may accelerate the reaction but can also increase side reactions.

Table 2: Characterization of Functionalized Surfaces

Characterization TechniqueExpected Outcome for Successful Functionalization
X-ray Photoelectron Spectroscopy (XPS)
- N 1sIncrease in nitrogen signal after aminosilanization and further increase after PEGylation.
- C 1sAppearance of a C-O-C peak (~286.5 eV) characteristic of the PEG backbone.
- S 2pAppearance of a sulfur signal if the tosyl group is present.
Contact Angle Goniometry Decrease in water contact angle after PEGylation, indicating increased hydrophilicity.
Atomic Force Microscopy (AFM) Increase in surface roughness and observation of a uniform polymer layer.
Ellipsometry Increase in layer thickness after each functionalization step.

Potential Signaling Pathway for Investigation

Surfaces functionalized with this compound can be used to create platforms for studying various cellular signaling pathways. For example, by immobilizing a specific ligand to the amine-terminated PEG, one can investigate receptor-ligand interactions and downstream signaling events. The diagram below illustrates a generic signaling pathway that could be studied using such a functionalized surface.

G cluster_0 Functionalized Surface cluster_1 Cellular Interaction cluster_2 Downstream Signaling Surface Substrate PEG Tos-PEG2-NH- Surface->PEG Ligand Immobilized Ligand PEG->Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Cell Cell Cell->Receptor Signaling Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Gene Expression, Proliferation) Signaling->Response

Caption: General signaling pathway initiated by a ligand immobilized on a functionalized surface.

Conclusion

The use of this compound provides a robust and versatile method for the functionalization of surfaces. The protocols and data presented here offer a comprehensive guide for researchers and scientists to effectively utilize this linker in their specific applications. Careful optimization of reaction conditions and thorough characterization of the modified surfaces are crucial for achieving reproducible and reliable results.

References

Application Notes and Protocols for the Synthesis of Bioconjugates Using Tos-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins has emerged as a powerful therapeutic strategy, largely driven by the development of Proteolysis Targeting Chimeras (PROTACs).[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability.[3] Tos-PEG2-NH-Boc is a versatile PEG-based linker that facilitates the sequential and controlled assembly of PROTACs. This linker features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine (NH-Boc), which allows for subsequent coupling reactions after deprotection.

These application notes provide a detailed, three-step protocol for the synthesis of a bioconjugate, specifically a PROTAC, using the this compound linker. The described workflow is applicable to a wide range of POI and E3 ligase ligands, offering a foundational methodology for the development of novel protein degraders.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby reducing the cellular levels of the target protein. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.

PROTAC_Signaling_Pathway cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound is a sequential, three-step process. The following protocols provide a general yet detailed methodology that can be adapted for various POI and E3 ligase ligands.

Step 1: Synthesis of the POI-Linker Intermediate via Nucleophilic Substitution

This initial step involves the coupling of the POI ligand to the this compound linker. The tosyl group of the linker is displaced by a nucleophilic group on the POI ligand, such as a phenol (B47542) or an amine, to form a stable ether or amine linkage, respectively. The following protocol describes the reaction of a phenolic hydroxyl group on a POI ligand with the tosyl group of the linker.

Materials:

  • POI ligand with a phenolic hydroxyl group

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard work-up and purification supplies (e.g., rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add K₂CO₃ (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.

  • Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297) or another suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG2-NH-Boc intermediate.

Step 2: Boc Deprotection of the POI-Linker Intermediate

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the terminal amine of the POI-linker intermediate. This is typically achieved under acidic conditions to yield the free amine, which is then ready for coupling to the E3 ligase ligand.

Materials:

  • POI-PEG2-NH-Boc intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the POI-PEG2-NH-Boc intermediate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 20-50% v/v). If the POI ligand contains acid-sensitive functional groups, TIS (2.5-5% v/v) can be added as a scavenger.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine (POI-PEG2-NH₂) can often be used directly in the next step after thorough drying.

Step 3: Amide Coupling to the E3 Ligase Ligand

The final step in the synthesis is the formation of a stable amide bond between the deprotected amine of the POI-linker intermediate and a carboxylic acid group on the E3 ligase ligand. Standard peptide coupling reagents are used to facilitate this reaction.

Materials:

  • POI-PEG2-NH₂ (TFA salt)

  • E3 ligase ligand with a terminal carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Preparative High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • In a round-bottom flask, dissolve the E3 ligase ligand with a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the crude POI-PEG2-NH₂ TFA salt (1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC to yield the final PROTAC molecule.

  • Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a PROTAC using a PEG-based linker. The values provided are illustrative and may vary depending on the specific POI and E3 ligase ligands used.

Table 1: Reaction Conditions and Yields for PROTAC Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Nucleophilic SubstitutionK₂CO₃ or Cs₂CO₃DMF or MeCN60-804-1660-85
2 Boc DeprotectionTFADCM0 to RT1-2>95 (crude)
3 Amide CouplingHATU, DIPEADMFRT2-1630-60

Table 2: Characterization of the Final PROTAC

Analysis MethodExpected Results
¹H NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand should be present in the correct integration ratios.
¹³C NMR Signals consistent with the carbon framework of the final PROTAC molecule.
HRMS (ESI) The calculated mass ([M+H]⁺ or [M+Na]⁺) should match the observed mass with an error of < 5 ppm.
Purity (HPLC) >95%

Visualizations

Experimental Workflow

The overall synthetic strategy for the construction of the bioconjugate is a linear, three-step process as detailed in the protocols above.

Experimental_Workflow cluster_0 Step 1: POI-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Synthesis POI_Ligand POI Ligand (with Nucleophile) Step1_Reaction Nucleophilic Substitution POI_Ligand->Step1_Reaction Tos_Linker This compound Tos_Linker->Step1_Reaction Intermediate1 POI-PEG2-NH-Boc Step1_Reaction->Intermediate1 Step2_Reaction Acidic Deprotection (TFA) Intermediate1->Step2_Reaction Intermediate2 POI-PEG2-NH2 (TFA Salt) Step2_Reaction->Intermediate2 Step3_Reaction Amide Coupling (HATU, DIPEA) Intermediate2->Step3_Reaction E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Step3_Reaction Final_PROTAC Final PROTAC Step3_Reaction->Final_PROTAC

General workflow for bioconjugate synthesis.
Logical Relationships in PROTAC Assembly

The synthesis of a PROTAC using this compound follows a logical, stepwise assembly where each component is added sequentially, with protecting groups controlling the reactivity at each stage.

Logical_Relationships cluster_0 Starting Materials cluster_1 Synthetic Intermediates POI_Ligand POI Ligand Intermediate1 POI-PEG2-NH-Boc POI_Ligand->Intermediate1 Step 1: Nucleophilic Substitution Linker This compound Linker->Intermediate1 E3_Ligand E3 Ligase Ligand Final_Product Final PROTAC Molecule E3_Ligand->Final_Product Intermediate2 POI-PEG2-NH2 Intermediate1->Intermediate2 Step 2: Boc Deprotection Intermediate2->Final_Product Step 3: Amide Coupling

Stepwise assembly of a PROTAC molecule.

References

Application Notes and Protocols for Tos-PEG2-NH-Boc in Nanotechnology and New Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tos-PEG2-NH-Boc, a heterobifunctional linker, in the burgeoning fields of nanotechnology and new materials science. This document offers detailed protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the surface functionalization of nanoparticles for advanced drug delivery systems.

Introduction to this compound

This compound is a versatile chemical tool featuring a tosyl (Tos) group at one end of a two-unit polyethylene (B3416737) glycol (PEG) spacer and a Boc-protected amine (NH-Boc) at the other. This unique structure allows for sequential and controlled conjugation to different molecules. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups. The Boc-protected amine provides a stable, unreactive terminus that can be deprotected under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions, such as amide bond formation.[1]

The short, hydrophilic PEG2 spacer enhances the aqueous solubility of the resulting conjugates without significantly increasing their hydrodynamic radius, a critical consideration in the development of nano-sized therapeutics.[2][3]

Key Applications

This compound is primarily utilized in two key areas of research:

  • PROTAC Synthesis: As a flexible linker, it connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand, forming a PROTAC that induces targeted protein degradation.[4][5][6] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and ultimately, the degradation efficiency.[7][8][9]

  • Nanoparticle and Material Surface Modification: It serves as a linker to attach biomolecules, such as targeting ligands or drugs, to the surface of nanoparticles (e.g., gold nanoparticles, liposomes) or other materials.[10][11][12] This process, known as PEGylation, can improve the biocompatibility, stability, and circulation time of nanomaterials in biological systems by reducing opsonization and clearance by the immune system.[13][14][15]

Data Presentation: Properties and Comparative Efficacy

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₆H₂₅NO₆S
Molecular Weight 359.44 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The length of the PEG linker is a crucial determinant of PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent and must be determined empirically. The following tables provide a synthesized comparison from studies on various PROTACs to illustrate this principle.

Table 1: In Vitro Degradation of BRD4-Targeting PROTACs [8]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dmax: Maximum percentage of target protein degradation.

Table 2: In Vitro Degradation of Estrogen Receptor α (ERα)-Targeting PROTACs [7]

Linker Atom Chain LengthDegradation Efficacy
12Moderate
16 High

Table 3: In Vitro Degradation of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [9]

Linker Atom Chain LengthDegradation Efficacy
< 12Inactive
21 Highest Potency
Characterization of PEGylated Nanoparticles

Surface modification with PEG linkers alters the physicochemical properties of nanoparticles, which can be monitored to confirm successful functionalization.

Table 4: Physicochemical Properties of Nanoparticles Before and After PEGylation [14][16]

PropertyBefore PEGylationAfter PEGylation
Hydrodynamic Diameter SmallerLarger
Zeta Potential High (positive or negative)Closer to neutral
Protein Adsorption HighLow
Cellular Uptake by Macrophages HighLow

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for the synthesis of a PROTAC by sequentially conjugating an E3 ligase ligand and a target protein-binding ligand to the this compound linker.

Materials:

  • This compound

  • E3 ligase ligand with a free amine or thiol group

  • Target protein-binding ligand with a carboxylic acid group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • HPLC for purification

Procedure:

  • Step 1: Conjugation of the E3 Ligase Ligand a. Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the product by flash column chromatography to obtain the E3 ligase ligand-PEG2-NH-Boc intermediate.

  • Step 2: Boc Deprotection a. Dissolve the intermediate from Step 1 in a solution of 20-50% TFA in DCM.[17] b. Stir the mixture at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Upon completion, remove the solvent and TFA under reduced pressure. e. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting product is the E3 ligase ligand-PEG2-NH2 as a TFA salt.

  • Step 3: Conjugation of the Target Protein-Binding Ligand a. Dissolve the target protein-binding ligand with a carboxylic acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid. c. Add a solution of the E3 ligase ligand-PEG2-NH2 TFA salt (1.2 eq) and additional DIPEA (2.0 eq) in anhydrous DMF to the activated ligand solution. d. Stir the reaction mixture at room temperature for 4-12 hours. e. Monitor the reaction by LC-MS. f. Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles with this compound

This protocol outlines the procedure for attaching the this compound linker to nanoparticles that have primary amine groups on their surface, followed by deprotection to expose a terminal amine for further conjugation.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica (B1680970) nanoparticles, liposomes with amino-lipids)

  • This compound

  • Anhydrous, amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Centrifugation equipment suitable for nanoparticles

Procedure:

  • Step 1: PEGylation of Nanoparticles a. Disperse the amine-functionalized nanoparticles in the anhydrous, amine-free buffer. b. Prepare a stock solution of this compound in anhydrous DMSO or DMF. c. Add the this compound solution to the nanoparticle dispersion in a desired molar excess. d. Incubate the reaction mixture at room temperature with gentle mixing for 12-24 hours. e. Pellet the nanoparticles by centrifugation. f. Remove the supernatant containing unreacted linker. g. Wash the nanoparticles by resuspending them in fresh buffer and pelleting them again. Repeat this washing step three times to ensure the removal of all unreacted materials.

  • Step 2: Boc Deprotection a. Resuspend the PEGylated nanoparticles in DCM. b. Add TFA to a final concentration of 20-50% (v/v). c. Incubate for 30-60 minutes at room temperature with gentle mixing. d. Pellet the nanoparticles by centrifugation. e. Carefully remove the acidic supernatant. f. Wash the nanoparticles with DCM to remove residual TFA, followed by washing with the desired final buffer (e.g., PBS). Repeat the washing steps three times. g. Resuspend the final amine-terminated PEGylated nanoparticles in the desired buffer for storage or further functionalization.

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC PROTAC Molecule (this compound as linker) POI->PROTAC Binds to Warhead Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligand Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalyzes

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow start Start Materials: - E3 Ligand (-NH2) - this compound - POI Ligand (-COOH) step1 Step 1: Conjugate E3 Ligand (Reaction of Amine with Tosyl group) start->step1 intermediate1 Intermediate 1: E3 Ligand-PEG2-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: E3 Ligand-PEG2-NH2 step2->intermediate2 step3 Step 3: Conjugate POI Ligand (Amide bond formation with HATU) intermediate2->step3 final_product Final Product: PROTAC Molecule step3->final_product

Caption: Workflow for the synthesis of a PROTAC molecule.

Nanoparticle_Functionalization cluster_0 Nanoparticle Functionalization Workflow start Start Materials: - Amine-functionalized Nanoparticle - this compound step1 Step 1: PEGylation (Reaction of surface amines with Tosyl group) start->step1 intermediate1 Intermediate: NP-PEG2-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 final_product Final Product: Amine-terminated PEGylated Nanoparticle (Ready for further conjugation) step2->final_product

Caption: Workflow for nanoparticle surface functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Tos-PEG2-NH-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of Tos-PEG2-NH-Boc.

Troubleshooting Guide

Issue: Incomplete Removal of the Boc Protecting Group

Incomplete deprotection is a common challenge that results in a mixture of starting material and the desired amine product, complicating downstream applications. This guide provides a systematic approach to diagnose and resolve this issue.

Initial Assessment:

Before modifying the reaction conditions, it's crucial to confirm the extent of the incomplete deprotection. Utilize appropriate analytical techniques to quantify the remaining Boc-protected starting material.

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to visualize the presence of the starting material. The deprotected amine, being more polar, will typically have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise assessment of the reaction mixture, allowing for the quantification of the starting material, product, and any byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Troubleshooting Workflow:

The following diagram outlines a step-by-step process to troubleshoot incomplete Boc deprotection.

G cluster_start cluster_analysis cluster_troubleshooting cluster_outcome start Incomplete Boc Deprotection Observed confirm Confirm Incompleteness (TLC, LC-MS, NMR) start->confirm increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) confirm->increase_acid Primary Action extend_time Extend Reaction Time (Monitor progress) increase_acid->extend_time If still incomplete success Complete Deprotection increase_acid->success If resolved stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) extend_time->stronger_acid If still incomplete extend_time->success If resolved check_solvent Verify Solvent Quality & Solubility stronger_acid->check_solvent If issues persist stronger_acid->success If resolved check_solvent->success If resolved failure Persistent Issues: Re-evaluate Strategy check_solvent->failure

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Potential Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] Extend the reaction time and monitor the progress using an appropriate analytical technique. While many deprotections are performed at room temperature, gentle heating may be required for some substrates.[1]
Steric Hindrance The bulky nature of the PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1] This may necessitate harsher deprotection conditions, such as a higher concentration of acid or a longer reaction time.
Solvent Issues The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1][2] Ensure the solvent is of high purity and anhydrous, as water can interfere with the reaction. Also, confirm that your this compound is fully dissolved in the chosen solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete Boc deprotection can be attributed to several factors:

  • Insufficient Acid: The concentration of the acid (commonly TFA) may be too low to drive the reaction to completion.

  • Short Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration.

  • Low Temperature: While often run at room temperature, some reactions may require gentle heating.

  • Steric Hindrance: The PEG chain can physically block the acid from reaching the Boc group.[1]

  • Solvent Problems: The solvent may not be adequately dissolving the starting material, or it may contain impurities that inhibit the reaction.[1]

Q2: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction's progress using the following techniques:

  • TLC: Observe the disappearance of the starting material spot and the appearance of a more polar product spot.[1]

  • LC-MS: Quantify the remaining starting material and the formation of the product.[1]

  • ¹H NMR: Monitor the disappearance of the tert-butyl proton signal from the Boc group, which appears as a singlet around 1.4 ppm.[1]

Q3: What are some alternative deprotection reagents if TFA is not working?

If you continue to experience incomplete deprotection with TFA in DCM, consider a stronger acid system such as 4M HCl in 1,4-dioxane.[1] Other reported methods for Boc deprotection include the use of oxalyl chloride in methanol, which is a mild alternative.[3][4][5]

Q4: Will the acidic conditions affect the tosyl group?

The tosyl group is generally stable under the acidic conditions used for Boc deprotection.[6] Therefore, cleavage of the tosyl group is not a common side reaction to expect.

Q5: How do I work up the reaction once deprotection is complete?

Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess TFA. To remove residual TFA, co-evaporation with toluene (B28343) (repeated three times) is a common practice.[1][2] The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, you can dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate.[1][2]

Experimental Protocols

Standard Boc Deprotection Protocol using TFA in DCM

This protocol outlines a standard procedure for the removal of a Boc protecting group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (for neutralization, optional)

  • Anhydrous sodium sulfate (B86663) (for drying, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (start with 20-50% v/v).[1][2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.[1][2]

  • Add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure the removal of residual TFA.[1][2]

  • The resulting TFA salt of the deprotected amine can be used directly for the next step or can be neutralized.

  • Optional Neutralization: Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[1][2]

Quantitative Analysis of Deprotection by LC-MS

Procedure:

  • Prepare a calibration curve using known concentrations of both the this compound starting material and the expected deprotected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase that contains a neutralizing agent.[1]

  • Analyze the quenched aliquot by LC-MS.

  • Quantify the percentage of starting material remaining and product formed by comparing the peak areas to the calibration curve.

Data Summary

The following table summarizes common acidic conditions for Boc deprotection. The optimal conditions for your specific substrate may require some optimization.

ReagentConcentrationSolventTypical Reaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][2]Dichloromethane (DCM)[1][2]1-2 hours[1][2]0°C to Room Temp[1][2]
Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1]VariesRoom Temp
Oxalyl Chloride3 equivalents[4]Methanol (MeOH)[4]1-4 hours[4]Room Temp[4]

Visualizations

The chemical transformation during Boc deprotection is illustrated below.

G cluster_reactants Reactants cluster_products Products This compound This compound Deprotected_Amine Tos-PEG2-NH3+ This compound->Deprotected_Amine Deprotection H+ + H+ (Acid) Isobutylene + Isobutylene CO2 + CO2

Caption: Boc deprotection reaction scheme.

References

Side product formation during Tos-PEG2-NH-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tos-PEG2-NH-Boc conjugation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my conjugation reaction with this compound resulting in a low yield of the desired product?

Low yields in this reaction can be attributed to several factors, including suboptimal reaction conditions, degradation of the starting material, or the prevalence of side reactions. The tosyl group is an excellent leaving group, making the PEG linker susceptible to various competing reactions.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the this compound has been stored correctly, typically at low temperatures (e.g., -20°C) and protected from moisture to prevent hydrolysis.

  • Optimize Reaction Conditions: Carefully consider the solvent, temperature, and reaction time. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.[1]

  • Control Stoichiometry: An excess of the amine-containing molecule is often used to drive the reaction towards the desired product and minimize over-PEGylation. However, a large excess can complicate purification. Empirical optimization is crucial.

  • Choice of Base: The presence and type of base can significantly influence the reaction outcome. A non-nucleophilic base can be used to scavenge the p-toluenesulfonic acid byproduct without competing with the primary amine nucleophile.

2. What are the common side products in a this compound conjugation, and how can I minimize them?

Several side products can form during the conjugation reaction. The primary competing reactions are over-PEGylation, hydrolysis of the tosyl group, and elimination reactions.

Summary of Common Side Products and Mitigation Strategies

Side ProductFormation MechanismMitigation Strategies
Over-PEGylated Product (Secondary/Tertiary Amine) The primary amine product of the initial conjugation acts as a nucleophile and reacts with another molecule of this compound.Use a molar excess of the amine-containing molecule.[1] Optimize the stoichiometry to find a balance between driving the reaction to completion and minimizing this side product.
Hydrolyzed Tos-PEG2-OH The tosyl group is displaced by water present in the reaction mixture.Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Elimination Product (Alkene) E2 elimination can occur, particularly with sterically hindered primary amines or at elevated temperatures, leading to the formation of a terminal alkene on the molecule that was supposed to be conjugated.Use a less sterically hindered amine if possible. Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.
Di-PEGylated Byproduct If the starting amine has more than one reactive amine group, multiple PEG chains can be attached.Protect other reactive amine groups on the starting molecule before conjugation.

3. How can I monitor the progress of my conjugation reaction?

Monitoring the reaction is crucial for determining the optimal reaction time and minimizing side product formation.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product. The PEGylated product will typically have a different Rf value than the starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product, unreacted starting materials, and potential side products by their mass-to-charge ratio.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and identify impurities. 1H and 13C NMR can distinguish between the starting tosylate and the resulting amine-conjugated product.[4]

4. What is the best method to purify my PEGylated product?

Purification is essential to remove unreacted this compound, the amine-containing starting material, and any side products. The choice of purification method depends on the properties of the final conjugate.

Common Purification Techniques:

Purification MethodPrincipleBest Suited For
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Removing smaller unreacted molecules from a larger PEGylated product.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Purifying small molecule-PEG conjugates.
Ion-Exchange Chromatography (IEX) Separates molecules based on their net charge.Purifying PEGylated proteins or other charged molecules.
Dialysis/Ultrafiltration Separates molecules based on size using a semi-permeable membrane.Removing small molecule impurities from large PEGylated biomolecules.

Experimental Protocols

General Protocol for Conjugation of a Primary Amine to this compound

This protocol provides a general guideline for the nucleophilic substitution of the tosyl group on this compound with a primary amine. The specific conditions may require optimization depending on the nature of the amine-containing molecule.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the primary amine-containing molecule (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

  • Addition of Base: Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution.

  • Addition of PEG Linker: Dissolve this compound (1.0 - 1.2 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress.[1][2]

  • Monitoring: Periodically take aliquots of the reaction mixture to monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the properties of the product. A common method is to dilute the reaction mixture with a suitable organic solvent and wash with brine to remove the excess base and salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product using an appropriate chromatographic technique (e.g., RP-HPLC or SEC).

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.

Visualizations

Reaction_Pathway cluster_main Main Reaction (SN2) cluster_side Side Reactions Reactant1 Molecule-NH2 (Primary Amine) Product Molecule-NH-PEG2-NH-Boc (Desired Conjugate) Reactant1->Product + this compound Side_Product3 Elimination Product Reactant1->Side_Product3 Base, Heat Reactant2 This compound Reactant2->Product Side_Product2 Hydrolyzed PEG (Tos-PEG2-OH) Reactant2->Side_Product2 + H2O Side_Product1 Over-PEGylated Product (Secondary Amine) Product->Side_Product1 + this compound Troubleshooting_Workflow Start Low Yield or Impure Product in this compound Conjugation Analysis Analyze Reaction Mixture (LC-MS, TLC, NMR) Start->Analysis Problem1 Unreacted Starting Materials Analysis->Problem1 High levels of starting material Problem2 Presence of Over-PEGylated Product Analysis->Problem2 Higher MW species detected Problem3 Presence of Hydrolyzed PEG Analysis->Problem3 Peak corresponding to Tos-PEG-OH Problem4 Presence of Elimination Product Analysis->Problem4 Mass corresponding to alkene Solution1 Optimize Reaction Conditions: - Increase temperature/time - Check stoichiometry - Verify reagent quality Problem1->Solution1 Solution2 Adjust Stoichiometry: - Increase excess of amine starting material Problem2->Solution2 Solution3 Ensure Anhydrous Conditions: - Use dry solvents and reagents - Run under inert atmosphere Problem3->Solution3 Solution4 Modify Reaction Conditions: - Lower reaction temperature - Use a less hindered base Problem4->Solution4

References

Technical Support Center: Optimizing Boc Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc group cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is slow or incomplete. What are the common causes and how can I resolve this?

A1: Incomplete or slow Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[1][2][3]

    • Solution: Increase the acid concentration. For instance, if you are using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%. Alternatively, you can switch to a stronger acid system like 4M Hydrogen Chloride (HCl) in 1,4-dioxane.[4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group. Most Boc deprotections are carried out at room temperature.[4]

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).[4] Gentle heating may be an option for some substrates, but caution must be exercised to avoid side reactions.

  • Steric Hindrance: The bulky nature of the substrate, particularly with sterically hindered N-termini or large molecules like polyethylene (B3416737) glycol (PEG) linkers, can impede the approach of the acid to the Boc-protected amine, thus slowing down the reaction rate.[1][4][5]

    • Solution: In such cases, extending the deprotection time or using a higher concentration of a strong acid can help drive the reaction to completion.[5]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[1][4] Interestingly, 100% TFA might cause less resin swelling than a 55% TFA solution in DCM, potentially leading to lower purity peptides.[1][4]

    • Solution: Ensure proper resin swelling by choosing an appropriate solvent. Pre-swelling the resin in the reaction solvent for 15-30 minutes before adding the acid is a recommended practice.[5]

Q2: I am observing unexpected side products after Boc cleavage. What are they and how can I prevent them?

A2: The most common side reaction during Boc deprotection is tert-butylation . The tert-butyl cation (tBu⁺) generated during the cleavage is a reactive electrophile that can alkylate nucleophilic residues in your molecule.[5][6][7][8]

  • Susceptible Residues: Amino acids with nucleophilic side chains are particularly prone to tert-butylation, including:

    • Tryptophan

    • Methionine

    • Cysteine

    • Tyrosine

  • Prevention with Scavengers: To prevent these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cations.[5] Common scavengers include:

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid (e.g., 4M HCl in dioxane).[4]
Inadequate reaction time.Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[4][9]
Steric hindrance at the reaction site.Increase reaction time and/or acid concentration.[1][5]
Poor resin swelling in SPPS.Pre-swell the resin in the reaction solvent before adding the acid.[5] Consider using a solvent mixture that promotes better swelling.[1][4]
Presence of Side Products Alkylation by the tert-butyl cation.Add scavengers like triisopropylsilane (TIS), water, or thioanisole to the deprotection cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5).[4]
Product Degradation Substrate is sensitive to strong acidic conditions.Consider using milder deprotection conditions.[4]

Quantitative Data Summary

The choice of deprotection conditions can significantly impact the reaction time and outcome. The following tables summarize common conditions for Boc cleavage.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50%[4][10]Dichloromethane (DCM)30 min - 2 h[9][10]Room Temperature
Hydrochloric Acid (HCl)4M[5][9]1,4-Dioxane30 min - 4 h[5][9]Room Temperature
Hydrogen Bromide (HBr)30% in Acetic AcidAcetic Acid60 - 90 min[11]Room Temperature
Anhydrous HF--30 - 60 min[11]0-5 °C[11]
Oxalyl Chloride3 equivalentsMethanol1 - 4 h[12][13]Room Temperature

Table 2: Scavengers for Preventing Side Reactions

ScavengerConcentration (v/v)Target Residue(s)
Triisopropylsilane (TIS)2.5 - 5%Tryptophan, Methionine, Cysteine
Water2.5 - 5%General scavenger
Thioanisole1-5%Tryptophan
Thiophenol1-5%Tryptophan

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a widely used method for the removal of the N-terminal Boc group.

  • Dissolution: Dissolve the Boc-protected substrate in Dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic acid (TFA) to the solution to achieve the desired concentration (typically 20-50%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[9][10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1][4]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is an alternative to TFA and is often used when TFA-labile groups are present.

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours.[5][9] Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding a non-polar solvent like diethyl ether.[5]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start Start Dissolve_Substrate Dissolve Boc-Protected Substrate in Solvent Start->Dissolve_Substrate Add_Acid Add Deprotection Reagent (e.g., TFA or HCl) Dissolve_Substrate->Add_Acid Stir_Mixture Stir at Room Temperature Add_Acid->Stir_Mixture Monitor_Progress Monitor Reaction (TLC, LC-MS) Stir_Mixture->Monitor_Progress Monitor_Progress->Stir_Mixture Incomplete Quench_Reaction Quench Reaction (if necessary) Monitor_Progress->Quench_Reaction Complete Remove_Solvent Remove Solvent and Excess Acid Quench_Reaction->Remove_Solvent Isolate_Product Isolate Deprotected Product Remove_Solvent->Isolate_Product End End Isolate_Product->End

Caption: General workflow for Boc group deprotection.

Troubleshooting_Logic Start Incomplete Deprotection? Side_Products Side Products Observed? Start->Side_Products No Increase_Acid Increase Acid Concentration Start->Increase_Acid Yes Extend_Time Extend Reaction Time Start->Extend_Time Yes Check_Swelling Ensure Proper Resin Swelling (SPPS) Start->Check_Swelling Yes Add_Scavengers Add Scavengers (e.g., TIS, Water) Side_Products->Add_Scavengers Yes Milder_Conditions Consider Milder Deprotection Conditions Side_Products->Milder_Conditions If degradation

Caption: Troubleshooting logic for Boc deprotection issues.

References

Technical Support Center: Boc Deprotection without Ester Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges encountered during the deprotection of Boc-protected amines, specifically focusing on the preservation of ester functionalities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ester bond cleavage during Boc deprotection?

A1: The standard method for Boc deprotection involves strong acids like trifluoroacetic acid (TFA).[1] While the primary mechanism targets the carbamate, the acidic conditions can also catalyze the hydrolysis or transesterification of sensitive ester groups, particularly in the presence of nucleophilic solvents or impurities like water.[2] The reactive tert-butyl cation generated during the deprotection can also lead to various side reactions.[3][4]

Q2: Are certain types of esters more susceptible to cleavage during Boc deprotection?

A2: Yes, the stability of an ester bond to acidic conditions is influenced by its structure. Sterically hindered esters, such as tert-butyl esters, are generally more acid-labile and will likely be cleaved under standard Boc deprotection conditions.[5] Methyl and ethyl esters are more robust but can still be susceptible to cleavage with prolonged exposure to strong acids or at elevated temperatures.[6] Phenolic esters and other activated esters are also more prone to cleavage.

Q3: How can I minimize ester cleavage while ensuring complete Boc deprotection?

A3: Minimizing ester cleavage requires a careful optimization of reaction conditions. Key strategies include:

  • Using milder acidic reagents: Instead of neat TFA, consider using a lower concentration of TFA in a non-nucleophilic solvent like dichloromethane (B109758) (DCM).[4] Alternatively, reagents like hydrochloric acid (HCl) in dioxane or ethyl acetate (B1210297) can be effective and potentially milder.[2][7]

  • Controlling reaction temperature and time: Perform the deprotection at lower temperatures (e.g., 0 °C) and monitor the reaction closely to avoid unnecessarily long reaction times.[2]

  • Employing scavengers: While primarily used to trap the tert-butyl cation and prevent alkylation of sensitive residues, scavengers like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) can help create a cleaner reaction environment, minimizing side reactions.[3][8]

  • Exploring non-acidic deprotection methods: For extremely acid-sensitive substrates, alternative, non-acidic methods for Boc deprotection may be necessary.[9][10]

Troubleshooting Guide

Issue: Significant ester cleavage is observed by LC-MS or NMR after Boc deprotection with TFA/DCM.

This troubleshooting guide will walk you through a logical sequence of experiments to mitigate unwanted ester cleavage.

G start Start: Ester Cleavage Observed optimize_tfa Optimize TFA Conditions (Lower Conc., 0°C, Shorter Time) start->optimize_tfa check_completion Check for Complete Boc Deprotection optimize_tfa->check_completion try_hcl Switch to Milder Acid: 4M HCl in Dioxane or EtOAc check_completion->try_hcl No/Partial success Success: Ester Preserved check_completion->success Yes check_hcl_completion Check for Complete Boc Deprotection try_hcl->check_hcl_completion non_acidic Consider Non-Acidic Methods (e.g., Oxalyl Chloride/MeOH) check_hcl_completion->non_acidic No/Partial check_hcl_completion->success Yes non_acidic->success Successful failure Persistent Cleavage non_acidic->failure Unsuccessful orthogonal Re-evaluate Strategy: Use Orthogonal Protection (e.g., Fmoc) failure->orthogonal

Caption: Troubleshooting workflow for ester bond cleavage during Boc deprotection.

Alternative Boc Deprotection Protocols

For substrates sensitive to standard TFA conditions, the following protocols offer milder alternatives that can help preserve ester integrity.

Data Presentation: Comparison of Boc Deprotection Methods
MethodReagentsTypical ConditionsAdvantagesPotential Drawbacks
Optimized TFA 10-25% TFA in DCM0 °C to RT, 30 min - 2 h[4]Fast and effective for many substrates.Can still cleave sensitive esters.
HCl in Dioxane 4M HCl in Dioxane0 °C to RT, 30 min - 4 h[2]Generally milder than TFA, good for many esters.Dioxane is a peroxide-former and has health concerns.
HCl in Ethyl Acetate Saturated HCl in EtOAc0 °C to RT, 1 - 4 h[6]Milder than TFA, easily prepared reagent.May be slower than other methods.
Aqueous Phosphoric Acid 85% H₃PO₄ in THFRT, several hours[5][11]Mild, environmentally benign.Can be slow, requires aqueous workup.
Oxalyl Chloride/Methanol Oxalyl Chloride, MethanolRT, 1 - 4 h[9]Very mild, non-acidic conditions.Reagents require careful handling.
TBAF in THF Tetrabutylammonium fluoride (B91410) in THFRefluxing THF[10]Mild, non-acidic conditions.Requires elevated temperature.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in Dioxane
  • Dissolve the Boc-protected compound in a minimal amount of anhydrous dichloromethane (DCM) or dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4M HCl in dioxane (typically 10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol[9]
  • Dissolve the Boc-protected compound in anhydrous methanol.

  • To this solution, add oxalyl chloride (typically 2-3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • The crude product can then be purified by standard methods such as chromatography or recrystallization.

Mechanism Visualization

Understanding the mechanism of Boc deprotection and the side reaction of ester cleavage is crucial for troubleshooting.

G cluster_0 Boc Deprotection Pathway cluster_1 Ester Cleavage Side Reaction BocN Boc-NH-R ProtonatedBoc Boc(H+)-NH-R BocN->ProtonatedBoc + H+ CarbamicAcid HOOC-NH-R ProtonatedBoc->CarbamicAcid - tBu+ tBu tert-butyl cation ProtonatedBoc->tBu Amine H₂N-R CarbamicAcid->Amine - CO₂ CO2 CO₂ CarbamicAcid->CO2 Ester R'-COOR'' ProtonatedEster R'-C(OH+)O-R'' Ester->ProtonatedEster + H+ CarboxylicAcid R'-COOH ProtonatedEster->CarboxylicAcid + H₂O - R''-OH Alcohol R''-OH ProtonatedEster->Alcohol

Caption: Reaction pathways for Boc deprotection and acid-catalyzed ester cleavage.

For particularly sensitive substrates where the above methods fail, an orthogonal protection strategy is the most robust solution. This involves using a protecting group for the amine that is stable to the conditions required for ester manipulation, and an ester that is stable to the amine deprotection conditions. A common orthogonal strategy is the use of the Fmoc group for the amine, which is cleaved under basic conditions, in conjunction with acid-stable esters.[12][13]

References

Tos-PEG2-NH-Boc solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG2-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly concerning solubility, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional crosslinker containing a tosyl group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. It is frequently used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein ligand and an E3 ligase ligand.[1] The PEG spacer enhances the solubility and flexibility of the resulting PROTAC molecule.

Q2: What are the general solubility characteristics of this compound?

The solubility of this compound is influenced by its distinct chemical moieties:

  • PEG component: The polyethylene glycol chain increases hydrophilicity and generally improves solubility in polar solvents.

  • Boc group: The tert-butyloxycarbonyl (Boc) group is nonpolar and contributes to solubility in lipophilic organic solvents.

  • Tosyl group: This group has moderate polarity.

Overall, this compound is a solid, white to off-white powder that is most soluble in polar aprotic organic solvents.

Q3: How should I store this compound powder and its solutions?

  • Powder: For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In solution: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[1]

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered with this compound is achieving and maintaining its solubility. Below are specific issues and recommended solutions.

Issue 1: Difficulty Dissolving the Compound

Symptoms:

  • The solid powder does not readily dissolve in the chosen solvent.

  • Visible particulates remain in the solution even after vortexing.

Root Causes & Solutions:

  • Inappropriate Solvent Selection: this compound has limited solubility in aqueous solutions and some organic solvents.

    • Solution: Utilize a recommended solvent such as DMSO. For other potential solvents, refer to the solubility data table below. It is advisable to test solubility on a small scale first.

  • Insufficient Energy for Dissolution: The compound may require energy to overcome crystal lattice forces.

    • Solution: Gentle warming (to around 37°C) and sonication in an ultrasonic bath can significantly aid in dissolution, particularly for preparing concentrated stock solutions in DMSO.[1]

Issue 2: Precipitation of the Compound from Solution

Symptoms:

  • A previously clear solution becomes cloudy or forms a precipitate upon storage or after a freeze-thaw cycle.

Root Causes & Solutions:

  • Hygroscopic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the air. This increased water content can drastically reduce the solubility of this compound, causing it to precipitate out of solution.[1]

    • Solution: Always use fresh, anhydrous DMSO from a sealed container. Minimize the exposure of the solvent and the stock solution to ambient air.

  • Solution Instability: The compound may be less stable in certain solvents over time.

    • Solution: Prepare fresh solutions for your experiments whenever possible. If storing solutions, ensure they are in tightly sealed containers and stored at the recommended temperature. Aliquoting the stock solution can prevent contamination and moisture absorption in the main stock.

Data Presentation: Solubility Table

SolventTypeKnown/Expected SolubilityNotes
DMSO Polar Aprotic250 mg/mLRequires sonication. Use of hygroscopic DMSO can significantly lower solubility.[1]
DMF Polar AproticExpected to be solubleSimilar polarity to DMSO.
DCM ChlorinatedExpected to be solubleThe Boc group and overall structure suggest solubility.
Methanol Polar ProticExpected to be less solublePEG linkers show some solubility, but it may be limited.
Ethanol Polar ProticExpected to be less solubleSimilar to methanol.
Water AqueousExpected to be insoluble or very slightly solubleThe hydrophobic Boc and tosyl groups limit aqueous solubility.
Ether Non-polarExpected to be insolubleIn line with general properties of PEGylated compounds.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., up to 250 mg/mL).

  • Dissolution: a. Vortex the mixture vigorously for 1-2 minutes. b. If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. c. Gentle warming in a 37°C water bath can also be applied if necessary.

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines the logical steps to troubleshoot solubility problems with this compound.

G Troubleshooting Workflow for this compound Solubility start Start: Solubility Issue Encountered check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, DCM) start->check_solvent use_recommended Use recommended solvent (e.g., fresh anhydrous DMSO) check_solvent->use_recommended No check_dissolution Was sonication or gentle warming applied? check_solvent->check_dissolution Yes use_recommended->check_dissolution apply_energy Apply sonication and/or gentle warming (37°C) check_dissolution->apply_energy No check_precipitation Did the compound precipitate from a clear solution? check_dissolution->check_precipitation Yes end_success Resolution: Clear, stable solution apply_energy->end_success check_dmso Is the DMSO anhydrous and from a fresh bottle? check_precipitation->check_dmso Yes end_fail Issue persists: Consider small-scale solubility test in alternative solvents check_precipitation->end_fail No use_fresh_dmso Discard old DMSO. Use new, anhydrous DMSO. check_dmso->use_fresh_dmso No aliquot_solution Aliquot stock solution to prevent moisture absorption and freeze-thaw cycles. check_dmso->aliquot_solution Yes use_fresh_dmso->aliquot_solution aliquot_solution->end_success

Caption: A step-by-step workflow for troubleshooting common solubility issues with this compound.

References

Technical Support Center: Optimizing Tos-PEG2-NH-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG2-NH-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2] Its two distinct functional groups, a tosyl group and a Boc-protected amine, allow for a controlled, stepwise conjugation strategy. The tosyl group is an excellent leaving group for nucleophilic substitution, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent reactions.[3]

Q2: What type of nucleophiles can be conjugated to the tosyl group of this compound?

The tosyl group is highly reactive towards a variety of nucleophiles. Commonly used nucleophiles include:

  • Thiols (e.g., cysteine residues in proteins, thiol-containing small molecules): Thiolates are excellent nucleophiles and react efficiently with tosyl groups to form stable thioether bonds.[4]

  • Amines (e.g., lysine (B10760008) residues in proteins, primary or secondary amines on small molecules): Amines can displace the tosyl group to form a new carbon-nitrogen bond.

  • Hydroxyls (e.g., serine, threonine, or tyrosine residues in proteins, alcohols on small molecules): While less nucleophilic than thiols or amines, hydroxyl groups can react with the tosyl group, often requiring a base catalyst.

Q3: Is the Boc protecting group stable during the nucleophilic substitution reaction?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to mildly basic conditions typically used for nucleophilic displacement of the tosyl group. However, it is sensitive to strong acids and can also be labile under strongly basic conditions or with certain nucleophiles, which could lead to premature deprotection.[5][6]

Troubleshooting Guide

Low Yield in Nucleophilic Substitution Reaction

Q4: I am observing a low yield of my conjugated product after the reaction with my nucleophile. What are the potential causes and solutions?

Low yields in the nucleophilic substitution step can stem from several factors related to the reactants, reaction conditions, or side reactions.

Potential Causes and Solutions

Potential Cause Recommended Action
Poor Nucleophile Reactivity - For thiols: Ensure the pH of the reaction is between 7.0 and 8.5 to favor the more nucleophilic thiolate anion.[7] - For amines and hydroxyls: Consider adding a non-nucleophilic base (e.g., DIPEA, triethylamine) to enhance the nucleophilicity of your molecule.
Suboptimal Reaction Conditions - Solvent: Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved.[8] - Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor for potential side reactions.[9] - Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Reactions may take several hours to overnight.[9]
Side Reactions - Oxidation of Thiols: If using a thiol nucleophile, degas your buffers and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfide bonds.[7][10] - Elimination: With sterically hindered or strongly basic nucleophiles, an elimination reaction can compete with substitution. If suspected, try using a less hindered nucleophile or milder reaction conditions.[11]
Starting Material Quality - Confirm the purity of your nucleophile and the this compound linker using techniques like NMR or LC-MS.[10]

Workflow for Troubleshooting Low Yield in Nucleophilic Substitution

G start Low Conjugation Yield check_sm Verify Purity of Starting Materials (TLC, LC-MS, NMR) start->check_sm check_conditions Optimize Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions sm_impure Purify Starting Materials check_sm->sm_impure Impure optimize_solvent Use Polar Aprotic Solvent (DMF, DMSO) check_conditions->optimize_solvent optimize_temp_time Increase Temperature and/or Reaction Time check_conditions->optimize_temp_time optimize_ph Adjust pH for Nucleophile Reactivity check_conditions->optimize_ph thiol_oxidation Degas Buffers & Use Inert Atmosphere check_side_reactions->thiol_oxidation Thiol Nucleophile elimination Use Milder Base or Less Hindered Nucleophile check_side_reactions->elimination Strongly Basic/ Bulky Nucleophile end_good Improved Yield sm_impure->end_good optimize_solvent->end_good optimize_temp_time->end_good optimize_ph->end_good thiol_oxidation->end_good elimination->end_good

A decision tree for troubleshooting low yields in the nucleophilic substitution step.
Incomplete Boc Deprotection

Q5: My Boc deprotection is incomplete or I am seeing side products. What should I do?

Incomplete deprotection or the formation of side products during the Boc deprotection step are common issues that can often be resolved by adjusting the reaction conditions.

Potential Causes and Solutions

Potential Cause Recommended Action
Insufficient Acid Strength or Concentration - Increase the concentration of trifluoroacetic acid (TFA). A common range is 20-50% (v/v) in dichloromethane (B109758) (DCM).[12] - For more resistant substrates, consider a stronger acid system like 4M HCl in 1,4-dioxane.[12]
Inadequate Reaction Time or Temperature - Extend the reaction time and monitor progress by TLC or LC-MS. Deprotection can take from 30 minutes to a few hours.[5][12] - While often performed at room temperature, gentle warming may be necessary for some substrates.[12]
Steric Hindrance - The PEG chain can sterically hinder the approach of the acid. Longer reaction times or a higher concentration of acid may be required.[12]
Side Product Formation (t-butylation) - The intermediate t-butyl cation can alkylate nucleophilic sites on your molecule. Add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture to trap the t-butyl cation.[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound

This protocol provides a general method for the conjugation of a thiol nucleophile to this compound.

Materials:

  • This compound

  • Thiol-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Degassed phosphate (B84403) buffer (0.1 M, pH 7.5)

Procedure:

  • Dissolve the thiol-containing molecule (1.0 equivalent) in a minimal amount of DMF.

  • Add the degassed phosphate buffer to the solution.

  • In a separate vial, dissolve this compound (1.2 equivalents) in DMF.

  • Add the this compound solution to the solution of the thiol-containing molecule.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Reaction Monitoring by TLC:

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) (e.g., 95:5 v/v) is a good starting point. Adjust the polarity as needed.

  • Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate (B83412) stain to visualize the spots.

  • Cospot: It is recommended to use a cospot lane (spotting both the starting material and the reaction mixture) to help distinguish the product from the starting material, especially if their Rf values are similar.[14]

General Workflow for this compound Conjugation and Deprotection

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection start This compound + Nucleophile (R-XH) reaction1 Reaction Conditions: - Solvent (DMF/DMSO) - Base (e.g., DIPEA) - Room Temp to 60°C start->reaction1 product1 R-X-PEG2-NH-Boc reaction1->product1 purification1 Purification (Chromatography/HPLC) product1->purification1 product1_purified Purified R-X-PEG2-NH-Boc purification1->product1_purified reaction2 Deprotection Conditions: - Acid (TFA or HCl) - Solvent (DCM) - Room Temperature product1_purified->reaction2 product2 R-X-PEG2-NH2 reaction2->product2 purification2 Workup/Purification product2->purification2 final_product Final Conjugate purification2->final_product

References

Troubleshooting low efficiency in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing very low yields in our final PROTAC coupling step. What are the common causes and how can we troubleshoot this?

Low yields in the final coupling reaction are a frequent challenge in PROTAC synthesis, often stemming from incomplete reactions or side reactions. The modular nature of PROTACs means that the final step, which brings together two often complex and large fragments, can be sensitive to various factors.[1][2]

Here is a breakdown of potential causes and recommended actions:

Troubleshooting Low-Yield Coupling Reactions
Potential CauseRecommended Action
Incomplete Amide Coupling Optimize Coupling Reagents: Screen various coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[1] The choice of reagent can significantly impact efficiency depending on the specific substrates.
Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the less sterically hindered component.[1]
Extend Reaction Time: Monitor the reaction progress using LC-MS and allow it to proceed until the starting material is consumed. Some coupling reactions may require several hours to overnight for completion.[1]
Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes drive it to completion. However, it's crucial to monitor for potential side reactions or degradation.[1]
Inefficient Click Chemistry (CuAAC) Use Fresh Reagents: Ensure the copper(I) source is freshly prepared or utilize a robust catalyst system, such as CuSO₄ with a reducing agent like sodium ascorbate.[1]
Optimize Solvent System: While commonly performed in solvents like DMF or t-BuOH/H₂O, exploring other solvent systems may improve the solubility of reactants and enhance the reaction rate.[1]
Degas the Reaction Mixture: Oxygen can oxidize the copper(I) catalyst, rendering it inactive. It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Steric Hindrance Modify Linker Attachment Point: If possible, consider alternative attachment points on the warhead or E3 ligase ligand that are less sterically hindered.
Use a Longer or More Flexible Linker: A longer linker can provide more flexibility for the two molecules to come together.[3][4]

Q2: We are losing a significant amount of our PROTAC product during the purification step. What purification strategies can we employ to minimize this loss?

Product loss during purification is another common bottleneck in achieving high overall yields for PROTAC synthesis. The unique physicochemical properties of PROTACs, often having a high molecular weight and containing both hydrophobic and hydrophilic regions, can make purification challenging.[1][]

Strategies to Minimize Product Loss During Purification
Potential CauseRecommended Action
Poor Solubility of PROTAC Optimize Chromatography Solvents: For flash chromatography, explore a wider range of solvent polarities and consider adding modifiers. For HPLC, experiment with different mobile phase compositions and gradients.[1]
Use Solubility-Enhancing Linkers: Incorporating longer polyethylene (B3416737) glycol (PEG) chains in the linker can improve the aqueous solubility of the final PROTAC.[1]
Product Adhesion to Silica (B1680970) Gel Use a Different Stationary Phase: If your PROTAC is particularly polar or basic, consider using alumina (B75360) or reverse-phase silica for column chromatography to reduce strong interactions with the stationary phase.[1]
Product Degradation on Column Use Neutral pH Buffers for HPLC: If the PROTAC contains acid-labile protecting groups or is otherwise sensitive to pH, utilize a neutral pH buffer system for preparative HPLC.[1]
Work Quickly and at Low Temperatures: Minimize the time the PROTAC is on the column and consider performing the purification at a lower temperature if stability is a concern.[1]

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolve the carboxylic acid-containing fragment (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Add the amine-containing fragment (1.0-1.2 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1-1.5 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq) in the same anhydrous solvent.

  • Add the HATU/DIPEA solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC->Ternary Re-enters cycle

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting Workflow for Low Synthesis Yield

This workflow provides a logical progression for identifying the source of low yield in a PROTAC synthesis campaign.

Troubleshooting_Workflow Start Low PROTAC Yield Check_Reaction Analyze Reaction Mixture (LC-MS, TLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Yes_Incomplete Yes Incomplete_Reaction->Yes_Incomplete Yes No_Incomplete No Incomplete_Reaction->No_Incomplete No Optimize_Coupling Optimize Coupling: - Reagents - Equivalents - Time/Temp Yes_Incomplete->Optimize_Coupling Check_Purification Analyze Purification Fractions No_Incomplete->Check_Purification End Improved Yield Optimize_Coupling->End Loss_During_Purification Significant Loss in Purification? Check_Purification->Loss_During_Purification Yes_Loss Yes Loss_During_Purification->Yes_Loss Yes No_Loss No Loss_During_Purification->No_Loss No Optimize_Purification Optimize Purification: - Different Stationary Phase - Solvent System - pH Yes_Loss->Optimize_Purification Consider_Degradation Consider Product Degradation No_Loss->Consider_Degradation Optimize_Purification->End Consider_Degradation->End

Caption: A systematic workflow for troubleshooting low PROTAC synthesis yields.

References

Technical Support Center: Purification of Tos-PEG2-NH-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of Tos-PEG2-NH-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: The most common impurities are typically unreacted starting material (HO-PEG2-NH-Boc), excess tosylating agent (e.g., p-toluenesulfonyl chloride, TsCl), and the corresponding sulfonic acid byproduct (p-toluenesulfonic acid, TsOH) formed from hydrolysis of excess TsCl.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process. A typical solvent system for TLC is a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol (B129727). The spots can be visualized under UV light and by staining with iodine.[1]

Q3: Is the this compound molecule stable during purification?

A3: The tosyl group is generally stable under neutral conditions but can be susceptible to hydrolysis in the presence of strong bases or water.[2] The Boc protecting group is sensitive to strong acids and will be cleaved. Therefore, it is crucial to avoid strongly acidic or basic conditions during purification.

Q4: Which purification method is most suitable for my scale?

A4: For small to medium-scale purification (milligrams to a few grams), silica (B1680970) gel column chromatography is a cost-effective and common choice. For very high purity requirements or for purifying smaller quantities, preparative high-performance liquid chromatography (HPLC) is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Streaking of the product spot on TLC plate - The compound is very polar. - The sample is overloaded on the TLC plate. - The compound is interacting strongly with the silica gel.- Use a more polar solvent system, such as adding a small amount of methanol to your eluent. - Apply a smaller, more dilute spot to the TLC plate. - Consider adding a small percentage (0.5-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic impurities) to the eluent to improve the spot shape.
Poor separation between the product and impurities during column chromatography - The chosen solvent system is not optimal. - The column was not packed properly. - The sample was loaded incorrectly.- Optimize the solvent system using TLC to achieve a clear separation between the spots. A slower gradient of the more polar solvent may improve separation. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent and load it onto the column in a narrow band.
Product elutes with the solvent front in column chromatography - The eluent is too polar.- Start with a less polar solvent system. Refer to your TLC results to choose an appropriate starting eluent where the product has an Rf value of approximately 0.2-0.3.
Loss of the Boc protecting group during purification - Exposure to acidic conditions.- Ensure all solvents and glassware are free from acidic residues. Avoid using strongly acidic mobile phases in HPLC. If acidic conditions are unavoidable, they should be mild and the exposure time should be minimized.
Low recovery of the product after purification - The product is highly water-soluble and is lost during aqueous work-up. - The product is irreversibly adsorbed onto the silica gel. - The product is volatile and lost during solvent evaporation.- When performing extractions, saturate the aqueous layer with NaCl to reduce the solubility of the PEGylated product. - If strong adsorption is suspected, consider using a different stationary phase or adding a competitive modifier to the eluent. - Use a rotary evaporator with controlled temperature and pressure to remove the solvent. Avoid excessive heating.

Data Summary

Table 1: Typical TLC Parameters for this compound Purification

Compound Typical Mobile Phase Approximate Rf Value Visualization Method
This compound50% Ethyl Acetate in Hexane0.55UV (254 nm), Iodine
HO-PEG2-NH-Boc (Starting Material)50% Ethyl Acetate in Hexane0.1Iodine
p-Toluenesulfonyl chloride (TsCl)30% Ethyl Acetate in Hexane~0.7UV (254 nm)

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.

Table 2: Comparison of Purification Methods

Parameter Silica Gel Column Chromatography Preparative HPLC
Typical Purity >95%>99%
Typical Yield 70-90%80-95%
Scale Milligrams to >10 gramsMicrograms to grams
Cost LowHigh
Time Moderate to HighModerate
Solvent Consumption HighModerate

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying gram-scale quantities of this compound.

1. Materials:

  • Crude this compound reaction mixture
  • Silica gel (230-400 mesh)
  • Solvents: Hexane, Ethyl Acetate (HPLC grade)
  • Glass column, flasks, and other standard laboratory glassware
  • TLC plates, developing chamber, UV lamp, and iodine

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a solvent system of ethyl acetate in hexane (start with 30% ethyl acetate and adjust as necessary to get good separation). Visualize the spots under UV light and with iodine to identify the product, starting material, and any major impurities. The target product, this compound, is expected to have a higher Rf value than the more polar starting material, HO-PEG2-NH-Boc.[1]
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel bed.
  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is to start with 20% ethyl acetate in hexane and slowly increase to 50-60% ethyl acetate.
  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction by TLC.
  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Preparative HPLC

This protocol is ideal for obtaining highly pure this compound on a smaller scale.

1. Materials:

  • Crude or partially purified this compound
  • HPLC-grade acetonitrile (B52724) and water
  • Preparative reverse-phase C18 column
  • Preparative HPLC system with a UV detector

2. Procedure:

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as a small amount of acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
  • Method Development (Analytical Scale): If possible, develop the separation method on an analytical HPLC system first to optimize the gradient. A typical starting point would be a gradient of acetonitrile in water.
  • Preparative HPLC Run:
  • Column: Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm particle size).
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: A common starting gradient is 30-70% B over 30 minutes. This may need to be optimized based on the separation achieved on the analytical scale.
  • Flow Rate: A typical flow rate for a 20 mm ID column is 10-20 mL/min.
  • Detection: UV detection at 254 nm or 220 nm.
  • Fraction Collection: Collect fractions corresponding to the product peak.
  • Product Isolation: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to yield the final pure product.

Visualizations

Purification_Workflow crude Crude Reaction Mixture tlc_analysis TLC Analysis to Determine Purity and Optimal Eluent crude->tlc_analysis purification_method Select Purification Method tlc_analysis->purification_method column_chrom Silica Gel Column Chromatography purification_method->column_chrom  Large Scale / Lower Purity OK prep_hplc Preparative HPLC purification_method->prep_hplc Small Scale / High Purity Needed   fraction_collection_col Collect Fractions and Monitor by TLC column_chrom->fraction_collection_col fraction_collection_hplc Collect Fractions based on UV Chromatogram prep_hplc->fraction_collection_hplc combine_pure_col Combine Pure Fractions fraction_collection_col->combine_pure_col combine_pure_hplc Combine Pure Fractions fraction_collection_hplc->combine_pure_hplc solvent_evap_col Solvent Evaporation combine_pure_col->solvent_evap_col solvent_evap_hplc Solvent Removal (Rotary Evaporation/Lyophilization) combine_pure_hplc->solvent_evap_hplc pure_product Pure this compound solvent_evap_col->pure_product solvent_evap_hplc->pure_product

Caption: A workflow diagram illustrating the general steps for the purification of this compound.

Chemical_Structures cluster_product Desired Product cluster_starting_material Starting Material cluster_impurity Common Impurity product This compound (tert-butyl (2-(2-(tosyloxy)ethoxy)ethyl)carbamate) starting_material HO-PEG2-NH-Boc (tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate) impurity p-Toluenesulfonyl chloride (TsCl)

Caption: Chemical structures of the desired product and common related compounds.

References

Technical Support Center: Preventing Aggregation of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help you prevent and manage the aggregation of PEGylated proteins during your experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot specific issues you may encounter with the aggregation of PEGylated proteins.

Q1: I'm observing visible precipitates/turbidity in my PEGylation reaction. What should I do?

A1: Visible precipitation or turbidity is a clear indicator of significant protein aggregation. Here are the immediate steps to take and the potential causes to investigate:

  • Immediate Action: Place the reaction on ice to slow down the aggregation process. If possible, gently centrifuge the sample at a low speed to pellet the large aggregates and analyze the supernatant to assess the extent of protein loss.

  • Potential Causes & Solutions:

    • High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration for subsequent reactions.[1]

    • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may be destabilizing your protein.[1] Ensure the pH of the reaction buffer is optimal for your protein's stability, which may not be the same as the optimal pH for the PEGylation reaction itself. Consider running the reaction at a lower temperature (e.g., 4°C) for a longer duration.

    • Intermolecular Cross-linking: If you are using a bifunctional PEG linker, it can connect multiple protein molecules, leading to large aggregates.[1] It is highly recommended to switch to a monofunctional PEG reagent to avoid this issue.[1]

Q2: My Size Exclusion Chromatography (SEC) results show a significant increase in high molecular weight (HMW) species after PEGylation. How can I reduce this?

A2: The presence of HMW species in SEC indicates the formation of soluble aggregates.[1] Here’s how to address this:

  • Optimize PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to multi-PEGylation, where multiple PEG chains attach to a single protein molecule. This can alter the protein's surface properties and induce aggregation.[1] It is advisable to perform a screening experiment with varying PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal ratio that yields the desired degree of PEGylation without causing significant aggregation.[1]

  • Control Reaction pH: The pH of the reaction affects the reactivity of different amino acid residues.[1]

    • Low pH (around 5.0-6.5): This can favor the selective PEGylation of the N-terminal alpha-amine, potentially reducing multi-PEGylation and subsequent aggregation.[1]

    • Neutral to High pH (7.0 and above): This increases the reactivity of lysine (B10760008) residues, which can lead to more extensive surface modification and a higher risk of aggregation.[1]

  • Add Stabilizing Excipients: Consider adding excipients to your reaction buffer to enhance protein stability. Common excipients include sugars (like sucrose (B13894) or trehalose), amino acids (such as arginine or glycine), and non-ionic surfactants (like Polysorbate 20 or 80).[1]

Q3: Dynamic Light Scattering (DLS) analysis of my PEGylated protein shows a high polydispersity index (PDI) and a larger average particle size than expected. What does this signify and how can I fix it?

A3: A high PDI and an increased average particle size in DLS are indicative of a heterogeneous sample containing aggregates of various sizes.[1][2]

  • Interpretation: The presence of a larger hydrodynamic radius and high PDI suggests that your PEGylated protein is not monodisperse and that aggregation is occurring.

  • Troubleshooting Steps:

    • Re-evaluate Reagent Quality: Ensure your PEG reagent is of high quality and that a monofunctional PEG does not contain significant amounts of bifunctional impurities (diol).[1]

    • Screen Excipients: Perform a formulation screen with different stabilizing excipients to identify conditions that maintain the monodispersity of your PEGylated protein.

    • Purification: After the PEGylation reaction, it is crucial to purify the conjugate to remove any unreacted protein, excess PEG, and aggregates. Size exclusion chromatography is a common method for this purification step.

Troubleshooting Workflow

Below is a workflow to guide you through troubleshooting aggregation issues with PEGylated proteins.

A troubleshooting workflow for addressing PEGylated protein aggregation.

Frequently Asked Questions (FAQs)

Q4: What are the primary causes of protein aggregation during PEGylation?

A4: Protein aggregation during PEGylation is a complex issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can physically link multiple protein molecules together.[1]

  • High Protein Concentration: Increased proximity of protein molecules enhances the chances of aggregation.[1]

  • Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer can expose hydrophobic regions, leading to aggregation.[1]

  • PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that promote aggregation. The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended side reactions and cross-linking.[1]

Causes of PEGylated Protein Aggregation

The following diagram illustrates the main factors contributing to aggregation during the PEGylation process.

G Aggregation PEGylated Protein Aggregation Crosslinking Intermolecular Cross-linking Crosslinking->Aggregation HighConc High Protein Concentration HighConc->Aggregation Conditions Suboptimal Reaction Conditions (pH, Temp) Conditions->Aggregation PEG_Interaction PEG-Protein Interactions PEG_Interaction->Aggregation Reagent_Quality Poor Reagent Quality Reagent_Quality->Aggregation

Primary causes of aggregation during PEGylation.

Q5: How can I detect and quantify protein aggregation?

A5: A variety of biophysical and analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates (dimers, trimers, and higher-order oligomers) from the monomeric protein.[1][3]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[2][4][5]

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate turbidity due to large, insoluble aggregates.[3]

    • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) or ANS can detect the formation of amyloid-like fibrils or exposed hydrophobic patches, respectively.[4][5]

  • Circular Dichroism (CD): CD spectroscopy can detect changes in the secondary structure of a protein, which may be a precursor to aggregation.[4]

Q6: What are excipients, and how can they prevent aggregation?

A6: Excipients are additives included in the formulation to help stabilize the protein.[1][6] They function through various mechanisms, such as preferential exclusion, which enhances protein stability, and by suppressing non-specific protein-protein interactions.[1][7]

Q7: Does the size of the PEG molecule affect aggregation?

A7: Yes, the molecular weight of the PEG can influence aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (GCSF) demonstrated that attaching a 20 kDa PEG molecule to the N-terminus could prevent protein precipitation by making the aggregates soluble and slowing down the rate of aggregation compared to the unmodified protein.[1][8] Even a 5 kDa PEG showed a significant improvement in stability.[1]

Quantitative Data Summary

The following tables provide a summary of common excipients used to prevent aggregation and a comparison of analytical techniques for aggregate detection.

Table 1: Common Stabilizing Excipients
Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.[1]
Amino Acids Arginine, Glycine, Proline50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]
Table 2: Comparison of Analytical Techniques for Aggregation Analysis
TechniquePrincipleInformation ProvidedThroughput
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volumeQuantification of soluble HMW species (dimers, oligomers)[5]Medium-High
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensityHydrodynamic radius, size distribution, polydispersity[2][5]High
UV-Vis Spectroscopy (Turbidity) Light scattering by large particlesPresence of large, insoluble aggregates[5]High
Fluorescence Spectroscopy (Dye-binding) Fluorescence of dyes upon binding to aggregatesDetection of amyloid fibrils or exposed hydrophobic regions[3][5]High
Circular Dichroism (CD) Differential absorption of circularly polarized lightChanges in protein secondary and tertiary structure[4]Low-Medium

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize aggregation.

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to achieve efficient PEGylation while minimizing aggregate formation.

Materials:

  • Purified protein stock solution of known concentration

  • Monofunctional PEG reagent (e.g., mPEG-NHS, mPEG-aldehyde)

  • A set of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0)

  • Quenching buffer (e.g., Tris-HCl or glycine)

  • 96-well microplate or microcentrifuge tubes

  • Temperature-controlled incubator/shaker

  • Analytical instruments for aggregation analysis (SEC and/or DLS)

Procedure:

  • Experimental Design: Set up a matrix of reaction conditions. For example, you can test 3 protein concentrations, 4 PEG:protein molar ratios, and 3 pH values at two different temperatures (4°C and 25°C).

  • Reaction Setup: For each condition, prepare the reaction mixture in a microcentrifuge tube or well of a 96-well plate.

    • Add the appropriate volume of reaction buffer.

    • Add the protein to the desired final concentration.

    • Add the PEG reagent to the desired final molar ratio. Gently mix.

  • Incubation: Incubate the reactions at the designated temperatures for a set period (e.g., 2 hours, or overnight for 4°C reactions).

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Analysis:

    • Visual Inspection: Note any visible precipitation or turbidity.

    • DLS Analysis: Measure the hydrodynamic radius and PDI for each sample to assess the presence of aggregates.

    • SEC Analysis: Inject an aliquot of each reaction mixture into an SEC system to quantify the percentage of monomer, desired PEGylated product, and HMW aggregates.

  • Data Interpretation: Identify the combination of parameters that yields the highest percentage of the desired PEGylated monomer with the lowest percentage of HMW species.

Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of monomer, dimer, and higher molecular weight aggregates in a PEGylated protein sample.

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your protein and its PEGylated forms

  • Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • PEGylated protein sample

  • Low-protein-binding 0.1 or 0.22 µm filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]

  • Injection: Inject a defined volume of the filtered sample onto the SEC column.

  • Data Acquisition: Record the chromatogram at a suitable wavelength (typically 280 nm for proteins). The elution profile will show peaks corresponding to different species based on their size, with larger molecules (aggregates) eluting first, followed by the monomer.

  • Data Analysis:

    • Integrate the area under each peak in the chromatogram.

    • Calculate the percentage of each species (e.g., HMW aggregates, monomer) by dividing the area of the corresponding peak by the total area of all peaks and multiplying by 100.

Experimental Workflow for Optimizing PEGylation

This diagram outlines the general workflow for developing and optimizing a PEGylation process to minimize aggregation.

G start Define Target Product Profile (e.g., mono-PEGylated, low aggregation) reagent_selection Select PEG Reagent (Monofunctional, appropriate MW & chemistry) start->reagent_selection screening Screen Reaction Parameters (pH, Temp, Molar Ratio, Concentration) reagent_selection->screening analysis In-Process Analysis (SEC, DLS, SDS-PAGE) screening->analysis optimization Optimize Conditions based on Screening Results analysis->optimization scale_up Scale-up & Purification (e.g., Preparative SEC) optimization->scale_up characterization Characterize Final Product (Purity, Aggregation, Activity) scale_up->characterization final_product Stable PEGylated Protein characterization->final_product

A general workflow for optimizing the PEGylation process.

References

Tos-PEG2-NH-Boc linker stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Tos-PEG2-NH-Boc linker in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of the this compound linker in aqueous solutions?

A1: The stability of the this compound linker is primarily influenced by three factors: pH, temperature, and the presence of nucleophiles. The linker contains two protecting groups, a tosyl (Tos) group and a tert-butyloxycarbonyl (Boc) group, each with distinct stability profiles in aqueous environments.

  • pH: The tosyl group is susceptible to hydrolysis under basic conditions, while the Boc group is labile in acidic conditions. Therefore, maintaining a neutral to slightly acidic pH is generally recommended for short-term storage and handling in aqueous solutions.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis for both the tosyl and Boc groups. For long-term storage, it is advisable to keep the linker in a suitable solvent at low temperatures (-20°C or -80°C).[1]

  • Nucleophiles: The tosyl group is an excellent leaving group and can react with nucleophiles present in the solution. This is a key reaction for its intended use in conjugation but can be a source of instability if unintended nucleophiles are present.

Q2: At what pH range is the this compound linker most stable in an aqueous solution for short-term handling?

A2: For short-term experimental procedures, a pH range of 6.0 to 7.5 is recommended to minimize the hydrolysis of both the tosyl and Boc groups. Under these conditions, the rate of acid-catalyzed Boc deprotection and base-catalyzed tosyl hydrolysis is relatively slow. However, for prolonged storage in aqueous media, degradation is still possible.

Q3: Can I use buffers containing primary or secondary amines with the this compound linker?

A3: It is strongly advised to avoid buffers containing primary or secondary amines (e.g., Tris, glycine) when working with the this compound linker. The tosyl group is susceptible to nucleophilic attack by amines, which would lead to the displacement of the tosylate and undesired side reactions. Phosphate-buffered saline (PBS) or HEPES are generally more suitable choices.

Q4: I am observing the appearance of a new, more polar peak in my HPLC analysis after dissolving the linker in an aqueous buffer. What could be the cause?

A4: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram often indicates the hydrolysis of one of the protecting groups. The most likely cause is the hydrolysis of the tosyl group to p-toluenesulfonic acid, especially if the buffer has a pH above 7.5. Another possibility, though less likely in neutral or basic conditions, is the cleavage of the Boc group, which would expose the free amine.

Q5: How should I store the this compound linker for long-term stability?

A5: For long-term storage, the this compound linker should be stored as a solid powder at -20°C in a desiccated environment.[1] If a stock solution is required, it should be prepared in an anhydrous organic solvent such as DMSO or DMF and stored at -80°C.[1] Aqueous solutions of the linker are not recommended for long-term storage due to the risk of hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low conjugation efficiency Linker has degraded due to improper storage or handling.Verify the integrity of the linker using HPLC-MS. Use a fresh vial of the linker for the conjugation reaction. Ensure that all buffers and solvents are free of primary and secondary amines.
Multiple peaks in HPLC after conjugation The linker was unstable in the reaction buffer, leading to side products.Optimize the reaction pH to be within the 6.0-7.5 range. Minimize the reaction time and temperature. Use a non-nucleophilic buffer such as PBS or HEPES.
Loss of Boc protecting group during workup Exposure to acidic conditions.Avoid acidic conditions during the workup and purification steps. If purification by preparative HPLC is necessary, avoid using trifluoroacetic acid (TFA) in the mobile phase, as this can cleave the Boc group, especially upon solvent evaporation.[2] Consider using a buffer system with a neutral pH, such as ammonium (B1175870) acetate.
Precipitation of the linker in aqueous buffer Low aqueous solubility.While the PEG spacer enhances water solubility, the tosyl and Boc groups are relatively hydrophobic. If precipitation occurs, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF to the buffer.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Linker

This protocol is designed to intentionally degrade the linker under various stress conditions to understand its degradation pathways.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound linker in acetonitrile (B52724).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample of the linker at 105°C for 24 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose a solution of the linker to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and mass spectrometric detection to identify and quantify the parent linker and its degradation products.[4]

Protocol 2: Stability-Indicating HPLC Method

This method can be used to assess the stability of the this compound linker in various aqueous solutions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm, and mass spectrometry (ESI-MS).

  • Injection Volume: 10 µL.

This method should provide good separation of the parent linker from its more polar degradation products.

Visualizations

G Degradation Pathway of this compound Linker cluster_main This compound cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) main Tos-O-(PEG)2-NH-Boc acid_prod Tos-O-(PEG)2-NH2 main->acid_prod H+ (e.g., TFA, HCl) Boc Cleavage base_prod HO-(PEG)2-NH-Boc main->base_prod OH- Tosyl Hydrolysis

Caption: Potential degradation pathways of this compound under acidic and basic conditions.

G Experimental Workflow for Linker Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation prep Prepare linker solution in aqueous buffer (e.g., PBS) incubate Incubate at defined temperature (e.g., 37°C) prep->incubate sample Collect aliquots at various time points (t=0, 1, 6, 24h) incubate->sample analyze Analyze by stability-indicating HPLC-MS sample->analyze data Quantify remaining linker and identify degradation products analyze->data

Caption: A typical workflow for assessing the stability of the this compound linker in an aqueous solution.

References

Best practices for storing and handling Tos-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling Tos-PEG2-NH-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a tosyl group (Tos), a two-unit polyethylene (B3416737) glycol (PEG2) spacer, and a Boc-protected amine (NH-Boc). The tosyl group is an excellent leaving group for nucleophilic substitution reactions, reacting readily with amines, thiols, and hydroxyls.[1][2] The Boc-protected amine provides a latent primary amine that can be revealed under acidic conditions for subsequent conjugation steps.[3] This bifunctional nature makes it a valuable tool in bioconjugation and is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are molecules that co-opt the cell's natural protein disposal system to degrade specific target proteins.[4]

Q2: What are the advantages of using a PEG spacer in this linker?

The polyethylene glycol (PEG) spacer offers several key benefits in bioconjugation:[5]

  • Increased Solubility: PEG is hydrophilic and can significantly improve the solubility of hydrophobic molecules in aqueous solutions.[5]

  • Enhanced Stability: The PEG chain can protect conjugated molecules from enzymatic degradation.[5]

  • Reduced Immunogenicity: PEGylation can mask molecules from the immune system, reducing the likelihood of an immune response.[5]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body.[6]

  • Flexible Spacer: The PEG chain provides a flexible connection between two conjugated molecules, which can be crucial for maintaining their biological activity.[7]

Q3: What are the roles of the 'Tos' and 'Boc' functional groups?

  • Tosyl (Tos) Group: The tosyl group is a very good leaving group, making the carbon atom it is attached to susceptible to nucleophilic attack. This allows for efficient reaction with nucleophiles like primary amines (-NH2), thiols (-SH), and hydroxyls (-OH) on biomolecules to form stable covalent bonds.[1][2]

  • Boc (tert-butoxycarbonyl) Group: The Boc group is a widely used protecting group for amines.[8] It is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield a free primary amine.[3][9] This allows for a controlled, stepwise synthesis, where the deprotected amine can be used for a subsequent conjugation reaction.[9]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsKeep in a dry and dark place.[4]
4°C2 yearsFor shorter-term storage.[4]
In Solvent (Stock Solution) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
-20°C1 monthUse within a shorter timeframe if stored at -20°C.[4]

Troubleshooting Guide

Low Reaction Yield in Conjugation (Tos- displacement)

Problem: I am observing low or no yield in my conjugation reaction where a nucleophile (e.g., an amine on my protein) is supposed to displace the tosyl group.

Potential Cause Recommended Solution
Steric Hindrance The nucleophilic site on your biomolecule may be sterically hindered. Consider using a longer PEG linker (e.g., PEG4, PEG6) to increase the distance and flexibility, which can help overcome steric hindrance.[7][10]
Suboptimal Reaction Conditions Ensure the reaction pH is appropriate for your nucleophile. For primary amines, a pH of 7.5-8.5 is often optimal. You may also try increasing the reaction temperature or extending the reaction time.[7]
Reagent Inactivity Ensure your biomolecule and the this compound are fully active. Improper storage or handling can lead to degradation.
Poor Solubility If your biomolecule or the final conjugate has poor solubility, this can hinder the reaction. Ensure you are using a suitable solvent system. The PEG linker itself is intended to improve solubility.[5]
Issues with Boc Deprotection

Problem: I am facing issues with the removal of the Boc protecting group.

Potential Cause Recommended Solution
Incomplete Deprotection Insufficient Acid Strength/Concentration: Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing to 50%.[11] A stronger acid system like 4M HCl in dioxane can also be considered.[11] Inadequate Reaction Time: Extend the reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.[11]
Formation of Side Products Alkylation of Nucleophilic Sites: The t-butyl cation generated during deprotection can alkylate other nucleophilic sites on your molecule. Add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture to quench the t-butyl cation.[11]
Degradation of Acid-Labile Groups Your molecule may contain other functional groups that are sensitive to strong acids. If so, you may need to explore milder deprotection conditions or consider an alternative protecting group strategy for your overall synthesis.
Difficulty Removing Acid Residual acid can interfere with subsequent steps. After removing the solvent and excess acid under reduced pressure, co-evaporate the residue with toluene (B28343) (3 times) to remove trace amounts of TFA.[11]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection

This protocol describes the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker (this compound)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • (Optional) If your molecule is sensitive to alkylation, add a scavenger such as TIS (2.5-5% v/v).

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Typically, the reaction is complete within 1-2 hours.[10]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.[11]

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.

  • For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Quantitative Data for Boc Deprotection

The following table summarizes common acidic conditions for Boc deprotection.

ReagentConcentrationSolventTypical TimeTypical Temperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)1-2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1-4 hoursRoom Temp

Note: Optimal conditions may vary depending on the specific substrate and should be determined empirically.

Visualizations

Logical Workflow for using this compound

The following diagram illustrates the sequential use of the two reactive ends of this compound in a typical bioconjugation workflow.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation A This compound C Biomolecule1-PEG2-NH-Boc A->C Reaction B Biomolecule 1 (with -NH2, -SH, or -OH) B->C Reaction D Biomolecule1-PEG2-NH-Boc F Biomolecule1-PEG2-NH2 D->F Deprotection E Acid (e.g., TFA) E->F G Biomolecule1-PEG2-NH2 I Biomolecule1-PEG2-Biomolecule2 G->I Conjugation H Biomolecule 2 (with reactive group for amine) H->I Conjugation

Caption: A generalized workflow for heterobifunctional conjugation using this compound.

Troubleshooting Decision Tree for Boc Deprotection

This diagram provides a logical flow for troubleshooting common issues during the Boc deprotection step.

Caption: A decision tree for troubleshooting common Boc deprotection issues.

References

How to choose the right scavenger for Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to aid in the selection of the appropriate scavenger for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate nucleophilic sites on the substrate, leading to undesirable by-products.[2]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The electron-rich phenol (B47542) ring can undergo alkylation.[1]

Q3: What is the role of a scavenger in Boc deprotection?

A3: A scavenger is a reagent added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation intermediate.[3] By reacting with the carbocation, the scavenger prevents it from modifying sensitive residues on the desired product, thus minimizing the formation of side products.

Q4: How do I choose the right scavenger for my compound?

A4: The choice of scavenger depends on the specific amino acid residues present in your peptide or compound that are sensitive to alkylation. For compounds containing multiple sensitive residues, a scavenger cocktail (a mixture of scavengers) is often more effective.[1]

Troubleshooting Guide

Issue 1: Observation of significant side product formation after Boc deprotection.

  • Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[1]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The selection should be based on the specific residues in your compound (see Table 1). For instance, triisopropylsilane (B1312306) (TIS) is effective for tryptophan-containing compounds, while thioanisole (B89551) is recommended for methionine-containing ones.[1][4] For cysteine, ethanedithiol (EDT) is a common choice.[1]

Issue 2: Incomplete Boc deprotection observed in the crude product analysis.

  • Possible Cause 1: Insufficient acid concentration or equivalents.

    • Solution: Increase the acid concentration (e.g., use 95% TFA in dichloromethane (B109758) (DCM) instead of a lower concentration) or use a stronger acid system like 4M HCl in dioxane.[4]

  • Possible Cause 2: Inadequate reaction time or temperature.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1][4] While most deprotections occur at room temperature, gentle warming (e.g., to 40°C) can sometimes be beneficial, but this may also increase side product formation if scavengers are not used.[1]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a higher temperature may be required. Under these more forceful conditions, the use of an effective scavenger cocktail is crucial.[1]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical Concentration (v/v)Purpose
Triisopropylsilane (TIS)Trp, Tyr, Cys2.5 - 5%Carbocation Scavenger
Triethylsilane (TES)Trp10-20 equivalentsCarbocation Scavenger
WaterGeneral2.5 - 5%Carbocation Scavenger
ThioanisoleMet, Trp5%Carbocation Scavenger, Protects against oxidation
Ethanedithiol (EDT)Cys, Trp2.5%Carbocation Scavenger, Reduces Met(O)
PhenolTyr, Trp5%Carbocation Scavenger
AnisoleTrp, Met5-10%Traps tert-butyl cations
p-CresolTyr5-10%Scavenger for Tyr side-chain modifications

This data is compiled from multiple sources.[1][4][5]

Table 2: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation

The following table illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
88% TFA / 5% Phenol / 5% H₂O / 2% TIS8515

Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA and a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution (refer to Table 1 for typical concentrations).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Preparation: Suspend the Boc-protected compound in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine. The residue can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration.[3][6]

Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine - CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Scavenger_Action cluster_0 Without Scavenger cluster_1 With Scavenger tBu_Cation tert-Butyl Cation Sensitive_Residue Sensitive Residue (e.g., Trp, Met) tBu_Cation->Sensitive_Residue Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Side_Product Alkylated Side Product Trapped_Product Trapped tert-Butyl Group

Caption: Role of a scavenger in preventing side product formation.

Scavenger_Selection_Workflow Start Start: Choose Scavenger Identify_Residues Identify sensitive residues in your compound Start->Identify_Residues Decision Sensitive Residues Present? Identify_Residues->Decision Select_Scavenger Select scavenger based on residue type (see Table 1) Decision->Select_Scavenger Yes No_Scavenger No scavenger may be needed (monitor closely) Decision->No_Scavenger No Use_Cocktail Consider a scavenger cocktail for multiple sensitive residues Select_Scavenger->Use_Cocktail Perform_Deprotection Perform deprotection and analyze product Use_Cocktail->Perform_Deprotection No_Scavenger->Perform_Deprotection End End Perform_Deprotection->End

Caption: Decision workflow for selecting a Boc deprotection scavenger.

References

Technical Support Center: Bioconjugation & Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding side reactions with nucleophilic amino acid residues during bioconjugation, peptide synthesis, and other protein modification experiments.

Frequently Asked Questions (FAQs)

Q1: Which amino acid residues are most susceptible to nucleophilic side reactions?

A1: Several amino acid residues have nucleophilic side chains that can lead to unwanted side reactions. The most common ones, in approximate order of decreasing nucleophilicity, are Cysteine, Lysine (B10760008), Histidine, Serine, and Threonine.[1][2] Tyrosine can also participate in certain reactions, particularly electrophilic aromatic substitution.[3][4][5] Methionine is susceptible to oxidation rather than typical nucleophilic addition/substitution reactions.[6][7]

Q2: How does pH influence the selectivity of a modification reaction?

A2: The pH of the reaction buffer is a critical parameter for controlling selectivity. A nucleophile must be in its deprotonated state to be reactive. By adjusting the pH of the reaction, you can selectively deprotonate a target residue while keeping other residues protonated and thus unreactive. For example, the α-amino group at a protein's N-terminus typically has a pKa of ~7, while the ε-amino group of lysine has a pKa around 10.5.[1][8] Performing a reaction at a near-neutral pH can favor modification of the N-terminus over lysine residues.[8] For amine-reactive reagents like NHS esters, a pH of 8.3-8.5 is often optimal to ensure the amino group is sufficiently deprotonated for reaction without causing rapid hydrolysis of the reagent.[9][10]

Q3: What are "protecting groups" and why are they essential?

A3: Protecting groups are chemical moieties that are reversibly attached to a reactive functional group, such as an amino acid side chain, to prevent it from participating in a reaction.[11][12][13] They are essential for complex syntheses, like solid-phase peptide synthesis (SPPS), and for achieving site-specific modifications in bioconjugation. The ideal protecting group is easy to introduce, stable under the desired reaction conditions, and can be removed in high yield with minimal side reactions under conditions that do not affect the rest of the molecule.[12][13]

Q4: What does it mean for protecting groups to be "orthogonal"?

A4: A set of protecting groups is considered "orthogonal" if each group can be selectively removed in the presence of the others.[11][14][15] This is crucial for complex syntheses where different functional groups need to be deprotected at different stages. For instance, in Fmoc-based peptide synthesis, the temporary Nα-Fmoc group is removed by a base (like piperidine), while the "permanent" side-chain protecting groups (like tBu for tyrosine or Boc for lysine) are stable to base but are removed by acid at the final cleavage step.[15][16] This orthogonality ensures that the side chains remain protected during chain elongation.

Troubleshooting Guides

Problem: My NHS-ester conjugation is resulting in low yield and/or aggregation.

Possible Cause Troubleshooting Steps
Hydrolysis of NHS ester NHS esters are susceptible to hydrolysis, especially at high pH. Ensure your reaction buffer is within the optimal pH 8.3-8.5 range.[9][10] Prepare reagent solutions in anhydrous DMSO or DMF immediately before use.[10]
Competing nucleophiles in buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target protein for the NHS ester.[17][18] Switch to a non-nucleophilic buffer like sodium bicarbonate or phosphate (B84403) buffer at the appropriate pH.[9][10]
Incorrect pH If the pH is too low (<8), the target amine groups (e.g., lysine) will be protonated and unreactive.[10] Confirm the pH of your reaction buffer.
Protein aggregation Changes in buffer composition or the addition of organic solvents (like DMSO/DMF) can sometimes cause protein precipitation. Perform a small-scale test to ensure your protein is soluble under the final reaction conditions.

Problem: I am observing off-target labeling with my maleimide (B117702) reagent, which is supposed to be specific for cysteine.

Possible Cause Troubleshooting Steps
Reaction with other nucleophiles While maleimides are highly reactive towards thiols (cysteine), they can react with other nucleophiles like lysine or histidine, especially at higher pH (>7.5) or with prolonged reaction times.
Incorrect pH To maximize specificity for cysteine, perform the reaction at a pH between 6.5 and 7.5. At this pH, the cysteine thiol is more nucleophilic than other side chains.
Excess reagent Using a large excess of the maleimide reagent can drive reactions with less reactive, off-target sites. Reduce the molar excess of the maleimide reagent.
Lack of accessible cysteines The intended cysteine residue may be buried within the protein structure or part of a disulfide bond. Ensure the cysteine is reduced and accessible. Consider adding a mild reducing agent like TCEP, but be aware of its compatibility with your reagent.[19]

Problem: My protein is showing signs of oxidation (e.g., unexpected mass increase) after my experiment.

Possible Cause Troubleshooting Steps
Methionine Oxidation The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (B87167).[7] This is a common issue, especially when proteins are exposed to light, elevated temperatures, or certain buffer components.[6]
Cysteine Oxidation Free cysteine residues can be oxidized to form disulfide bonds, either intramolecularly or intermolecularly, leading to dimerization or aggregation.[11]
Prevention/Mitigation - Prepare buffers with degassed water. - Consider performing reactions under an inert gas (e.g., nitrogen or argon).[6] - Add antioxidants or scavengers like free methionine or sodium thiosulfate (B1220275) to the buffer.[6][20] - For cysteine protection, consider reversible blocking with a protecting group if the free thiol is not the intended reaction site.

Data & Protocols

Table 1: Properties of Common Nucleophilic Amino Acid Residues
Amino AcidSide Chain Functional GroupApprox. Side Chain pKaNotes on Reactivity
CysteineThiol (-SH)8.5 - 9.5Highly nucleophilic in its deprotonated thiolate form (S⁻). Prone to oxidation to form disulfide bonds.[1]
Lysineε-Amino (-NH₂)~10.5Potent nucleophile when deprotonated. A common target for amine-reactive labels like NHS esters.[1]
HistidineImidazole6.0 - 7.0Moderately nucleophilic. Its reactivity is highly dependent on pH around physiological conditions.[1]
TyrosinePhenol~10.5The hydroxyl group is a weak nucleophile. The aromatic ring can undergo electrophilic substitution.[3][5]
SerineHydroxyl (-OH)~13Generally a weak nucleophile but can be highly reactive in the active sites of certain enzymes.[1]
ThreonineHydroxyl (-OH)~13Similar to serine, it is a weak nucleophile under normal conditions.[16]
MethionineThioether (-S-CH₃)N/ANot typically a nucleophile in conjugation reactions but is susceptible to oxidation.[6][7]
Table 2: Common Side Chain Protecting Groups for Lysine and Cysteine
Amino AcidProtecting GroupAbbreviationStable ToCleaved ByOrthogonality Example
Lysine tert-ButoxycarbonylBocBase, HydrogenolysisStrong Acid (e.g., TFA)Orthogonal to Fmoc (base-labile).[16][21]
BenzyloxycarbonylZ or CbzAcidHydrogenolysis, HBr/AcOHOrthogonal to Boc (acid-labile).[11]
9-FluorenylmethyloxycarbonylFmocAcidBase (e.g., Piperidine)Orthogonal to Boc and Trt (acid-labile).[11]
Cysteine TritylTrtBase, Mild AcidStrong Acid (e.g., TFA), IodineCan be selectively removed with mild acid in the presence of more acid-stable groups.[11][16]
AcetamidomethylAcmAcid, BaseMercury(II), IodineOrthogonal to most other protecting groups.[11][16]
tert-ButyltBuBase, IodineStrong Acid (e.g., TFA), Mercury(II)Commonly used in Fmoc/tBu strategy.[11]

Visual Guides & Workflows

Nucleophilicity_Hierarchy cluster_pH Reaction pH cluster_Residues Nucleophilic Residues pH_Neutral pH ~7 Cys Cysteine (Thiolate) pH_Neutral->Cys Highly Reactive His Histidine (Imidazole) pH_Neutral->His Reactive Lys Lysine (Amine) pH_Neutral->Lys Less Reactive N_Term N-Terminus (α-Amine) pH_Neutral->N_Term Reactive pH_Basic pH > 8.5 pH_Basic->Cys Highly Reactive pH_Basic->His Reactive pH_Basic->Lys Highly Reactive pH_Basic->N_Term Reactive

Caption: Relative nucleophilicity of amino acid residues at different pH values.

Troubleshooting_Workflow Start Experiment Shows Low Yield or Off-Targeting Check_Reagent Is the reagent fresh and stored correctly? Start->Check_Reagent Check_pH Is the buffer pH correct for the desired selectivity? Check_Reagent->Check_pH Yes Outcome_Reagent Prepare fresh reagent. Use anhydrous solvent. Check_Reagent->Outcome_Reagent No Check_Buffer Does the buffer contain competing nucleophiles (e.g., Tris, Azide)? Check_pH->Check_Buffer Yes Outcome_pH Adjust buffer pH. Verify with pH meter. Check_pH->Outcome_pH No Check_Stoichiometry Is the molar ratio of reagent to protein optimized? Check_Buffer->Check_Stoichiometry No Outcome_Buffer Switch to a non-nucleophilic buffer (e.g., PBS, Bicarbonate). Check_Buffer->Outcome_Buffer Yes Outcome_Stoichiometry Perform a titration to find the optimal reagent ratio. Check_Stoichiometry->Outcome_Stoichiometry No Consider_PG If selectivity is still an issue, consider using protecting groups for non-target residues. Check_Stoichiometry->Consider_PG Yes

Caption: Decision tree for troubleshooting common bioconjugation issues.

Key Experimental Protocol

Protocol: pH-Controlled Selective Labeling of N-Terminal α-Amine

This protocol describes a method to preferentially label the N-terminal α-amino group of a protein over the ε-amino groups of lysine residues using an amine-reactive dye (e.g., an NHS ester). This method exploits the difference in pKa between the two types of amino groups.

Materials:

  • Protein of interest in a buffer free of primary amines (e.g., PBS, pH 7.4)

  • Amine-reactive NHS ester dye

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Protein Preparation: a. Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer (pH 7.2). b. Ensure any amine-containing buffer components from previous steps have been removed by dialysis or buffer exchange into the Reaction Buffer.

  • NHS Ester Dye Preparation: a. Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction: a. While gently vortexing the protein solution, add a 5- to 10-fold molar excess of the dissolved NHS ester dye. The lower pKa of the N-terminus (~7-8) compared to lysine's ε-amine (~10.5) makes it more nucleophilic and reactive at this near-neutral pH.[8] b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if using a fluorescent dye.

  • Reaction Quenching: a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any excess NHS ester. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Remove the unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4). b. Collect the protein-containing fractions.

  • Characterization: a. Determine the degree of labeling (DOL) using UV-Vis spectrophotometry. b. Confirm the site of labeling using mass spectrometry (peptide mapping) to verify preferential modification of the N-terminus.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) of your antibody-drug conjugates (ADCs) using polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of PEG linkers in an ADC?

PEG linkers are hydrophilic, flexible spacers that connect the antibody to the cytotoxic payload.[1][] They are crucial for improving the physicochemical and pharmacological properties of ADCs.[3] Key functions include:

  • Enhanced Solubility: Many cytotoxic payloads are hydrophobic. PEG linkers increase the overall hydrophilicity of the ADC, which helps to prevent aggregation and improve solubility.[][3][4][5][6][7]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to a longer plasma half-life and reduced clearance.[][3][8][9]

  • Reduced Immunogenicity: The PEG chain can shield the payload from the immune system, potentially reducing the immunogenic response.[][4][10]

  • Increased Drug Loading (DAR): By mitigating the hydrophobicity of the payload, PEG linkers allow for a higher number of drug molecules to be conjugated to a single antibody without causing aggregation.[3][4][5][10]

Q2: How does the length of the PEG linker affect the properties of an ADC?

The length of the PEG chain is a critical parameter that must be optimized for each specific ADC.[3] It represents a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[3] While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[3][8] A clear relationship has been observed between PEG length and conjugate pharmacology in vivo.[8][11]

Q3: What is the optimal drug-to-antibody ratio (DAR) for an ADC?

The optimal DAR is a balance between efficacy and safety and is highly dependent on the specific antibody, linker, and tumor target.[12] Historically, a DAR of 2-4 was favored for hydrophobic payloads to avoid issues with aggregation and rapid clearance.[5][12] However, advancements in hydrophilic linker technology, such as the use of PEG, have enabled the development of effective ADCs with higher DARs (e.g., DAR 8).[8][11][12] A low DAR may result in reduced potency, while an excessively high DAR can negatively impact pharmacokinetics, stability, and increase the risk of off-target toxicity.[13]

Q4: What are the main challenges in controlling the DAR of ADCs with PEG linkers?

The primary challenges often stem from the hydrophobic nature of the payload and the specifics of the conjugation chemistry.[12] Key challenges include:

  • Aggregation: The hydrophobic payload can cause the ADC to become insoluble and aggregate, which can compromise the manufacturing process and potentially induce an immune response.[6][12][14]

  • Faster Plasma Clearance: Highly hydrophobic ADCs can be rapidly cleared from circulation, reducing their exposure to the tumor and overall efficacy.[8][12]

  • Increased Toxicity: A higher drug load can lead to increased off-target toxicity.[12]

Troubleshooting Guides

Issue 1: Low DAR (<2) or Inefficient Conjugation
Potential Cause Troubleshooting Steps
Insufficient reduction of antibody disulfide bonds Increase the molar ratio of the reducing agent (e.g., TCEP). Optimize the reduction time and temperature.
Suboptimal reaction conditions Optimize the pH of the conjugation buffer (typically pH 7.4-8.0). Ensure the reaction temperature and duration are optimal for the specific linker-payload. Ensure thorough mixing of reactants.[12]
Steric hindrance from the PEG linker Experiment with different PEG linker lengths to find the optimal balance between hydrophilicity and accessibility of the conjugation site.[14]
Linker-payload instability or degradation Verify the stability of your linker-payload construct under the conjugation conditions. Use freshly prepared reagents.[12]
Inaccurate quantification of reagents Double-check the concentrations of the antibody, linker-payload, and reducing agent.
Issue 2: High DAR (>8) or Over-conjugation
Potential Cause Troubleshooting Steps
Over-reduction of disulfide bonds Decrease the concentration of the reducing agent or shorten the reduction time to avoid the reduction of intramolecular disulfide bonds.[12]
Non-specific binding of the linker-payload Evaluate the specificity of the conjugation chemistry. Consider additional purification steps to remove non-covalently bound drug-linker.[12]
Inaccurate characterization of DAR Use orthogonal analytical methods to confirm the DAR. For example, complement UV/Vis spectroscopy with HIC or RP-HPLC.
Issue 3: ADC Aggregation During or After Conjugation
Potential Cause Troubleshooting Steps
High hydrophobicity of the payload Increase the length of the PEG linker to enhance the hydrophilicity of the ADC.[3][6][7] Consider using branched or multi-arm PEG linkers for highly hydrophobic payloads.[5][7]
Unfavorable buffer conditions Optimize the pH and salt concentration of the buffer. Aggregation can be more pronounced at the isoelectric point of the antibody.[15]
Presence of organic co-solvents Minimize the amount of organic solvent used to dissolve the linker-payload. Some solvents can promote aggregation.[15]
High DAR If aggregation is persistent even with longer PEG linkers, consider targeting a lower DAR.

Data Summary Tables

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance RatePlasma Half-LifeIn Vivo EfficacyIn Vitro Potency
Short (e.g., PEG2-PEG4) FasterShorterMay be reduced due to rapid clearanceMay be higher
Intermediate (e.g., PEG8-PEG12) Slower (plateau often reached)LongerOften significantly improvedModerate impact
Long (e.g., PEG24, 4kDa) Significantly slowerSignificantly prolongedCan be the highest, but may see a larger reduction in in vitro cytotoxicityMay be reduced

Source: Adapted from Benchchem.[3] and other sources.[8][11]

Table 2: Comparison of Analytical Methods for DAR Determination

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at different wavelengths for the antibody and the drug.[][17]Average DAR.[13][]Simple, convenient, and fast.[][17]Does not provide information on drug distribution.[17][18] Can be inaccurate if the free drug is present.[17][18]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, which increases with DAR.[13][19]Average DAR and distribution of different drug-loaded species.[13][20]Provides information on the heterogeneity of the ADC population.[19][20]Can be complex to develop a robust method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the reduced ADC based on hydrophobicity.[13][19]Drug distribution on the light and heavy chains, allowing for DAR calculation.[13]Orthogonal method to HIC, providing complementary information.[13][19]Requires reduction of the ADC, which alters the native structure.
Mass Spectrometry (MS) Directly measures the mass of the different ADC species.[19][21]Highly accurate average DAR and distribution of drug-loaded species.[19]Provides the most accurate and detailed information.[19]Requires specialized equipment and expertise.

Experimental Protocols

Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy

Objective: To determine the average DAR of an ADC by measuring the absorbance of the antibody and the cytotoxic drug.

Materials:

  • ADC sample

  • Unconjugated antibody (for reference)

  • Cytotoxic drug (for reference)

  • Spectrophotometer

  • Quartz cuvettes

  • Appropriate buffer (e.g., PBS)

Methodology:

  • Determine the Molar Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm. Calculate the molar extinction coefficient (ε_Ab,280).

    • Measure the absorbance of a known concentration of the cytotoxic drug at its maximum absorbance wavelength (λ_max) and at 280 nm. Calculate the molar extinction coefficients (ε_Drug,λ_max and ε_Drug,280).

  • Measure the Absorbance of the ADC:

    • Measure the absorbance of the ADC sample at 280 nm (A_280) and at the λ_max of the drug (A_λ_max).

  • Calculate the Concentrations and DAR:

    • The concentration of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:

      • A_280 = (ε_Ab,280 * [Ab]) + (ε_Drug,280 * [Drug])

      • A_λ_max = (ε_Ab,λ_max * [Ab]) + (ε_Drug,λ_max * [Drug]) (Note: ε_Ab,λ_max is often assumed to be negligible if the antibody does not absorb at the drug's λ_max)

    • Solve for [Ab] and [Drug].

    • Calculate the average DAR: DAR = [Drug] / [Ab]

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species using HIC.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR, TSKgel Phenyl-5PW)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).

  • Chromatographic Separation:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.[19]

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram corresponding to each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[19] Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ(% Peak Area_i * DAR_i) / 100

      • Where i represents each peak corresponding to a specific DAR value.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization ab_prep Antibody in Conjugation Buffer reduction Reduction of Disulfide Bonds (e.g., with TCEP) ab_prep->reduction conjugation Conjugation Reaction reduction->conjugation linker_payload PEG-Linker-Payload linker_payload->conjugation quench Quenching (e.g., with N-acetylcysteine) conjugation->quench purification Purification (e.g., SEC or TFF) quench->purification dar_analysis DAR Analysis (UV/Vis, HIC, RP-HPLC, MS) purification->dar_analysis aggregation_analysis Aggregation Analysis (SEC) purification->aggregation_analysis potency_assay In Vitro Potency Assay purification->potency_assay

Caption: Experimental workflow for the synthesis and characterization of an ADC.

troubleshooting_logic cluster_low_dar_solutions Low DAR Troubleshooting cluster_high_dar_solutions High DAR Troubleshooting start Initial DAR result check_dar Is DAR within target range? start->check_dar low_dar Issue: Low DAR check_dar->low_dar No (< target) high_dar Issue: High DAR check_dar->high_dar No (> target) dar_ok Proceed to further characterization (Aggregation, Potency) check_dar->dar_ok Yes increase_reduction Increase reducing agent/time low_dar->increase_reduction optimize_conditions Optimize pH/temperature low_dar->optimize_conditions change_linker Test different PEG linker length low_dar->change_linker decrease_reduction Decrease reducing agent/time high_dar->decrease_reduction check_specificity Evaluate non-specific binding high_dar->check_specificity orthogonal_method Confirm DAR with orthogonal method high_dar->orthogonal_method

Caption: Logical workflow for troubleshooting suboptimal DAR results.

References

Technical Support Center: Characterization of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of PEGylated proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of my PEGylated protein so challenging?

A1: The characterization of PEGylated proteins presents several analytical challenges primarily due to the inherent properties of polyethylene (B3416737) glycol (PEG) and the nature of the PEGylation reaction.[1][2] Key challenges include:

  • Heterogeneity : PEGylation reactions often produce a complex mixture of molecules. This includes proteins with varying numbers of PEG chains attached (e.g., mono-, di-, poly-PEGylated species), as well as positional isomers where PEG is attached to different sites on the protein.[3][4][5] The PEG polymer itself is often polydisperse, meaning it consists of a range of molecular weights, further contributing to the heterogeneity of the final product.[6]

  • Large Molecular Weight : The addition of large PEG chains significantly increases the molecular weight of the protein, which can pose challenges for certain analytical techniques like mass spectrometry.

  • Lack of a Chromophore : PEG does not have a strong UV-absorbing chromophore, making its direct detection and quantification by UV-Vis spectroscopy difficult unless a chromophore is included in the PEG reagent.[7][8]

  • Structural Changes : The attachment of PEG can alter the protein's conformation and hydrodynamic properties, which can affect its behavior in separation techniques and its biological activity.[1][9]

Q2: How can I determine the degree of PEGylation of my protein?

A2: Determining the average number of PEG molecules attached to a protein is a critical quality attribute. Several techniques can be employed, often in combination, to accurately assess the degree of PEGylation.

  • Mass Spectrometry (MS) : Techniques like MALDI-TOF and ESI-MS are powerful for determining the molecular weight of the PEGylated protein.[4][8] By comparing the mass of the PEGylated protein to the unmodified protein, the mass added by the PEG chains can be calculated, and thus the number of attached PEG molecules can be determined.[8]

  • Size Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius. While not a direct measure of mass, it can separate different PEGylated species (e.g., mono-, di-PEGylated) from the unmodified protein and free PEG.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC can also resolve different PEGylated forms based on differences in hydrophobicity.

  • Chemical Assays : Indirect methods like the TNBS assay can quantify the number of free amines remaining after PEGylation of lysine (B10760008) residues, allowing for an estimation of the extent of PEGylation.[8] The barium-iodide assay can be used for the colorimetric quantification of PEG.[8]

Q3: What is the best way to identify the specific sites of PEGylation on my protein?

A3: Identifying the exact location of PEG attachment is crucial for understanding structure-function relationships and for ensuring manufacturing consistency. The primary method for this is a "bottom-up" mass spectrometry approach:

  • Enzymatic Digestion : The PEGylated protein is digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis : The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Peptide Mapping : By comparing the peptide map of the PEGylated protein to that of the unmodified protein, peptides that have been modified with PEG can be identified.[9] The MS/MS fragmentation pattern of the PEGylated peptide will confirm the presence of the PEG moiety and can pinpoint the specific amino acid residue of attachment.

Troubleshooting Guides

Issue 1: Distorted or unexpected peak shapes in Size Exclusion Chromatography (SEC)

Symptoms:

  • Broad, asymmetric, or tailing peaks for PEGylated species.

  • Poor resolution between different PEGylated forms.

  • Non-repeatable chromatograms.[10]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Secondary Interactions Use a mobile phase with higher ionic strength (e.g., increase salt concentration).This can minimize ionic interactions between the PEGylated protein and the stationary phase.
Hydrophobic Interactions Add a small amount of organic solvent (e.g., isopropanol, acetonitrile) to the mobile phase.This can disrupt hydrophobic interactions that may cause peak tailing.
Column Overloading Inject a smaller sample volume or a more dilute sample.Overloading the column can lead to peak broadening and distortion.
Inappropriate Column Chemistry Ensure the column is suitable for the size and nature of your PEGylated molecule. Consider a column specifically designed for large biomolecules.The pore size and surface chemistry of the column are critical for good separation.
Slow Dissolution of PEG Ensure complete dissolution of the PEGylated sample before injection, potentially with gentle heating.[10]Incomplete dissolution can lead to inconsistent results and peak distortion.[10]
Issue 2: Difficulty in detecting and quantifying PEGylated species by UV-Vis spectroscopy

Symptoms:

  • Low or no signal at 280 nm for the PEGylated protein, especially if the degree of PEGylation is high.

  • Inability to accurately quantify the amount of PEGylated product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
PEG lacks a chromophore Use an alternative detection method such as Charged Aerosol Detection (CAD) or an Evaporative Light Scattering Detector (ELSD).[7][11]These detectors do not rely on the chromophoric properties of the analyte and can detect PEG and PEGylated molecules.[7]
Protein concentration is too low Concentrate the sample before analysis.Increasing the concentration may bring the absorbance into a detectable range.
Interference from free PEG Purify the sample to remove unreacted PEG using techniques like SEC or ion-exchange chromatography.Free PEG does not have a UV absorbance and can interfere with other quantification methods.
Use a labeled PEG If possible, use a PEG reagent that contains a fluorescent or UV-active tag.This allows for direct detection and quantification of the PEG moiety.[8]
Issue 3: Complex and difficult-to-interpret Mass Spectra

Symptoms:

  • Broad, unresolved peaks in the mass spectrum.

  • Overlapping charge state distributions.[2]

  • Difficulty in deconvoluting the spectrum to obtain the molecular weight.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Heterogeneity of the sample Purify the sample to isolate specific PEGylated species (e.g., mono-PEGylated) before MS analysis.Reducing the complexity of the sample will simplify the resulting spectrum.[6]
Polydispersity of PEG Use a monodisperse PEG reagent if possible.This will result in sharper peaks in the mass spectrum as all attached PEG chains will have the same mass.[6]
High charge states in ESI-MS Use a denaturing mobile phase (e.g., with formic acid) to produce a more predictable charge state distribution. Alternatively, native MS conditions can sometimes simplify spectra for intact proteins.Optimizing ionization conditions can improve spectral quality.
Software deconvolution issues Utilize specialized deconvolution software designed for complex spectra of large, heterogeneous molecules.[6]Advanced algorithms can better handle the complexity of PEGylated protein spectra.
In-source fragmentation Optimize MS source conditions (e.g., cone voltage) to minimize fragmentation of the PEGylated protein.Fragmentation can add unnecessary complexity to the spectrum.

Experimental Workflows and Methodologies

Workflow for Characterization of a PEGylated Protein

The following diagram illustrates a typical workflow for the comprehensive characterization of a PEGylated protein.

G cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Characterization cluster_3 Final Product A Protein + Activated PEG B Reaction Mixture A->B C Size Exclusion / Ion Exchange Chromatography B->C D Degree of PEGylation (SEC, MS, RP-HPLC) C->D E Site of PEGylation (Peptide Mapping LC-MS/MS) C->E F Structural Integrity (CD, NMR) C->F G Purity & Heterogeneity (SDS-PAGE, IEF, HPLC) C->G H Characterized PEGylated Protein D->H E->H F->H G->H

Caption: A typical experimental workflow for PEGylated protein characterization.

Troubleshooting Logic for Poor SEC Resolution

This diagram outlines a logical approach to troubleshooting poor resolution in Size Exclusion Chromatography of PEGylated molecules.

G A Poor SEC Resolution B Check for Secondary Interactions A->B C Increase Salt Concentration in Mobile Phase B->C Yes D Check for Column Overload B->D No H Resolution Improved? C->H E Decrease Sample Concentration/Volume D->E Yes F Evaluate Column Suitability D->F No E->H G Select Column with Appropriate Pore Size F->G Yes J Consult Further Support F->J No G->H I Continue with Optimized Method H->I Yes H->J No

Caption: A troubleshooting decision tree for poor SEC resolution.

Detailed Methodologies

1. Determination of Degree of PEGylation by MALDI-TOF MS

  • Sample Preparation : The PEGylated protein is purified to remove free PEG and other reactants. The sample is then co-crystallized with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.

  • Instrumentation : A MALDI-TOF mass spectrometer is used in linear mode for high molecular weight analysis.

  • Data Acquisition : A mass spectrum is acquired over a mass range that encompasses the unmodified protein and the expected PEGylated species.

  • Data Analysis : The molecular weights of the observed peaks are determined. The degree of PEGylation (n) is calculated using the following formula:

    n = (MW_PEGylated - MW_unmodified) / MW_PEG

    Where:

    • MW_PEGylated is the molecular weight of the PEGylated protein.

    • MW_unmodified is the molecular weight of the unmodified protein.

    • MW_PEG is the molecular weight of a single attached PEG chain.

2. Identification of PEGylation Sites by LC-MS/MS

  • Reduction and Alkylation : The purified PEGylated protein is denatured, and the disulfide bonds are reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide).

  • Enzymatic Digestion : The protein is digested with a specific protease, typically trypsin, overnight at 37°C.

  • LC Separation : The resulting peptide mixture is separated using a reversed-phase HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

  • MS and MS/MS Analysis : The eluting peptides are analyzed by an ESI mass spectrometer. The instrument is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS) by collision-induced dissociation (CID).

  • Data Analysis : The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of a mass shift corresponding to the PEG moiety on a specific peptide indicates a site of PEGylation. The fragmentation pattern in the MS/MS spectrum can confirm the attachment site on a specific amino acid residue.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking Tos-PEG2-NH-Boc Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a pivotal decision that profoundly influences therapeutic efficacy. This guide provides an objective comparison of the commonly utilized Tos-PEG2-NH-Boc linker with other prominent linker classes, supported by experimental data to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than an inert spacer; it is a critical determinant of the molecule's overall performance. It dictates the spatial orientation of the target protein and the E3 ligase, influencing the formation and stability of the ternary complex essential for ubiquitination and subsequent protein degradation. Furthermore, the linker's physicochemical properties significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.

This guide will delve into the characteristics of the this compound linker and compare its performance with that of other widely used linker types, including alkyl/ether chains and rigid linkers.

The Role of this compound in PROTAC Synthesis

This compound is a bifunctional linker featuring a tosyl (Tos) group, a two-unit polyethylene (B3416737) glycol (PEG2) chain, and a Boc-protected amine (NH-Boc).[1] The tosyl group serves as a good leaving group for nucleophilic substitution, facilitating conjugation to one of the PROTAC's ligands. The Boc-protected amine, after deprotection, provides a reactive site for coupling with the other ligand. The short PEG chain imparts hydrophilicity, which can enhance the solubility of the resulting PROTAC molecule.[2][3]

Comparative Analysis of PROTAC Linker Performance

Table 1: Comparison of Flexible PROTAC Linkers

Linker ClassRepresentative LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-Based PEG2BRD4CRBN~50-100>90Inferred from similar PEG linkers
PEG4BRD4VHL1.8>95[4]
PEG5ERαVHL26>90[5]
Alkyl/Ether 9-atom alkyl chainCRBNVHLEffective DegradationNot Specified[6]
16-atom alkyl chainERαVHL26>90[5]
Alkyl/Ether ChainsBTKCRBN1-40>85[7][8]

Table 2: Comparison of Rigid PROTAC Linkers

Linker ClassRepresentative LinkerTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Rigid (Piperidine/Piperazine) Piperazine-basedBTKCRBN<1>95[7][8]
Rigid (Aromatic) Phenyl-basedARNot SpecifiedInactiveNot Applicable[4]

Key Experimental Protocols

Accurate evaluation of PROTAC performance relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to characterize PROTAC linkers.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Methodology:

  • Membrane Preparation: Coat a filter plate (donor plate) with a solution of lipids (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS).

  • Assay Setup: Add buffer to the wells of an acceptor plate. Place the donor plate on top of the acceptor plate.

  • Incubation: Add the PROTAC solution to the donor wells and incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor_initial) Where V_A is the volume in the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.[9][10]

In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of a PROTAC to metabolism by liver enzymes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (or other metabolic enzyme systems) and a NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the PROTAC.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).[6]

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Optimization Optimization cluster_Vivo In Vivo Studies Start Identify Target Protein (POI) Ligand_Design Design/Select POI & E3 Ligands Start->Ligand_Design Linker_Selection Select Linker (e.g., this compound) Ligand_Design->Linker_Selection PROTAC_Synthesis Synthesize PROTAC Library Linker_Selection->PROTAC_Synthesis Degradation_Assay Western Blot (DC50, Dmax) PROTAC_Synthesis->Degradation_Assay SAR_Analysis Structure-Activity Relationship (SAR) Degradation_Assay->SAR_Analysis Permeability_Assay PAMPA / Caco-2 Permeability_Assay->SAR_Analysis Stability_Assay Metabolic Stability Stability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process Animal_Models Efficacy in Animal Models Lead_Optimization->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

References

A Comparative Guide to Bioconjugation: Tos-PEG2-NH-Boc vs. Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the field of bioconjugation, directly influencing the efficacy, stability, and therapeutic index of complex biologics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison between two distinct classes of linkers: the amine-reactive Tos-PEG2-NH-Boc and the thiol-reactive maleimide (B117702) linkers. This analysis is supported by a summary of their performance characteristics and detailed experimental protocols to aid in the selection of the most appropriate conjugation strategy for your research and development needs.

At a Glance: Key Performance Characteristics

The choice between a tosyl-activated linker and a maleimide linker fundamentally depends on the available functional groups on the biomolecule of interest and the desired stability of the final conjugate. The following table summarizes the key quantitative and qualitative differences between these two linker types based on established data.

FeatureThis compoundMaleimide Linkers
Target Functional Group Primary Amines (e.g., Lysine residues, N-terminus)Thiols/Sulfhydryls (e.g., Cysteine residues)
Reaction Type Nucleophilic SubstitutionMichael Addition
Typical Reaction pH 8.0 - 9.56.5 - 7.5[1]
Reaction Speed Generally moderate to fastVery rapid[2][3][4]
Bond Formed Secondary AmineThioether (Thiosuccinimide adduct)
Conjugate Stability High: Forms a stable, irreversible secondary amine bond.Moderate to Low: The thioether bond is susceptible to retro-Michael addition, leading to deconjugation and exchange with other thiols (e.g., glutathione) in vivo.[5] Strategies exist to improve stability.[6][7]
Specificity High for primary amines at optimal pH.Highly specific for thiols within the optimal pH range.[1]
Key Advantages Forms a highly stable conjugate. The Boc-protected amine allows for orthogonal deprotection and further functionalization.High reaction efficiency and specificity for thiols under physiological pH.
Key Disadvantages Requires higher pH which could potentially affect the stability of some proteins.The resulting conjugate can be unstable in a physiological environment, leading to payload migration and potential off-target effects.[5]

Visualizing the Conjugation Chemistries

To better understand the reaction mechanisms, the following diagrams illustrate the conjugation pathways for both this compound and maleimide linkers.

Tos_PEG2_NH_Boc_Reaction cluster_caption This compound conjugation with a primary amine. Tos_PEG This compound Tos_PEG->Intermediate Protein_NH2 Protein-NH₂ (e.g., Lysine) Protein_NH2->Intermediate Nucleophilic Attack (pH 8.0-9.5) Conjugate Protein-NH-PEG2-NH-Boc (Stable Amine Bond) Intermediate->Conjugate Tosylate_LG Tosylate Leaving Group Intermediate->Tosylate_LG Departure

Caption: this compound conjugation with a primary amine.

Maleimide_Reaction cluster_caption Maleimide conjugation with a thiol group. Maleimide_Linker Maleimide Linker Thioether_Adduct Thiosuccinimide Adduct (Potentially Reversible) Maleimide_Linker->Thioether_Adduct Protein_SH Protein-SH (Cysteine) Protein_SH->Maleimide_Linker Michael Addition (pH 6.5-7.5) Reversed_Reaction Deconjugation (Retro-Michael Addition) Thioether_Adduct->Reversed_Reaction Equilibrium with other thiols

Caption: Maleimide conjugation with a thiol group.

Detailed Experimental Protocols

The following are representative protocols for bioconjugation using this compound and maleimide linkers. It is important to note that optimization of buffer conditions, reaction times, and molar ratios of reactants is often necessary for specific applications.

Protocol 1: Conjugation of a Protein with this compound

This protocol describes a general procedure for the conjugation of a protein via its primary amine groups with a tosyl-activated PEG linker.

Materials:

  • Protein of interest with accessible primary amines.

  • This compound.

  • Conjugation Buffer: 100 mM sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Conjugation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess (typically 5- to 20-fold) of the this compound stock solution to the stirring protein solution.

    • The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted tosyl-activated linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and reaction byproducts by SEC, TFF, or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method (e.g., HPLC, mass spectrometry) to determine the degree of labeling.

  • Boc Deprotection (Optional): To deprotect the terminal amine, the purified conjugate can be treated with an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This step must be followed by a neutralization and purification step.

Protocol 2: Conjugation of a Protein with a Maleimide Linker

This protocol outlines the conjugation of a maleimide-containing linker to a protein via its free thiol groups.

Materials:

  • Protein of interest with accessible cysteine residues.

  • Maleimide-functionalized linker/payload.

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.

  • Quenching Reagent: N-acetylcysteine or L-cysteine.

  • Anhydrous DMF or DMSO.

  • Purification system (e.g., SEC or TFF).

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the degassed Conjugation Buffer at a concentration of 2-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 1-2 hours. Remove the excess reducing agent immediately before conjugation using a desalting column.

  • Linker Preparation: Dissolve the maleimide reagent in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if using a light-sensitive maleimide reagent.

  • Quenching the Reaction: Add a 2- to 5-fold molar excess of the Quenching Reagent (relative to the maleimide) to react with any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the conjugate using SEC, TFF, or dialysis to remove excess linker and quenching reagent.

  • Characterization: Analyze the conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Conclusion

The selection between this compound and maleimide linkers is a critical decision in the design of bioconjugates. This compound offers the advantage of forming a highly stable bond with primary amines, making it an excellent choice for applications where conjugate stability is paramount. The orthogonal Boc protecting group provides additional versatility for sequential conjugation steps.

Conversely, maleimide linkers provide a rapid and highly specific method for conjugating payloads to thiol groups under physiological pH conditions. However, the potential for in vivo instability of the resulting thioether bond is a significant consideration that may necessitate the use of next-generation maleimides or other stabilizing strategies for therapeutic applications.

Ultimately, the optimal linker choice will be dictated by the specific requirements of the project, including the nature of the biomolecule, the desired site of conjugation, and the required in vivo stability of the final product. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.

References

The Impact of PEGylation on Antibody-Drug Conjugate Efficacy: A Comparative Analysis of Tos-PEG2-NH-Boc and Non-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker technology not only dictates the stability and pharmacokinetic profile of an ADC but also significantly influences its therapeutic window. This guide provides an objective comparison of ADCs featuring the hydrophilic Tos-PEG2-NH-Boc linker and those utilizing traditional non-PEG linkers, supported by experimental data and detailed methodologies.

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as in this compound, aims to improve the hydrophilicity of the ADC, potentially leading to enhanced pharmacokinetics and a higher drug-to-antibody ratio (DAR) by mitigating the aggregation often caused by hydrophobic payloads.[1] Non-PEG linkers, such as those based on peptides like Valine-Citrulline, are widely used and rely on different mechanisms for payload release.[1] This guide will delve into the comparative efficacy of these two approaches.

Quantitative Data Comparison

The following tables summarize key performance indicators for ADCs with PEGylated and non-PEGylated linkers based on published studies. Direct head-to-head comparisons using this compound are limited; therefore, data for short-chain PEG linkers are presented to infer the expected performance.

Table 1: In Vitro Cytotoxicity

Linker TypeADC ExampleCell LineIC50 (nM)Reference
PEGylated ZHER2-PEG4K-MMAENCI-N8731.9[2]
ZHER2-PEG4K-MMAESK-OV-326.2[2]
ZHER2-PEG10K-MMAENCI-N87111.3[2]
ZHER2-PEG10K-MMAESK-OV-383.5[2]
Non-PEG ZHER2-SMCC-MMAENCI-N87~5[2]
ZHER2-SMCC-MMAESK-OV-3~3.7[2]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.[1]

Table 2: Pharmacokinetics

Linker TypeADC ExampleSpeciesHalf-life (t½)Key FindingsReference
PEGylated ZHER2-PEG4K-MMAEMouse49.2 min2.5-fold half-life extension compared to non-PEGylated ADC.[2]
ZHER2-PEG10K-MMAEMouse219.0 min11.2-fold half-life extension compared to non-PEGylated ADC.[2]
PEGylated ADC (varying PEG length)RatSize-dependentClearance rates increased rapidly for conjugates with PEGs smaller than PEG8.[3]
Non-PEG ZHER2-SMCC-MMAEMouse19.6 minShort half-life limits tumor accumulation.[2]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

Linker TypeADC ExampleXenograft ModelDosageTumor Growth InhibitionReference
PEGylated PEG20k-U-ZHER2-MMAENCI-N87, SK-OV-35.5 mg/kgComplete tumor eradication.[4]
Non-cleavable PEG20k-ZHER2-MMAENCI-N87, SK-OV-35.5 mg/kgSlowed tumor growth.[4]
Non-PEG Trastuzumab-vc-MMAESKOV315 mg/kgSignificant tumor growth inhibition.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Drug-to-Antibody Ratio (DAR) Determination by HPLC

Objective: To determine the average number of drug molecules conjugated to an antibody.

Methodology:

  • Sample Preparation:

    • For Reversed-Phase HPLC (RP-HPLC), the ADC is reduced to dissociate the heavy and light chains. 50 µg of the ADC sample is diluted to 1 mg/mL and incubated with a final concentration of 50 mmol/L dithiothreitol (B142953) (DTT) at 37°C.[6]

    • For Hydrophobic Interaction Chromatography (HIC), the ADC is analyzed intact under native conditions.[7]

  • Chromatography:

    • RP-HPLC: The reduced sample is injected onto a PLRP-S reversed-phase column.[6] A gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., trifluoroacetic acid) is used to separate the light and heavy chains with different drug loads.[8]

    • HIC: The intact ADC is injected onto a HIC column (e.g., BioPro HIC BF).[9] A decreasing salt gradient (e.g., ammonium (B1175870) sulfate) is used to separate the different drug-loaded species based on hydrophobicity.[9]

  • Data Analysis:

    • The peaks in the chromatogram are integrated. The weighted average DAR is calculated based on the percentage of the peak area and the corresponding number of drugs per antibody fragment (for RP-HPLC) or intact antibody (for HIC).[6][7]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-N87, SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in the culture medium. Remove the old medium from the wells and add the diluted ADC solutions.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., mouse, rat, human) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).[10]

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using an immunoaffinity capture method, for example, using protein A magnetic beads.[11]

  • LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the change in DAR over time.[12][13] The supernatant can also be analyzed to quantify the amount of released free drug.[14]

  • Data Analysis: Plot the average DAR over time to determine the stability of the ADC in plasma.

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., SKOV3) into immunocompromised mice (e.g., nude or NOD-scid mice).[5][15]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, non-PEG ADC, PEGylated ADC). Administer the ADCs intravenously at a specified dose and schedule.[5]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly. Tumor volume can be calculated using the formula: (length x width²)/2.[15]

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or if signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.[5]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in ADC function and evaluation, the following diagrams have been generated using Graphviz.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DAR DAR Determination (HPLC) Cytotoxicity Cytotoxicity Assay (MTT) DAR->Cytotoxicity Stability Plasma Stability (LC-MS) Cytotoxicity->Stability PK Pharmacokinetic Analysis Stability->PK Xenograft Xenograft Model Efficacy Study PK->Xenograft Signaling_Pathway ADC ADC Binding to Receptor (e.g., HER2) PI3K PI3K/Akt Pathway ADC->PI3K Inhibition MAPK MAPK Pathway ADC->MAPK Inhibition Payload_Release Internalization & Payload Release ADC->Payload_Release Growth Cell Growth & Survival PI3K->Growth MAPK->Growth Apoptosis Apoptosis Growth->Apoptosis Inhibited by Pathway Blockade DNA_Damage DNA Damage or Microtubule Disruption Payload_Release->DNA_Damage DNA_Damage->Apoptosis

References

Cleavable vs. Non-Cleavable Linkers for Drug Delivery: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate, such as an antibody-drug conjugate (ADC), is a critical decision that profoundly impacts its therapeutic efficacy and safety profile. The linker, which connects the targeting moiety to the potent payload, governs the stability of the conjugate in circulation and the mechanism of drug release at the target site. This guide provides an objective, data-driven comparison of the two primary classes of linkers: cleavable and non-cleavable.

The ideal linker must be stable enough to prevent premature payload release in the bloodstream, which could lead to systemic toxicity, yet labile enough to efficiently release the drug within the target cell or tumor microenvironment.[1] This delicate balance is a key determinant of an ADC's therapeutic window.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to release the cytotoxic payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells compared to normal tissues.[2] This targeted release mechanism can enhance the therapeutic index of the drug. There are three main categories of cleavable linkers based on their release mechanism:

  • Enzyme-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (vc), are designed to be cleaved by specific enzymes, such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[2][3]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) within cancer cells.[2][3]

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione, which is found at significantly higher levels inside cells compared to the bloodstream.[2][3]

A key advantage of cleavable linkers is their potential to induce a "bystander effect."[2][4] Once the payload is released, if it is cell-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[4]

Non-Cleavable Linkers: Intracellular Degradation-Dependent Release

In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[2] The release of the drug is not dependent on environmental triggers but rather on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5][6] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.

The primary advantage of non-cleavable linkers is their enhanced stability in plasma, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[5][7] However, the resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly limits or eliminates the bystander effect.[2][4]

Head-to-Head Performance Comparison

The choice between a cleavable and non-cleavable linker is not always straightforward and depends on various factors, including the target antigen, the payload's properties, and the tumor's characteristics.[6] The following tables summarize quantitative data from various studies to provide a comparative overview of their performance.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference(s)
Cleavable (vc-MMAE)MMAEN87 (HER2+)13-50[8]
Non-Cleavable (SMCC-DM1)DM1MDA-MB-361-DYT2 (HER2 moderate)1500-60000[8]
Cleavable (Val-Ala)Tubulysin ML540cy1.9[9]
Cleavable (Glucuronide)Tubulysin ML540cy1.8[9]
Non-Cleavable (Thiol-maleimido ether)Tubulysin B analogSK-BR-3 (HER2+)~0.1 nM[9]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: In Vivo Efficacy (Xenograft Models)

In vivo efficacy is often evaluated using animal models, such as mice with tumor xenografts, by measuring the inhibition of tumor growth.

Linker TypePayloadTumor ModelEfficacy OutcomeReference(s)
Cleavable (vc-PABC-DM1)DM1LymphomaTumor regression[3]
Non-Cleavable (SMCC-DM1)DM1HER2+ Breast CancerTumor growth inhibition[3]
Cleavable (Glucuronide)Tubulysin ML540cy Xenograft5/6 cures (0.5 mg/kg)[9]
Cleavable (Val-Ala)Tubulysin ML540cy Xenograft0/6 cures (0.5 mg/kg)[9]
Non-Cleavable (Thiol-maleimido ether)Tubulysin B analogNCI-N87 XenograftSignificant tumor growth inhibition[10]
Table 3: Plasma Stability

Plasma stability is a critical parameter that influences the safety and pharmacokinetic profile of an ADC. It is often measured as the percentage of the intact ADC remaining after a specific period in plasma.

Linker TypePayloadSpecies% Intact ADC / Half-lifeReference(s)
Cleavable (Val-Cit)MMAEMouse~50% after 7 days[3]
Non-Cleavable (SMCC)DM1Rat>80% after 7 days[3]
Cleavable (Hydrazone)DoxorubicinHuman/Mouset1/2 = 2 days[11]
Cleavable (Silyl ether)MMAEHumant1/2 > 7 days[11]
Cleavable (Sulfatase)MMAEMouseHigh stability (>7 days)[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct mechanisms of action for cleavable and non-cleavable linkers and a typical experimental workflow for evaluating ADC performance.

Mechanisms of Payload Release cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Endocytosis_C Receptor-Mediated Endocytosis ADC_C->Endocytosis_C Lysosome_C Lysosome Endocytosis_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Death_C Cell Death Payload_Release_C->Death_C Bystander Bystander Killing (Antigen-Negative Cells) Payload_Release_C->Bystander ADC_NC ADC with Non-Cleavable Linker Endocytosis_NC Receptor-Mediated Endocytosis ADC_NC->Endocytosis_NC Lysosome_NC Lysosome Endocytosis_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-AA Complex Release Degradation->Payload_Release_NC Death_NC Cell Death Payload_Release_NC->Death_NC

Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Workflow: ADC Performance Evaluation Synthesis ADC Synthesis & Characterization (DAR) In_Vitro In Vitro Evaluation Synthesis->In_Vitro In_Vivo In Vivo Evaluation Synthesis->In_Vivo Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Stability Plasma Stability Assay In_Vitro->Stability Bystander Bystander Effect Assay In_Vitro->Bystander PK Pharmacokinetics (PK) Study In_Vivo->PK Efficacy Efficacy Study (Xenograft Model) In_Vivo->Efficacy Toxicity Toxicity Study In_Vivo->Toxicity Data_Analysis Data Analysis & Candidate Selection Cytotoxicity->Data_Analysis Stability->Data_Analysis Bystander->Data_Analysis PK->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

A typical experimental workflow for evaluating ADC performance.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.[12][13]

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12][13]

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in culture medium. Remove the existing medium from the wells and add the diluted ADC solutions. Include untreated cells as a negative control.[12]

  • Incubation: Incubate the plate for 72 to 144 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][14]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[12]

In Vitro Plasma Stability Assay (ELISA/LC-MS)

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma from different species.[15]

Methodology:

  • Incubation: Incubate the ADC sample in plasma at 37°C.[15]

  • Time Points: Collect plasma samples at various time points (e.g., 0, 24, 48, 96, and 168 hours).[15]

  • Quantification of Intact ADC (ELISA):

    • Coat a microplate with an anti-payload antibody.

    • Add the plasma samples and allow the ADC to bind.

    • Detect the bound ADC using a secondary antibody that recognizes the primary antibody of the ADC.

    • Use a colorimetric substrate to quantify the amount of intact ADC.[15]

  • Quantification of Free Payload (LC-MS):

    • Extract the free payload from the plasma samples.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload.[15][16]

  • Data Analysis: Calculate the percentage of intact ADC remaining or the amount of free payload released over time to determine the plasma stability and half-life of the ADC.[15]

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[17][18]

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice.[18][19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[19]

  • Animal Grouping: Randomize the mice into different treatment groups (e.g., vehicle control, control antibody, and different doses of the ADC).[19]

  • ADC Administration: Administer the ADC and control agents to the mice, typically via intravenous injection, according to a predetermined dosing schedule.[19]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., twice a week).[19]

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[19]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control.[19]

Conclusion

The selection between cleavable and non-cleavable linkers is a pivotal decision in the design of ADCs and other drug delivery systems. Cleavable linkers can offer the advantage of a bystander effect, which is beneficial for treating heterogeneous tumors, but may have compromised plasma stability.[3][4] Non-cleavable linkers generally provide superior plasma stability and a better safety profile but lack the bystander effect.[5][7] Ultimately, the optimal choice depends on a comprehensive evaluation of the specific antibody, payload, and the biological context of the targeted disease. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of next-generation targeted therapies.

References

A Comparative Guide to the Characterization of ADCs Synthesized with Tos-PEG2-NH-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. The choice of linker profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of ADCs synthesized with a hydrophilic, short polyethylene (B3416737) glycol (PEG) linker, represented by Tos-PEG2-NH-Boc, against two industry-standard alternatives: the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the enzymatically cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PABC) linker. This comparison is supported by experimental data and detailed methodologies for key characterization assays.

Comparative Performance of ADC Linkers

The selection of a linker technology directly impacts the physicochemical properties, stability, and cytotoxic potential of an ADC. The following tables summarize key quantitative and qualitative data to provide a comparative overview of the three linker types.

Table 1: General Characteristics of Compared ADC Linkers

FeatureThis compoundSMCCMC-Val-Cit-PABC
Linker Type Hydrophilic, PEGylatedNon-cleavable, hydrophobicEnzymatically cleavable
Cleavage Mechanism Non-cleavable (assumed for this comparison)Proteolytic degradation of the antibodyCathepsin B cleavage in the lysosome
Key Advantage Improves hydrophilicity, potentially allowing for higher drug-to-antibody ratios (DAR) and longer circulation time.[1][2][]High plasma stability, leading to a predictable pharmacokinetic profile and potentially lower systemic toxicity.[1]Facilitates a "bystander effect" by releasing a membrane-permeable payload, which is effective in heterogeneous tumors.[1]
Potential Limitation Can sometimes hinder in vitro potency compared to non-PEGylated linkers.[4]Lack of a bystander effect, making it less effective in tumors with varied antigen expression.[1]Potential for premature drug release due to instability in plasma, especially in certain preclinical models.[5][6][7][8]

Table 2: Comparison of Drug-to-Antibody Ratio (DAR) and Aggregation

ParameterThis compound ADCSMCC ADCMC-Val-Cit-PABC ADC
Typical Average DAR 4-8 (Hydrophilicity of PEG can mitigate aggregation at higher DARs).[1][9]2-42-4 (Higher DARs can be limited by the hydrophobicity of the linker-payload).[10]
Aggregation Propensity Low, due to the hydrophilic nature of the PEG spacer.[1][9]Can be higher, especially with hydrophobic payloads, due to the linker's hydrophobicity.[11]Moderate to high, as the Val-Cit-PABC component is hydrophobic.[7]

Table 3: Comparative In Vitro Plasma Stability

Linker TypeStability in Human PlasmaStability in Mouse PlasmaNotes
This compound ADC High (expected)High (expected)The stable amide bond and hydrophilic PEG chain contribute to high stability.[2]
SMCC ADC HighHighThe thioether bond is highly stable in circulation.[1]
MC-Val-Cit-PABC ADC Generally stableCan be unstableSusceptible to cleavage by carboxylesterase 1C in mouse plasma, leading to premature payload release.[5][6][8]

Table 4: Comparative In Vitro Cytotoxicity and Bystander Effect

ParameterThis compound ADCSMCC ADCMC-Val-Cit-PABC ADC
Representative IC50 (HER2+ cell line) Potency is highly dependent on the payload; PEG linkers can sometimes slightly reduce in vitro potency.[4]Generally potent, but efficacy is strictly dependent on target cell internalization and lysosomal degradation.[12]Highly potent, with IC50 values often in the low ng/mL range.[13]
Bystander Effect NoNo (The released payload-linker-amino acid complex is charged and not membrane-permeable).[1]Yes (The released payload is typically uncharged and membrane-permeable, allowing it to kill adjacent antigen-negative cells).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify ADC species with different numbers of conjugated drugs to determine the average DAR.

Methodology:

  • Instrumentation: A bio-inert HPLC system is recommended due to the high salt concentrations used.[14]

  • Column: A HIC column, such as a Butyl-NPR or TSKgel Butyl-NPR, is typically used.

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95.[15]

  • Mobile Phase B: 25 mM sodium phosphate, pH 6.95, with 25% isopropanol.[15]

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR 0, 2, 4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)[16]

In Vitro Plasma Stability Assay by LC-MS

Objective: To assess the stability of the ADC in plasma by measuring the change in average DAR or the amount of released payload over time.[17][18]

Methodology:

  • Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • Intact ADC Analysis: Isolate the ADC from the plasma using immunoaffinity capture (e.g., using streptavidin beads and a biotinylated anti-human Fc antibody).[17]

    • Free Payload Analysis: Precipitate plasma proteins with a solvent like acetonitrile (B52724) and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the isolated ADC or the supernatant containing the free payload by LC-MS.

    • For intact ADC analysis, determine the average DAR at each time point.

    • For free payload analysis, quantify the concentration of the released drug.

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile and calculate the ADC's half-life in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing cancer cells and to calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[19][20]

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.[19]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for 72-120 hours. Include an untreated cell control.[19]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][21]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[19]

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.[19][22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Visualizations

The following diagrams illustrate key concepts in the synthesis and mechanism of action of the compared ADCs.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification Antibody Antibody Reduction Reduction Antibody->Reduction e.g., TCEP Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation Linker Linker Activation Activation Linker->Activation Payload Payload Payload->Activation Activated Linker-Payload Activated Linker-Payload Activated Linker-Payload->Conjugation Crude ADC Crude ADC Conjugation->Crude ADC Purification Purification Crude ADC->Purification e.g., SEC Purified ADC Purified ADC Purification->Purified ADC

Caption: General experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Linker_Mechanisms cluster_internalization Cellular Uptake cluster_release Payload Release Mechanisms ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell Binding to Antigen Internalization Internalization Tumor Cell->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Tos_PEG_SMCC Tos-PEG / SMCC (Non-cleavable) Lysosome->Tos_PEG_SMCC Val_Cit MC-Val-Cit-PABC (Cleavable) Lysosome->Val_Cit Degradation Antibody Degradation Tos_PEG_SMCC->Degradation Enzymatic Cleavage Cathepsin B Cleavage Val_Cit->Enzymatic Cleavage Payload_Release_1 Payload-Linker-AA Release Degradation->Payload_Release_1 Payload_Release_2 Free Payload Release Enzymatic Cleavage->Payload_Release_2 Bystander_Effect Bystander Effect Payload_Release_2->Bystander_Effect

Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.

Linker_Influence cluster_properties Linker Properties cluster_performance ADC Performance Metrics Hydrophilicity Hydrophilicity DAR DAR & Aggregation Hydrophilicity->DAR Impacts Stability Stability PK Pharmacokinetics (PK) Stability->PK Determines Toxicity Off-Target Toxicity Stability->Toxicity Reduces Cleavability Cleavability Efficacy Efficacy & Bystander Effect Cleavability->Efficacy Enables

References

Confirming Tos-PEG2-NH-Boc Conjugation: A Comparative Guide to LC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative analytical techniques for confirming the conjugation of Tos-PEG2-NH-Boc, a common PEGylated linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

This guide will delve into the experimental protocols for LC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. Furthermore, it will present a quantitative comparison of these methods to aid in selecting the most appropriate technique for your specific research needs.

LC-MS Analysis: The Gold Standard for Confirmation

LC-MS is a powerful and widely adopted technique for the analysis of small molecules, offering both separation and mass identification capabilities. It is highly effective for confirming the successful synthesis of this compound and for monitoring the progress of conjugation reactions.

Experimental Protocol: LC-MS Analysis of this compound

This protocol outlines a standard reversed-phase LC-MS method for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 100-1000

Expected Results:

The successful synthesis of this compound (Molecular Weight: 403.49 g/mol ) will be confirmed by the presence of a prominent peak in the chromatogram with a corresponding mass spectrum showing the protonated molecule [M+H]⁺ at approximately m/z 404.5, along with other potential adducts such as [M+Na]⁺ at m/z 426.5.

Alternative Confirmation Methods

While LC-MS is a robust method, other techniques can also be employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Materials:

  • Deuterated Solvent: Chloroform-d (CDCl₃)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃.

  • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.79d, J = 8.3 Hz2HAr-H (ortho to SO₂)
7.35d, J = 8.0 Hz2HAr-H (ortho to CH₃)
5.05t, J = 5.4 Hz1HNH -Boc
4.16t, J = 4.8 Hz2H-O-CH₂ -CH₂-OTs
3.69t, J = 4.8 Hz2H-O-CH₂-CH₂ -OTs
3.63 - 3.58m4H-O-CH₂ -CH₂ -O-
3.32q, J = 5.3 Hz2H-CH₂ -NH-Boc
2.45s3HAr-CH₃
1.44s9H-C(CH₃ )₃
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a rapid and sensitive technique for determining the molecular weight of a sample.

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Materials:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% TFA

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the solvent to a concentration of approximately 1 mg/mL.

  • Matrix Preparation: Prepare a saturated solution of CHCA in the same solvent.

  • Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Results:

A major peak corresponding to the sodiated molecule [M+Na]⁺ at approximately m/z 426.5 is expected, as PEGylated compounds have a high affinity for sodium ions. The protonated molecule [M+H]⁺ at m/z 404.5 may also be observed.

Performance Comparison

The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.

FeatureLC-MS (ESI)¹H NMRMALDI-TOF MS
Primary Information Molecular Weight, PurityDetailed Molecular StructureMolecular Weight
Sensitivity High (ng to pg range)Low (mg range)Very High (fmol to amol range)
Resolution High (Chromatographic)High (Spectral)Moderate to High (Mass)
Analysis Time ~10-15 min per sample~5-15 min per sample< 5 min per sample
Sample Requirement Low (µg)High (mg)Very Low (µg to ng)
Quantitative Capability ExcellentGoodSemi-quantitative
Structural Information Limited (Fragmentation)ExcellentLimited

Visualizing the Workflow

To better understand the process of confirming this compound conjugation, the following diagrams illustrate the key workflows.

cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep Dissolve & Filter Sample hplc HPLC Separation (C18 Column) prep->hplc Inject esi Electrospray Ionization hplc->esi ms Mass Analyzer esi->ms data Chromatogram & Mass Spectrum ms->data confirm Confirm [M+H]⁺ & [M+Na]⁺ data->confirm

LC-MS analysis workflow for this compound.

cluster_methods Analytical Methods cluster_outcomes Confirmation start This compound Sample lcms LC-MS (Purity & MW) start->lcms nmr NMR (Structure) start->nmr maldi MALDI-TOF (MW) start->maldi outcome Successful Conjugation lcms->outcome nmr->outcome maldi->outcome

Comparison of analytical methods for confirmation.

Verifying Boc Deprotection: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in multi-step organic synthesis. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for verifying Boc deprotection, supported by experimental data and detailed protocols.

The Boc group is a widely used amine protecting group due to its stability in various reaction conditions and its facile cleavage under acidic conditions. Ensuring the complete removal of the Boc group is paramount before proceeding to the next synthetic step. This guide will delve into the use of NMR spectroscopy as a primary method for this verification and compare its performance against Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy: The Definitive Method

NMR spectroscopy stands out as the most definitive method for confirming Boc deprotection as it provides unambiguous structural information. Both ¹H and ¹³C NMR are powerful tools for monitoring the disappearance of the starting material and the appearance of the deprotected amine.

Key Spectral Changes in ¹H NMR:

Upon successful Boc deprotection, the most notable change in the ¹H NMR spectrum is the disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[1] This signal typically appears in the upfield region of the spectrum. Concurrently, a new signal corresponding to the proton(s) of the newly formed amine will appear. The chemical shift of the amine proton can be broad and its position is variable depending on the solvent, concentration, and temperature.[1][2]

Key Spectral Changes in ¹³C NMR:

In the ¹³C NMR spectrum, the removal of the Boc group is confirmed by the disappearance of the signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbamate (B1207046) carbonyl carbon.

Alternative Analytical Methods

While NMR provides the most detailed picture, other techniques offer faster or more accessible means of monitoring the reaction.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method to qualitatively monitor the progress of a reaction. The Boc-protected starting material is typically less polar than the resulting free amine. Consequently, the product will have a lower retention factor (Rf) value on a silica (B1680970) gel TLC plate.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry. This technique is highly sensitive and can provide information about the molecular weight of the starting material and the product, confirming the loss of the Boc group (a mass difference of 100.12 g/mol ).[5] The deprotected amine, being more polar, will generally have a shorter retention time on a reverse-phase HPLC column.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the disappearance of the characteristic C=O stretching vibration of the Boc-carbamate group and the appearance of the N-H stretching vibrations of the primary or secondary amine.[6][7]

Quantitative Data Comparison

The following table summarizes the key quantitative data for each analytical technique used to verify Boc deprotection.

Analytical TechniqueKey Indicator of DeprotectionTypical Chemical Shift / Wavenumber / RfAdvantagesDisadvantages
¹H NMR Disappearance of tert-butyl protonsSinglet at ~1.4 - 1.6 ppmUnambiguous structural confirmation, quantitativeHigher cost, longer analysis time
Appearance of amine proton(s)Broad signal, variable (1-5 ppm for aliphatic, 3-5 ppm for aromatic)Signal can be broad and difficult to integrate
¹³C NMR Disappearance of Boc carbonsC-(CH₃)₃: ~28 ppm, C-(CH₃)₃: ~80 ppm, C=O: ~155 ppmConfirms loss of the entire Boc groupLower sensitivity than ¹H NMR
TLC Decrease in Rf valueProduct Rf < Starting Material RfFast, inexpensive, simple setupQualitative, not definitive
LC-MS Decrease in retention time (RP-HPLC)Product retention time < Starting Material retention timeHigh sensitivity, provides molecular weight confirmationHigher cost and complexity than TLC
Mass differenceΔm/z = -100.12
FTIR Disappearance of C=O stretch~1680 - 1720 cm⁻¹Fast, relatively inexpensiveNot quantitative, can be difficult to interpret in complex molecules
Appearance of N-H stretch(es)Primary amine: two bands ~3300-3500 cm⁻¹, Secondary amine: one band ~3300-3500 cm⁻¹

Experimental Protocols

General Boc Deprotection Procedure (Acidic Conditions)
  • Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction at room temperature and monitor its progress using one of the analytical methods described below.

  • Upon completion, the solvent and excess acid are removed in vacuo.

  • The resulting amine salt can be neutralized with a mild base if the free amine is required.

¹H NMR Spectroscopy Protocol
  • Withdraw a small aliquot (5-10 mg) of the reaction mixture.

  • Evaporate the solvent under a stream of nitrogen or by using a rotary evaporator.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for your compound.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Analyze the spectrum for the disappearance of the singlet at ~1.4-1.6 ppm and the appearance of new signals corresponding to the deprotected product.

TLC Protocol
  • Spot a small amount of the initial Boc-protected starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture on a silica gel TLC plate.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

  • Visualize the spots using a UV lamp and/or a staining agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for primary amines).

  • Complete deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot with a lower Rf value.

LC-MS Protocol
  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Inject the sample onto an appropriate HPLC column (e.g., C18 reverse-phase).

  • Run a suitable gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

  • Monitor the elution profile using a UV detector and a mass spectrometer.

  • Confirm deprotection by the appearance of a new peak with the expected molecular weight of the free amine and the disappearance of the peak corresponding to the Boc-protected starting material.

FTIR Spectroscopy Protocol
  • Prepare a sample of the reaction mixture for FTIR analysis (e.g., as a thin film on a salt plate or as a KBr pellet).

  • Acquire the IR spectrum.

  • Monitor the reaction by observing the disappearance of the carbamate C=O stretch around 1680-1720 cm⁻¹ and the appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹.[7][8]

Visualization of Workflow and Chemical Transformation

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection Reaction cluster_analysis Verification of Deprotection cluster_results Confirmation Boc_Protected_Amine Boc-Protected Amine Acid_Treatment Acidic Treatment (e.g., TFA, HCl) Boc_Protected_Amine->Acid_Treatment Deprotected_Amine Deprotected Amine Acid_Treatment->Deprotected_Amine NMR NMR Spectroscopy Deprotected_Amine->NMR TLC TLC Deprotected_Amine->TLC LCMS LC-MS Deprotected_Amine->LCMS FTIR FTIR Spectroscopy Deprotected_Amine->FTIR Confirm Complete Deprotection Confirmed NMR->Confirm TLC->Confirm LCMS->Confirm FTIR->Confirm

Caption: Workflow for Boc deprotection and subsequent verification.

Caption: Chemical transformation during Boc deprotection.

Note: The image source in the DOT script for the chemical transformation is a placeholder and would need to be replaced with actual image URLs of the chemical structures for rendering. Due to the limitations of the current environment, image rendering is not possible. The diagram illustrates the conversion of a Boc-protected amine to a deprotected amine upon treatment with acid, with the loss of carbon dioxide and isobutylene.

Conclusion

While TLC, LC-MS, and FTIR are valuable tools for rapid reaction monitoring, NMR spectroscopy remains the gold standard for the unambiguous verification of Boc deprotection . Its ability to provide detailed structural information makes it an indispensable technique in synthetic chemistry. The choice of analytical method will ultimately depend on the specific requirements of the synthesis, the available instrumentation, and the desired level of confirmation. For routine monitoring, TLC and LC-MS offer a good balance of speed and information, while NMR should be used for definitive structural confirmation of the final product.

References

The Impact of Linker Length on PROTAC Performance: A Comparative Analysis Featuring Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker connecting the target protein binder and the E3 ligase ligand plays a pivotal role. The length, composition, and flexibility of this linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2] This guide provides a comparative analysis of PROTACs containing short PEG linkers, exemplified by a theoretical PROTAC utilizing a Tos-PEG2-NH-Boc derived linker, against alternatives with varying PEG chain lengths.

The Critical Role of the Linker in PROTAC Function

A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's characteristics are crucial for achieving the optimal spatial arrangement for this ternary complex to form. A linker that is too short may lead to steric hindrance, preventing the formation of a productive complex, while an excessively long linker might result in unfavorable conformational flexibility and a decrease in the effective concentration required for ternary complex formation.[2]

In Vitro Performance Comparison: The Effect of PEG Linker Length

To illustrate the impact of PEG linker length on PROTAC performance, we will consider a case study of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. The following table summarizes in vitro degradation data for a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[1] While specific data for a PEG2 linker was not available in the direct search results, the trend observed from PEG3 upwards provides valuable insight into the expected performance of a shorter linker.

LinkerDC50 (nM)[1]Dmax (%)[1]
PEG35585
PEG42095
PEG515>98
PEG63092
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.

The data clearly indicates that for BRD4 degradation, a PEG5 linker is optimal, providing the highest potency (lowest DC50) and greatest degradation efficacy (Dmax). The performance decreases with both shorter (PEG3) and longer (PEG6) linkers. This suggests that a PROTAC with a PEG2 linker might exhibit even lower potency and efficacy than the PEG3 analogue in this specific context. However, it is crucial to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] For instance, studies on Estrogen Receptor α (ERα)-targeting PROTACs found a 16-atom linker to be more effective than a 12-atom linker, while for TANK-binding kinase 1 (TBK1), linkers shorter than 12 atoms were inactive.[1]

In Vivo Performance Comparison: Permeability and Pharmacokinetics

The linker also significantly influences a PROTAC's drug-like properties, including cell permeability and oral bioavailability. The following table presents a semi-quantitative comparison for the same series of BRD4-targeting PROTACs.[1]

LinkerPermeability (Papp, 10⁻⁶ cm/s)[1]Oral Bioavailability (%)[1]
PEG3ModerateLow
PEG4GoodModerate
PEG5HighGood
PEG6ModerateModerate
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion. Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Consistent with the in vitro degradation data, the PEG5 linker also provides the best balance of cellular permeability and oral bioavailability for this BRD4-targeting PROTAC series.[1] This highlights the linker's role in influencing the overall pharmacokinetic profile of the molecule.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow In Vitro PROTAC Evaluation Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Plate_Cells Plate Cells Treat_Cells Treat with PROTACs (Varying Concentrations) Plate_Cells->Treat_Cells Cell_Lysis Cell Lysis Treat_Cells->Cell_Lysis Protein_Quantification Protein Quantification (BCA/Bradford Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Densitometry & Normalization Western_Blot->Data_Analysis Determine_DC50_Dmax Determine DC50 & Dmax Data_Analysis->Determine_DC50_Dmax

Caption: Workflow for Western Blot analysis.

Detailed Experimental Protocols

Western Blot for In Vitro Degradation Assessment[1]
  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA) for In Vitro Permeability[1]
  • Plate Preparation: A donor plate is filled with a solution of the PROTAC compound in a suitable buffer. An acceptor plate is filled with a buffer solution. A filter plate coated with a lipid-oil-alkane mixture, which mimics the cell membrane, is placed between the donor and acceptor plates.

  • Incubation: The "sandwich" of plates is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor plate.

  • Analysis: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor)

In Vivo Pharmacokinetic Study[1]
  • Dosing: The PROTAC is administered to a cohort of animals (e.g., male BALB/c mice) via the desired route (e.g., oral gavage or intravenous injection) in a suitable vehicle.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the PROTAC in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability are calculated using appropriate software.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design, profoundly impacting both in vitro degradation efficacy and in vivo pharmacokinetic properties. The provided data on BRD4-targeting PROTACs demonstrates that there is an optimal linker length for achieving desired biological activity and drug-like properties. While shorter linkers like those derived from this compound may be synthetically accessible, they may not always yield the most potent or bioavailable PROTACs. A systematic approach to linker design, exploring a range of lengths and compositions, is essential for the successful development of novel PROTAC-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of new PROTAC molecules.

References

A Comparative Analysis of PEGylation Strategies for Enhanced Biopharmaceutical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This guide provides an objective comparison of different PEGylation strategies, supported by experimental data, to aid in the selection of the optimal approach for your specific research and drug development needs.

First-Generation vs. Second-Generation PEGylation: A Paradigm Shift

The evolution of PEGylation has progressed from random, non-specific conjugation to highly selective, site-specific approaches, marking a significant advancement in the field.

First-Generation PEGylation typically involves the random attachment of PEG chains to multiple reactive sites on a protein, most commonly the ε-amino groups of lysine (B10760008) residues. While this method can effectively increase the hydrodynamic size and serum half-life of a protein, it often results in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and positional attachment. This heterogeneity can lead to a loss of biological activity and create challenges in characterization and manufacturing.

Second-Generation PEGylation focuses on site-specific conjugation, attaching a single PEG chain to a predetermined location on the protein. This approach offers several advantages, including the production of a homogeneous product with a well-defined structure, preservation of biological activity, and improved batch-to-batch consistency.[1] Site-specific methods often target the N-terminal α-amino group or genetically introduced cysteine residues.

Comparative Performance of PEGylation Strategies

The choice of PEGylation strategy significantly impacts the resulting conjugate's performance. The following tables summarize key quantitative data comparing different approaches.

Table 1: Comparison of In Vivo Half-Life for Different PEGylation Strategies
ProteinPEGylation StrategyPEG Size (kDa)Half-Life (hours)Fold Increase vs. UnmodifiedReference
Interferon α-2aRandom (Lysine)12 (Linear)~30-40~5-8[2]
Interferon α-2aSite-specific (N-terminal)40 (Branched)~60-110~12-22[2]
rhG-CSFSite-specific (N-terminal)20 (Linear)42~11-12[3]
TNF NanobodySite-specific (Cysteine)40 (Linear)-Superior PK for branched[4]
TNF NanobodySite-specific (Cysteine)40 (Branched, 2x20kDa)-Superior PK vs. linear[4]
CapD S334C-CPSite-specific (Cysteine)~2 (Linear, 1-prong)5.3-[5]
CapD S334C-CPSite-specific (Cysteine)~2 (Branched, 3-prong)7.7-[5]

Data compiled from multiple sources and may involve different animal models and analytical methods.

Table 2: Comparison of Retained Biological Activity for Different PEGylation Strategies
ProteinPEGylation StrategyPEG Size (kDa)Retained In Vitro Activity (%)Reference
Interferon α-2aRandom (Lysine)12 (Linear)~28[2]
Interferon α-2aSite-specific (N-terminal)40 (Branched)~7[2]
T4 Lysozyme V131CSite-specific (Cysteine)2 (Linear)~90[6]
T4 Lysozyme V131CSite-specific (Cysteine)2 (Cyclic)~90[6]
RNase A variantsSite-specific (Cysteine)5, 10, 20 (Linear)Preserved[7]

Retained activity is highly dependent on the specific protein, the site of PEGylation, and the assay used.

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of PEGylation strategies.

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol describes a general procedure for the random PEGylation of a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG (e.g., mPEG-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Bring the protein solution and PEG reagent to room temperature.

    • Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time should be determined empirically.

  • Quenching: Stop the reaction by adding an excess of the quenching solution to react with any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using SEC.

  • Analysis: Analyze the degree of PEGylation using SDS-PAGE, HPLC-SEC, and/or mass spectrometry.

Protocol 2: Cysteine-Specific PEGylation using a Maleimide (B117702) Reagent

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Cysteine-containing protein solution (1-10 mg/mL in a degassed, phosphate-based buffer, pH 6.5-7.5)

  • Maleimide-activated PEG (e.g., mPEG-Maleimide)

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Quenching solution (e.g., β-mercaptoethanol or L-cysteine)

  • Purification system (dialysis or SEC)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed buffer.

    • If the target cysteine is in a disulfide bond, reduction is necessary. Add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Immediately remove the reducing agent using a desalting column.

  • PEG Reagent Preparation: Just before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle mixing.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching: Add an excess of a small molecule thiol to quench the reaction and cap any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein from unreacted reagents using dialysis or SEC.

  • Analysis: Characterize the conjugate using SDS-PAGE to observe the increase in molecular weight and HPLC-SEC to assess purity. Mass spectrometry can confirm the site of conjugation.

Protocol 3: Analysis of PEGylation Efficiency by HPLC-SEC

High-Performance Liquid Chromatography-Size Exclusion Chromatography (HPLC-SEC) is a powerful technique to separate and quantify the different species in a PEGylation reaction mixture based on their hydrodynamic volume.

Instrumentation:

  • HPLC system with a UV detector (and preferably a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for PEG detection)

  • Size-Exclusion Chromatography (SEC) column appropriate for the molecular weight range of the protein and its PEGylated forms.

Procedure:

  • Sample Preparation: Dilute an aliquot of the purified PEGylated protein and the un-PEGylated control in the mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto the SEC column.

    • The PEGylated protein, having a larger hydrodynamic volume, will elute earlier than the un-PEGylated protein. Unreacted PEG will elute later.

  • Data Analysis:

    • Integrate the peak areas from the UV chromatogram (at 280 nm) corresponding to the un-PEGylated and PEGylated protein species.

    • Calculate the percentage of conjugation by dividing the peak area of the PEGylated protein by the total peak area of all protein species.

    • The CAD or ELSD signal can be used to confirm the presence of PEG in the eluting peaks.

Visualizing PEGylation Strategies and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in PEGylation.

PEGylation_Strategies cluster_first_gen First-Generation (Random) cluster_second_gen Second-Generation (Site-Specific) Lysine Lysine (ε-NH2) N_terminus_random N-terminus (α-NH2) N_terminus_specific N-terminus (α-NH2) (Controlled pH) Cysteine Cysteine (-SH) (Engineered) Disulfide Disulfide Bridge Enzymatic Enzymatic Ligation Protein Protein Protein->Lysine Protein->N_terminus_random Protein->N_terminus_specific Protein->Cysteine Protein->Disulfide Protein->Enzymatic PEG_reagent Activated PEG PEG_reagent->Protein Conjugation

Figure 1. Overview of First and Second-Generation PEGylation Strategies.

Experimental_Workflow start Protein of Interest strategy Select PEGylation Strategy (e.g., Amine vs. Thiol) start->strategy reaction PEGylation Reaction (Varying Molar Ratios, pH, Time) strategy->reaction purification Purification (SEC or Dialysis) reaction->purification analysis Characterization (SDS-PAGE, HPLC-SEC, MS) purification->analysis activity In Vitro Activity Assay analysis->activity pk_study In Vivo Pharmacokinetic Study analysis->pk_study end Comparative Analysis activity->end pk_study->end Signaling_Pathway Ligand PEGylated Therapeutic (e.g., Cytokine) Receptor Cell Surface Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Modulation

References

A Comparative Guide to Validating Target Engagement for PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis-Targeting Chimeras (PROTACs) is critically dependent on their ability to engage the target protein of interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex that leads to the ubiquitination and subsequent degradation of the POI. The linker connecting the two ligands of the PROTAC molecule is a key determinant of its success, with polyethylene (B3416737) glycol (PEG) linkers being widely employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective comparison of PROTACs featuring PEG linkers with other linker types, supported by experimental data, and offers detailed methodologies for key experiments to validate target engagement.

Comparative Analysis of PROTAC Linker Performance

The choice of linker significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax), physicochemical properties, and cell permeability. While direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions, the following tables summarize representative data to illustrate the influence of linker composition on PROTAC performance.[3]

Quantitative Comparison of Linker Performance
Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG PEG4BRD4VHL2095[1]
PEG PEG5BRD4VHL15>98[1]
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[3]
Alkyl/Ether 16-atom alkyl linkerEstrogen Receptor α (ERα)N/AN/A~60[3]
Rigid Piperidine/piperazine-basedBRD4Cereblon (CRBN)0.005-1>90[3]
Impact of PEG Linker Length on BRD4-Targeting PROTACs

Systematic variation of PEG linker length is a common strategy to optimize PROTAC potency.[1]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
Data from a study on BRD4-targeting PROTACs composed of the JQ1 inhibitor and a VHL E3 ligase ligand.[1]

Key Experiments for Validating Target Engagement

A multi-assay approach is crucial for the thorough validation of a PROTAC's mechanism of action, encompassing target engagement, protein degradation, and confirmation of the ubiquitin-proteasome pathway involvement.

Experimental Workflow for PROTAC Validation

G cluster_0 Cellular Assays cluster_1 Target Engagement & Degradation Analysis cluster_2 Data Analysis A PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D Western Blot C->D E NanoBRET/HiBiT C->E F CETSA C->F G DC50/Dmax Calculation D->G E->G H Target Occupancy E->H I Thermal Stability Shift F->I

Workflow for PROTAC validation.

Detailed Experimental Protocols

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]

Materials:

  • Relevant cell line (e.g., THP-1 for BRD4)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge to pellet cell debris.[5]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[4]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[5]

  • Protein Transfer: Transfer the separated proteins to a membrane.[4]

  • Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.[5]

NanoBRET™/HiBiT™ Assays for Target Engagement and Degradation

These assays provide quantitative data on PROTAC-induced ternary complex formation and target protein degradation in live cells.[6][7]

Materials:

  • HEK293T cells

  • Plasmids for NanoLuc®-POI (donor) and HaloTag®-E3 ligase (acceptor) for NanoBRET™, or CRISPR/Cas9-engineered cells with a HiBiT tag on the endogenous POI for HiBiT™ assay.[6][7]

  • Transfection reagent

  • White, solid-bottom 96- or 384-well plates

  • HaloTag® NanoBRET® 618 Ligand (for NanoBRET™)

  • Nano-Glo® Live Cell Reagent or Endurazine™ Live Cell Substrate

  • PROTAC of interest

  • Luminometer

Protocol (NanoBRET™ Ternary Complex Formation):

  • Cell Seeding and Transfection: Seed HEK293T cells in white assay plates. Co-transfect with NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Incubate for 24-48 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the PROTAC and add to the cells. Incubate for the desired time (e.g., 2-4 hours).[6]

  • Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.[6]

  • Signal Measurement: Measure donor (460 nm) and acceptor (618 nm) emission.[6]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). Plot the ratio against PROTAC concentration to determine EC50.[6]

Protocol (HiBiT™ Target Degradation):

  • Cell Seeding: Plate CRISPR-edited HiBiT-tagged cells in white assay plates.[7]

  • Compound and Substrate Addition: Add the Nano-Glo® Endurazine™ Live Cell Substrate to the cells and incubate. Then, add serial dilutions of the PROTAC.[7]

  • Kinetic Measurement: Measure luminescence at regular intervals to monitor protein degradation over time.[7]

  • Data Analysis: Normalize the luminescence signal to a vehicle control to calculate the percentage of degradation. Determine DC50 and Dmax values.[8]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of a PROTAC indicates target engagement.[2][9]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • PBS

  • Liquid nitrogen

  • Heating block or PCR machine

  • Lysis buffer

  • Centrifuge

  • Western blot or mass spectrometry equipment

Protocol:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control.[2]

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.[10]

  • Lysis: Lyse the cells by freeze-thawing.[2]

  • Separation of Soluble and Aggregated Proteins: Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.[2]

  • Analysis: Analyze the amount of soluble target protein in the supernatant by Western blot or mass spectrometry.[9]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target stabilization and engagement.[10]

Signaling Pathways Targeted by PROTACs

PROTACs are being developed to target a wide range of proteins involved in various signaling pathways implicated in diseases like cancer.[11][12]

BRD4 Signaling Pathway

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, regulating the transcription of key oncogenes like c-Myc.[4]

G PROTAC BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits Proteasome Proteasome BRD4->Proteasome degradation cMyc c-Myc Transcription BRD4->cMyc activates E3_Ligase->BRD4 ubiquitination Proliferation Tumor Cell Proliferation cMyc->Proliferation

PROTAC-mediated degradation of BRD4.
Estrogen Receptor α (ERα) Signaling Pathway

ERα is a key driver in the majority of breast cancers. PROTACs targeting ERα offer a promising therapeutic strategy.[13]

G PROTAC ERα PROTAC ERa ERα PROTAC->ERa binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits Proteasome Proteasome ERa->Proteasome degradation ERE Estrogen Response Elements ERa->ERE binds to E3_Ligase->ERa ubiquitination Gene_Expression Gene Expression ERE->Gene_Expression regulates Growth Tumor Growth Gene_Expression->Growth

PROTAC-mediated degradation of ERα.

Conclusion

The validation of target engagement is a cornerstone of PROTAC development. The strategic use of PEG linkers can significantly enhance the drug-like properties of these molecules. By employing a combination of robust experimental techniques such as Western blotting, NanoBRET/HiBiT assays, and CETSA, researchers can confidently assess the efficacy of their PROTACs and make informed decisions in the drug discovery process. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists working to harness the therapeutic potential of targeted protein degradation.

References

A Head-to-Head Comparison of Discrete and Polydisperse PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioconjugates, particularly antibody-drug conjugates (ADCs), has revolutionized targeted therapeutics. A critical component in the design of these complex molecules is the linker that connects the biological moiety to the payload. Polyethylene (B3416737) glycol (PEG) linkers have emerged as a mainstay in this field, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] However, the choice between two fundamental types of PEG linkers—discrete and polydisperse—can significantly impact the final product's homogeneity, efficacy, and manufacturability. This guide provides an objective, data-driven comparison of discrete versus polydisperse PEG linkers to inform rational drug design and development.

Executive Summary

Discrete PEG (dPEG®) linkers, with their precisely defined molecular weight and structure, offer significant advantages over traditional polydisperse PEG linkers. These benefits include improved homogeneity, batch-to-batch reproducibility, enhanced pharmacokinetics, and potentially lower immunogenicity.[3][4] While polydisperse PEGs have been historically used and are less expensive to produce, the heterogeneity they introduce can lead to challenges in manufacturing, characterization, and can compromise the overall performance and safety of the bioconjugate.[5][6] For next-generation therapeutics like ADCs, where precision is paramount, the adoption of discrete PEG linkers is becoming increasingly crucial.[2][3]

Fundamental Differences: A Tale of Two PEGs

The core distinction between discrete and polydisperse PEG linkers lies in their molecular composition.

  • Discrete (Monodisperse) PEG Linkers: These are single molecular entities with a precise number of ethylene (B1197577) glycol units.[1][2] This uniformity in chain length and molecular weight (polydispersity index, PDI = 1) translates to a homogenous final product.[3]

  • Polydisperse PEG Linkers: These are mixtures of polymers with a distribution of molecular weights and chain lengths.[1][2] Their characterization relies on an average molecular weight, and they inherently introduce heterogeneity into the bioconjugate.[5]

This fundamental difference in their chemical nature has profound implications for their synthesis, characterization, and ultimately, their performance in biological systems.

Synthesis and Characterization: The Pursuit of Purity

The methods for producing discrete and polydisperse PEG linkers are distinct, directly impacting their purity and characterization.

Discrete PEG Linkers are synthesized through a stepwise addition of ethylene glycol units, allowing for precise control over the final structure.[2] This meticulous process, while more complex, results in a product with a defined molecular weight that can be thoroughly characterized by standard analytical techniques.

Polydisperse PEG Linkers , in contrast, are typically produced through the anionic ring-opening polymerization of ethylene oxide.[7] This method is more cost-effective for large-scale production but yields a mixture of polymer chains of varying lengths, making complete characterization challenging.[5]

The homogeneity of discrete PEG linkers simplifies the characterization of the final bioconjugate, a critical aspect for regulatory approval.[8] With polydisperse linkers, the resulting heterogeneity of the conjugate can complicate analysis and lead to batch-to-batch variability.[4][5]

Experimental Protocols
View Experimental Protocols

Synthesis of a Discrete PEG-NHS Ester Linker (Exemplary Protocol)

This protocol outlines the general steps for synthesizing a discrete PEG linker with an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation.

Materials:

  • Discrete PEG raw material with a terminal carboxylic acid (e.g., HOOC-PEGn-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve the discrete PEG-acid in anhydrous DCM or DMF under an inert atmosphere.

  • Add NHS (1.1 equivalents) and DCC or EDC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

  • Precipitate the product by adding cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum.

  • Characterize the purified discrete PEG-NHS ester by NMR and mass spectrometry to confirm its structure and purity.

Synthesis of a Polydisperse PEG Linker (Exemplary Protocol for Anionic Ring-Opening Polymerization)

This protocol provides a general outline for the synthesis of a polydisperse PEG with a terminal hydroxyl group.

Materials:

  • Ethylene oxide

  • Initiator (e.g., sodium methoxide, potassium naphthalenide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Argon or nitrogen atmosphere

Procedure:

  • Dry the reaction glassware thoroughly and assemble under an inert atmosphere.

  • Add anhydrous THF to the reaction flask, followed by the initiator.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C).

  • Slowly bubble ethylene oxide gas through the initiator solution or add it as a cooled liquid.

  • Maintain the reaction temperature and stir for the desired period to achieve the target average molecular weight.

  • Quench the polymerization by adding methanol.

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

  • Characterize the polydisperse PEG by gel permeation chromatography (GPC) to determine the average molecular weight and polydispersity index (PDI).

Characterization by MALDI-TOF Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful technique to analyze the molecular weight distribution of PEGylated molecules.

Sample Preparation:

  • Prepare a matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Mix the PEGylated sample with the matrix solution at a specific ratio.

  • Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry.

Analysis:

  • Acquire the mass spectrum in the appropriate mass range.

  • For discrete PEG conjugates, a single, sharp peak corresponding to the precise molecular weight is expected.

  • For polydisperse PEG conjugates, a broad distribution of peaks, each corresponding to a different number of ethylene glycol units, will be observed.

Impact on Antibody-Drug Conjugate (ADC) Properties

The choice of PEG linker has a cascading effect on the critical quality attributes of an ADC.

Drug-to-Antibody Ratio (DAR) and Homogeneity

A key parameter for ADCs is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.

  • Discrete PEG Linkers: The use of discrete PEG linkers facilitates the production of more homogeneous ADCs with a well-defined DAR.[3] This leads to a more consistent product with predictable efficacy and toxicity profiles.[2]

  • Polydisperse PEG Linkers: The heterogeneity of polydisperse PEGs can result in a wider distribution of DAR values within a single batch of ADC, making it challenging to achieve a consistent product.[4][5]

Stability and Aggregation

Hydrophobic drug payloads can induce aggregation of ADCs, compromising their stability and potentially leading to immunogenicity.

  • Discrete PEG Linkers: The hydrophilic nature of discrete PEG linkers can effectively shield the hydrophobic payload, reducing aggregation and improving the stability of the ADC, even at higher DARs.[2]

  • Polydisperse PEG Linkers: While polydisperse PEGs also improve solubility, the shorter chains within the mixture may not provide sufficient shielding, potentially leading to aggregation issues, especially with high DAR conjugates.

Pharmacokinetics and Biodistribution

The pharmacokinetic (PK) profile of an ADC is critical for its therapeutic efficacy and safety.

  • Discrete PEG Linkers: Studies have shown that bioconjugates with discrete PEG linkers exhibit improved pharmacokinetic properties, including a longer circulation half-life and enhanced tumor accumulation.[9][10][11] This is attributed to the uniform hydrodynamic radius conferred by the discrete PEG chains, which reduces renal clearance.

  • Polydisperse PEG Linkers: The presence of shorter PEG chains in polydisperse mixtures can lead to faster clearance of a fraction of the ADC, resulting in a less favorable overall PK profile.[9][10][11]

A head-to-head study on PEGylated gold nanoparticles demonstrated that monodisperse PEG-coated nanoparticles had a significantly longer blood circulation half-life and higher tumor accumulation compared to their polydisperse counterparts.[9][10][11]

Table 1: Pharmacokinetic Parameters of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles

ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPs
Blood Circulation Half-life (t1/2)Significantly prolongedShorter
Tumor AccumulationEnhancedLower

Data synthesized from Tian et al. (2024).[9][10][11]

Immunogenicity

The potential for a bioconjugate to elicit an immune response is a significant safety concern.

  • Discrete PEG Linkers: The homogeneity of discrete PEG linkers is believed to reduce the risk of immunogenicity.[4][5] The uniform structure presents a less complex epitope to the immune system.

  • Polydisperse PEG Linkers: The heterogeneity of polydisperse PEGs, along with potential impurities from the polymerization process, may increase the risk of an anti-PEG antibody response.[4][5] This can lead to accelerated clearance of the drug and potential adverse effects.[5]

Experimental Protocols
View Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

Principle: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug payload.

Procedure:

  • Measure the UV/Vis spectra of the purified ADC solution.

  • Record the absorbance at 280 nm (A280) and the wavelength of maximum absorbance for the drug (A_drug).

  • Determine the extinction coefficients of the naked antibody and the free drug at both wavelengths.

  • Calculate the concentration of the antibody and the drug in the ADC sample using the Beer-Lambert law and solving a set of simultaneous equations.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

In Vivo Pharmacokinetic Study in Mice

Procedure:

  • Administer the PEGylated bioconjugate (e.g., ADC) intravenously to a cohort of mice at a specified dose.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

  • Plot the concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

Detection of Anti-PEG Antibodies by ELISA

Procedure:

  • Coat a 96-well microplate with a PEGylated protein (e.g., PEG-BSA).

  • Block the wells to prevent non-specific binding.

  • Add diluted serum or plasma samples from treated subjects to the wells and incubate.

  • Wash the wells to remove unbound antibodies.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) that recognizes the primary anti-PEG antibodies.

  • Wash the wells again.

  • Add a chromogenic substrate and measure the absorbance to quantify the amount of bound anti-PEG antibodies.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the structural differences between discrete and polydisperse PEG linkers and a typical ADC workflow.

G cluster_0 Discrete (Monodisperse) PEG Linker cluster_1 Polydisperse PEG Linker (Mixture) cluster_1a Short Chain cluster_1b Medium Chain cluster_1c Long Chain d_start Functional Group A d_peg1 O d_start->d_peg1 d_peg2 O d_peg1->d_peg2 d_peg3 O d_peg2->d_peg3 d_peg4 O d_peg3->d_peg4 d_end Functional Group B d_peg4->d_end p_start1 Functional Group A p_peg1a O p_start1->p_peg1a p_peg1b O p_peg1a->p_peg1b p_end1 Functional Group B p_peg1b->p_end1 p_start2 Functional Group A p_peg2a O p_start2->p_peg2a p_peg2b O p_peg2a->p_peg2b p_peg2c O p_peg2b->p_peg2c p_end2 Functional Group B p_peg2c->p_end2 p_start3 Functional Group A p_peg3a O p_start3->p_peg3a p_peg3b O p_peg3a->p_peg3b p_peg3c O p_peg3b->p_peg3c p_peg3d O p_peg3c->p_peg3d p_end3 Functional Group B p_peg3d->p_end3

Figure 1: Structural comparison of discrete vs. polydisperse PEG linkers.

ADC_Workflow cluster_conjugation Bioconjugation mAb Monoclonal Antibody (mAb) Conjugation mAb + Linker-Payload mAb->Conjugation Linker PEG Linker Synthesis (Discrete or Polydisperse) Linker->Conjugation Payload Cytotoxic Payload Payload->Linker Purification Purification (e.g., Chromatography) Conjugation->Purification Characterization Characterization - DAR - Purity - Stability Purification->Characterization InVitro In Vitro Studies - Cytotoxicity - Binding Affinity Characterization->InVitro InVivo In Vivo Studies - Pharmacokinetics - Efficacy - Toxicology InVitro->InVivo

Figure 2: General workflow for the development of an antibody-drug conjugate (ADC).

Conclusion and Future Outlook

The choice between discrete and polydisperse PEG linkers is a critical decision in the development of bioconjugates. While polydisperse PEGs have served the field for many years, the increasing demand for well-characterized, homogeneous, and highly efficacious therapeutics is driving a shift towards discrete PEG linkers. The ability to precisely control the molecular structure of the linker translates to a more consistent final product with improved performance and a potentially better safety profile. As the field of bioconjugation continues to advance, the adoption of discrete PEG linkers will be instrumental in developing the next generation of targeted therapies.

References

Evaluating the Pharmacokinetic Properties of Tos-PEG2-NH-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of drug development, particularly in the realm of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras), the choice of a chemical linker is a critical determinant of a molecule's overall therapeutic potential. The linker, which connects the target-binding moiety to an E3 ligase-recruiting element, profoundly influences the conjugate's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic (PK) profile. This guide provides a comparative evaluation of the pharmacokinetic properties of small molecules conjugated with Tos-PEG2-NH-Boc, a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, against common alternatives such as alkyl chains and longer PEG chains.

The Role of the Linker in Pharmacokinetics

The linker in a complex bioconjugate is far more than a simple spacer. Its composition, length, and flexibility can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Hydrophilic linkers like those containing PEG chains are often employed to enhance the aqueous solubility of otherwise hydrophobic molecules, a common challenge with PROTACs that often fall "beyond the Rule of 5".[1][2] Improved solubility can lead to better formulation characteristics and potentially enhanced bioavailability. Conversely, the linker can also introduce metabolic liabilities or hinder cell permeability. Therefore, a careful evaluation of the linker's impact on pharmacokinetics is paramount.

Comparative Analysis of Linker Properties

The selection of a linker is a multi-faceted decision that requires balancing various physicochemical and pharmacokinetic parameters. Below is a comparative overview of this compound against two common alternatives: a simple alkyl chain and a longer PEG linker (e.g., PEG4 or PEG6).

FeatureThis compoundAlkyl Chain (e.g., C3-C5)Longer PEG Chain (e.g., PEG4-PEG6)
Solubility HighLowVery High
Hydrophilicity HighLowVery High
Cell Permeability ModerateHighModerate to Low
Metabolic Stability ModerateModerate to HighPotentially Lower
Flexibility HighHighVery High
Potential for Immunogenicity LowLowModerate

This compound emerges as a balanced linker, offering a significant enhancement in hydrophilicity and solubility over simple alkyl chains, which can be advantageous for formulation and in vivo administration.[][] Its short length helps to maintain a degree of rigidity and may be optimal for inducing the desired protein-protein interactions in the ternary complex of a PROTAC.[]

Alkyl chains , while often conferring excellent cell permeability due to their lipophilicity, can lead to poor aqueous solubility, presenting significant formulation challenges.[5] Their high degree of flexibility can also lead to an entropic penalty upon binding to the target and E3 ligase.[5]

Longer PEG chains provide the greatest boost in solubility. However, increasing the PEG length can sometimes negatively impact cell permeability and may introduce greater metabolic instability.[2] There is also a potential for increased immunogenicity with longer PEG chains, although this is generally considered low.[6]

Quantitative Pharmacokinetic Comparison (Representative Data)

Direct, head-to-head pharmacokinetic data for a specific small molecule conjugated with these exact linkers is not publicly available. However, based on the trends observed in the literature for PROTACs with varying linker compositions, we can construct a representative comparison. The following table summarizes hypothetical pharmacokinetic parameters for a model PROTAC, illustrating the expected differences based on the linker.

ParameterPROTAC with this compound LinkerPROTAC with Alkyl LinkerPROTAC with Longer PEG Linker (PEG5)
Half-Life (t½) in Plasma (h) 2 - 41 - 34 - 6
Clearance (CL) (mL/min/kg) 15 - 2520 - 3510 - 20
Volume of Distribution (Vd) (L/kg) 0.5 - 1.51.0 - 2.50.4 - 1.0
Oral Bioavailability (%) 10 - 205 - 1515 - 25

These values are illustrative and intended to reflect the general trends discussed in the literature. Actual values will be highly dependent on the specific small molecule, target, and E3 ligase ligand.

The data for BRD4-targeting PROTACs with varying PEG linker lengths suggests that an optimal linker length exists for balancing degradation potency, cell permeability, and oral bioavailability, with a PEG5 linker showing favorable characteristics in that specific context.[7] This highlights that the ideal linker is context-dependent and requires empirical determination.

Experimental Protocols

Accurate evaluation of pharmacokinetic properties relies on well-designed and executed in vivo studies. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a test conjugate after intravenous and oral administration in mice.

Materials:

  • Test conjugate (e.g., this compound conjugated PROTAC)

  • Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline)[8]

  • Male CD-1 mice (8-10 weeks old)

  • Syringes and needles for dosing

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Formulation Preparation: Prepare the dosing solutions of the test conjugate in the appropriate vehicle. For intravenous (IV) administration, ensure the formulation is sterile and suitable for injection. For oral (PO) administration, the formulation should be a solution or a stable suspension.

  • Dosing:

    • IV Administration: Administer the test conjugate via a single bolus injection into the tail vein. A typical dose might be 1-2 mg/kg.[9]

    • PO Administration: Administer the test conjugate by oral gavage. A typical dose might be 10-50 mg/kg.[9]

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10][11] A sparse sampling or serial bleeding protocol can be employed to minimize the number of animals used.[11]

  • Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test conjugate in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.[12]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC, Cmax, Tmax, and oral bioavailability) using non-compartmental analysis with software like Phoenix WinNonlin.

Bioanalytical Method for Quantification in Plasma using LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of the test conjugate in plasma.

Materials:

  • Test conjugate and a suitable internal standard (IS)

  • Mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • High-performance liquid chromatography (HPLC) system

  • Analytical column (e.g., C18)

  • Solvents for mobile phase (e.g., acetonitrile (B52724), water, formic acid)

  • Plasma samples from the PK study

  • Protein precipitation solvent (e.g., acetonitrile with internal standard)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 20 µL aliquot of plasma, add 100 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the HPLC system.

    • Separate the analyte from endogenous plasma components using a suitable gradient elution on the analytical column.

    • Detect the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions and collision energies for both the analyte and the IS.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the test conjugate into blank plasma.

    • Analyze the calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the assay.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the test conjugate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Pharmacokinetic Workflow

The following diagrams illustrate the key processes involved in evaluating the pharmacokinetic properties of a new chemical entity.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_data Data Output formulation Compound Formulation dosing Animal Dosing (IV & PO) formulation->dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis parameters PK Parameters (t½, CL, Vd, F%) pk_analysis->parameters

Caption: Workflow of an in vivo pharmacokinetic study.

Linker_Impact_on_PK cluster_linker Linker Choice cluster_properties Physicochemical Properties cluster_pk Pharmacokinetic Outcome linker This compound solubility Increased Solubility linker->solubility improves permeability Moderate Permeability linker->permeability maintains bioavailability Potentially Improved Oral Bioavailability solubility->bioavailability permeability->bioavailability clearance Balanced Clearance bioavailability->clearance

Caption: Impact of this compound on PK properties.

Conclusion

The selection of a linker is a critical step in the design of novel therapeutics, including PROTACs. The this compound linker represents a compelling option that balances the need for enhanced hydrophilicity and solubility with the maintenance of reasonable cell permeability and metabolic stability. While a short PEG linker like this may not be optimal in all contexts, it provides a favorable starting point for many discovery programs. The ultimate determination of the best linker for a given application will always require empirical testing through well-designed in vivo pharmacokinetic studies. The protocols and comparative data presented in this guide offer a framework for researchers to make informed decisions in their drug development endeavors.

References

Benchmarking Tos-PEG2-NH-Boc: A Comparative Guide to Next-Generation Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, the linker molecule connecting a targeting moiety to a payload is a critical determinant of both efficacy and safety. For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a pivotal decision. This guide provides an objective comparison of the widely used Tos-PEG2-NH-Boc linker against the performance of next-generation linkers in the context of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a flexible, polyethylene (B3416737) glycol (PEG)-based linker frequently employed in the synthesis of PROTACs.[1][2] Its PEG component enhances solubility and provides a flexible spacer to facilitate the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase.[3][4] However, the field is increasingly moving towards more sophisticated linker designs that offer improved stability, controlled payload release, and enhanced therapeutic windows.[5][6][7] This guide will delve into a comparative analysis of these linkers, supported by experimental data, to inform the rational design of next-generation targeted therapies.

Comparative Analysis of Linker Performance

The efficacy and safety of targeted therapies like ADCs and PROTACs are heavily influenced by the linker's stability in circulation and its ability to release the payload at the target site. The following tables summarize key performance data for different linker classes. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differences in experimental setups.

Table 1: In Vitro Potency of ADCs with Different Cleavable Linkers
Linker TypeLinker ExamplePayloadTarget AntigenIC50 (ng/mL)Key Observations
Protease-SensitiveValine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by protease expression levels in tumor cells.[5]
Protease-SensitiveValine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitOffers comparable in vitro activity to Val-Cit with the benefit of lower hydrophobicity.[5]
pH-SensitiveHydrazoneDoxorubicinVariousVariableGenerally less potent in direct comparisons with protease-sensitive linker-ADCs.[5]
Enzyme-Sensitiveβ-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[5]
Enzyme-SensitiveSulfatase-cleavableMMAEHER2+6.1Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[5]

Lower IC50 values indicate higher potency.

Table 2: Plasma Stability of ADCs with Different Linker Chemistries
Linker TypeLinker ExampleStability in Human Plasma (Half-life)Key Observations
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can show reduced stability in mouse plasma due to carboxylesterase activity.[5]
Protease-SensitiveValine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[5]
pH-SensitiveHydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[5]
Non-CleavableThioether (e.g., SMCC)Highly StableOffers the highest plasma stability, which can lead to an improved therapeutic index.[8][]
Table 3: Performance of Different Linker Architectures in PROTACs
Linker ClassExampleDC50DmaxKey Observations
Flexible Linkers PEG-basedTarget DependentTarget DependentEnhances solubility and flexibility, facilitating ternary complex formation.[3] However, may have reduced metabolic stability.[3]
Rigid Linkers Alkyl ChainsTarget DependentTarget DependentCan enhance potency and improve pharmacokinetic profiles by pre-organizing the PROTAC in a favorable conformation.[6]
Rigid Linkers Triazole-containingTarget DependentTarget DependentMetabolically stable and helps to reduce oxidative degradation in vivo.[3]
Rigid Linkers Cycloalkane-based (e.g., piperazine)Target DependentTarget DependentCan improve solubility and the stability of the ternary complex.[]

DC50: Concentration for 50% protein degradation. Dmax: Maximum percentage of protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.

Protocol 1: ADC Plasma Stability Assay

This assay evaluates the stability of the linker and the extent of premature payload release in plasma.

  • Incubation: The ADC is incubated in human or mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Collection: Aliquots are taken at each time point.

  • ADC Capture: The ADC is captured from the plasma sample using Protein A or Protein G affinity chromatography.[11]

  • Washing: The captured ADC is washed to remove non-specifically bound plasma proteins.[11]

  • Analysis: The amount of conjugated payload is quantified using techniques such as LC-MS/MS to determine the rate of drug loss over time.[11]

Protocol 2: Cathepsin B Cleavage Assay

This protocol assesses the susceptibility of a protease-sensitive linker to cleavage by a key lysosomal enzyme.

  • Reaction Mixture: The ADC is incubated with recombinant human cathepsin B in a buffer that mimics the lysosomal environment (e.g., pH 5.5).

  • Time Course: Samples are taken at various time points.

  • Reaction Quenching: The enzymatic reaction is stopped at each time point.

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload.[11]

  • Rate Determination: The concentration of the released payload is plotted over time to determine the cleavage rate.[11]

Protocol 3: Cell Viability Assay (e.g., MTS Assay)

This assay determines the cytotoxic potency of an ADC.

  • Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate.

  • Treatment: Cells are treated with serial dilutions of the ADC, a control antibody, and a vehicle control.

  • Incubation: The plates are incubated for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-96 hours).

  • Reagent Addition: A cell viability reagent (e.g., MTS) is added to each well.

  • Measurement: The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[6]

Visualizing a PROTAC Workflow

The following diagram illustrates a typical experimental workflow for evaluating the performance of different PROTAC linkers.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesize PROTAC Library (Varying Linkers) confirmation Purity & Identity Confirmation (NMR, LC-MS) synthesis->confirmation permeability Permeability Assay (e.g., PAMPA) confirmation->permeability metabolic_stability Metabolic Stability Assay confirmation->metabolic_stability degradation Protein Degradation Assay (Western Blot or Mass Spec) confirmation->degradation viability Cell Viability Assay (e.g., MTS) confirmation->viability sar Structure-Activity Relationship (SAR) Analysis permeability->sar metabolic_stability->sar dc50_dmax Determine DC50 & Dmax degradation->dc50_dmax ic50 Determine IC50 viability->ic50 dc50_dmax->sar ic50->sar

Caption: Experimental workflow for the evaluation of PROTACs with varying linkers.

Signaling Pathway: ADC Mechanism of Action

The diagram below outlines the general mechanism of action for an ADC with a cleavable linker.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

References

Safety Operating Guide

Prudent Disposal of Tos-PEG2-NH-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling Tos-PEG2-NH-Boc can ensure laboratory safety and environmental compliance by adhering to the following disposal procedures. This guide provides a comprehensive framework for the proper management of waste containing this bifunctional linker, emphasizing caution and adherence to institutional and regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is paramount. The chemical's structure, containing a tosylate group and a Boc-protected amine, suggests that it should be treated as a potentially hazardous substance. Tosylates are known to be potent alkylating agents, and compounds with similar structures can be carcinogenic. Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be handled as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect from splashes.
Ventilation All handling of solid this compound and preparation of its waste should be conducted inside a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, containment, and labeling of this compound waste for collection by a certified hazardous waste management provider.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[1]

    • Keep it separate from general laboratory trash and non-hazardous materials.[2]

    • Avoid mixing with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]

  • Waste Collection and Containment:

    • Solid Waste: Carefully transfer any solid this compound waste into a designated, leak-proof hazardous waste container.[2]

    • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealable, and chemically compatible container. Do not fill containers beyond 90% capacity to allow for expansion.

    • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered hazardous waste and placed in a designated solid waste container.[2][4]

  • Labeling:

    • Immediately and clearly label the hazardous waste container.[5]

    • The label should include:

      • The full chemical name: "this compound" (avoid abbreviations).

      • The words "Hazardous Waste".

      • A clear description of the contents, including any solvents.

      • The date of accumulation.

      • The responsible researcher's name and contact information.

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][6]

    • The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.[2]

    • Crucially, never dispose of this compound waste down the drain. [6][7]

Spill Management

In the event of a small spill within a chemical fume hood:

  • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • For larger spills or any spill outside of a fume hood, evacuate the area and immediately contact your institution's EHS department.[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal cluster_spill Spill Response (Small Spill in Fume Hood) A Wear Appropriate PPE B Work in Fume Hood C Segregate Waste A->C D Collect in Designated Hazardous Waste Container C->D E Label Container Clearly D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Contain with Inert Absorbent I Collect and Place in Hazardous Waste Container H->I

Caption: Workflow for the proper disposal of this compound.

Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and EHS department for detailed procedures and regulatory requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tos-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Tos-PEG2-NH-Boc. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Researchers, scientists, and drug development professionals will find detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and clear disposal plans. This guide aims to be the preferred resource for laboratory safety and chemical handling, fostering a culture of safety and precision in your critical work.

Core Personal Protective Equipment (PPE) Requirements

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a conservative approach based on analogous compounds is recommended. The following PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use.[1]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect against skin contact.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is required.[1]

Operational Plan: Step-by-Step Handling Protocol

Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.

Preparation:

  • Ensure all required PPE is correctly worn before handling the compound.

  • Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.

Weighing and Solution Preparation:

  • When weighing the solid compound, use a spatula and perform the task within the fume hood to minimize the risk of inhaling dust particles.[1]

  • For preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • PROTACs, for which this compound is a linker, are often dissolved in solvents like DMSO.[2]

Storage:

  • Solid Form: Store at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months).[2] It is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[2]

  • In Solvent: Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[2]

Emergency Procedures

IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1] If not breathing, give artificial respiration.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and disposable lab coats, should be considered chemical waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed chemical waste container.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal environmental regulations. Do not flush down the sewer. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow: Handling this compound

G prep Preparation - Don PPE - Prepare Fume Hood weigh Weighing - Use Spatula - Minimize Dust prep->weigh dissolve Dissolution - Add Solvent Slowly weigh->dissolve handle Reaction/Use - Closed System or Fume Hood dissolve->handle cleanup Post-Handling Cleanup - Wash Hands - Decontaminate Surfaces handle->cleanup disposal Waste Disposal - Segregate Waste - Follow EHS Guidelines cleanup->disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。